2,3-Dihydro-5-furylboronic acid
Description
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Properties
IUPAC Name |
2,3-dihydrofuran-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BO3/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGNTDCIOVPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCO1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681760 | |
| Record name | 4,5-Dihydrofuran-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-93-2 | |
| Record name | 4,5-Dihydrofuran-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 2,3-Dihydro-5-furylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-5-furylboronic acid is a heterocyclic organoboron compound that has garnered interest within the pharmaceutical and synthetic chemistry sectors. Its structural motif is recognized as a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Boronic acids, in general, are versatile intermediates, most notably for their participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The incorporation of the 2,3-dihydrofuran moiety introduces specific stereochemical and electronic properties that can be exploited in drug design and discovery.
This technical guide provides a comprehensive overview of the structural analysis of this compound. Recognizing the inherent instability of many vinyl and heterocyclic boronic acids, this guide will also extensively cover its more stable and commercially available precursor, this compound pinacol ester. We will delve into the synthesis, purification, and detailed structural characterization of both the pinacol ester and the free boronic acid, offering field-proven insights and detailed experimental protocols.
Part 1: The Precursor - this compound Pinacol Ester
Due to the propensity of many boronic acids to undergo dehydration to form cyclic boroxines or other decomposition pathways, they are often handled as their more stable ester derivatives.[1][2] The pinacol ester of this compound is the most common and commercially available form of this compound. A thorough understanding of its structure and properties is paramount before proceeding to the free boronic acid.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1046812-02-5 | [3] |
| Molecular Formula | C10H17BO3 | [3] |
| Molecular Weight | 196.05 g/mol | [3] |
| Appearance | Colorless to tan liquid | [3] |
| Density | 1.018 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.467 | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of the Pinacol Ester
The synthesis of aryl and vinyl boronic esters is well-established. Common methods include the palladium-catalyzed borylation of corresponding halides or triflates with bis(pinacolato)diboron (B2pin2), or the reaction of organometallic reagents (Grignard or organolithium) with a borate ester followed by esterification with pinacol.[4]
Part 2: Preparation of this compound from its Pinacol Ester
The controlled hydrolysis of the pinacol ester is the primary route to obtaining the free this compound. This process must be carefully executed to avoid decomposition of the product.
Experimental Protocol: Hydrolysis of this compound Pinacol Ester
This protocol is a self-validating system designed to yield the free boronic acid with high purity, ready for structural analysis.
-
Reaction Setup:
-
To a solution of this compound pinacol ester (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or THF) at 0 °C, add an aqueous solution of a mild acid (e.g., 1 M HCl) or a biphasic system with a phase transfer catalyst.
-
The choice of a two-phase system can facilitate the separation of the boronic acid from the pinacol byproduct.[5]
-
-
Reaction Monitoring:
-
The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting pinacol ester and the appearance of a more polar spot corresponding to the boronic acid indicates reaction completion.
-
-
Work-up and Isolation:
-
Upon completion, the organic layer is separated. The aqueous layer, containing the boronic acid, is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at low temperature to minimize thermal decomposition.
-
-
Purification:
-
If necessary, the crude boronic acid can be purified by recrystallization from an appropriate solvent system. It is crucial to perform this step quickly and at low temperatures.
-
Caption: Equilibrium between this compound and its boroxine.
The formation of the boroxine can complicate structural analysis, as it will give rise to a different set of spectroscopic signals. To favor the monomeric boronic acid form, it is advisable to work with dilute solutions and in the presence of a controlled amount of water. For long-term storage, conversion back to the stable pinacol ester is recommended.
Conclusion
The structural analysis of this compound presents unique challenges due to its potential instability. A thorough characterization often begins with its more stable pinacol ester precursor. Careful hydrolysis followed by prompt and comprehensive spectroscopic analysis using NMR (¹H, ¹³C, and ¹¹B), mass spectrometry, and IR spectroscopy allows for unambiguous structural elucidation. Understanding and controlling the equilibrium between the boronic acid and its boroxine anhydride is crucial for obtaining reliable analytical data. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently work with and characterize this important synthetic building block.
References
-
Boaler, P. J., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(34), 14659–14670. [Link]
-
ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine). Retrieved from [Link]
-
The University of Edinburgh. (2020). The Boroxine–Boronic Acid Equilibrium. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(23), 8344–8345. [Link]
-
Wikipedia. (n.d.). Boroxine. Retrieved from [Link]
-
American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Kuivila, H. G., et al. (1962). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 27(6), 2218–2221. [Link]
-
American Chemical Society. (1962). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
eScholarship, University of California. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dihydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
The Royal Society of Chemistry. (2016). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. Organic Chemistry Frontiers. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]
-
Raines Lab, University of Wisconsin-Madison. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dihydrofuran - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved from [Link]
-
Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]
- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
The Synthesis of 2,3-Dihydro-5-furylboronic Acid: A Technical Guide for Chemical Innovators
Abstract
2,3-Dihydro-5-furylboronic acid and its derivatives, particularly the pinacol ester, are increasingly valuable building blocks in modern organic synthesis. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of the 2,3-dihydrofuran moiety into complex molecular architectures. This functionality is of significant interest to researchers in drug discovery and materials science due to its presence in numerous bioactive natural products and its potential to modulate the physicochemical properties of novel compounds. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, field-proven insights, and detailed experimental considerations for each major approach.
Introduction: The Strategic Importance of this compound
The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The ability to selectively introduce this moiety into a target structure is a key strategic consideration in many synthetic campaigns. This compound serves as a versatile and efficient reagent for this purpose, primarily through the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.[1][2]
Boronic acids and their corresponding esters are valued for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[3] The pinacol ester of this compound is particularly common in laboratory and industrial settings due to its enhanced stability and ease of purification.[3][4] This guide will explore the most scientifically sound and practical methods for the preparation of this important synthetic intermediate, providing researchers with the knowledge to select and implement the optimal pathway for their specific needs.
Key Synthetic Pathways
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges:
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Miyaura Borylation via a Halogenated Dihydrofuran Intermediate: A robust and widely applicable palladium-catalyzed cross-coupling reaction.
-
Direct C-H Borylation: An atom-economical approach that avoids the pre-functionalization of the dihydrofuran ring.
-
Lithiation-Borylation: A classic organometallic method involving deprotonation and subsequent reaction with a boron electrophile.
The following sections will delve into the technical details of each of these pathways.
Pathway I: Miyaura Borylation of 5-Halo-2,3-dihydrofuran
The Miyaura borylation is a cornerstone of modern organoboron chemistry, providing a reliable method for the synthesis of boronate esters from organic halides.[1][5] In the context of this compound synthesis, this pathway involves the palladium-catalyzed coupling of a 5-halo-2,3-dihydrofuran (typically the bromide) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5][6]
Mechanistic Rationale
The catalytic cycle of the Miyaura borylation is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
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Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2,3-dihydrofuran, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base (commonly potassium acetate, KOAc), an alkoxydiboron species is activated, facilitating the transfer of a boryl group to the palladium(II) center and displacing the halide.
-
Reductive Elimination: The desired this compound pinacol ester is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.
Experimental Protocol: A Two-Step Approach
Step 1: Synthesis of 5-Bromo-2,3-dihydrofuran
A reliable synthesis of the 5-bromo-2,3-dihydrofuran precursor is critical for the success of this pathway. While a direct bromination of 2,3-dihydrofuran can be challenging, analogous procedures for similar furan-containing systems provide a strong foundation for a viable protocol.
Exemplary Protocol for Bromination:
-
Materials: 2,3-dihydrofuran, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) (catalytic amount), and a suitable solvent such as diethyl ether.
-
Procedure:
-
To a solution of 2,3-dihydrofuran in diethyl ether, add NBS (1.0 equivalent) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 5-bromo-2,3-dihydrofuran.
-
Step 2: Miyaura Borylation
-
Materials: 5-Bromo-2,3-dihydrofuran, bis(pinacolato)diboron (B₂pin₂), PdCl₂(dppf) (palladium catalyst), potassium acetate (KOAc), and an anhydrous solvent such as 1,4-dioxane.
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2,3-dihydrofuran (1.0 equivalent), B₂pin₂ (1.1-1.5 equivalents), PdCl₂(dppf) (2-5 mol%), and KOAc (3.0 equivalents).
-
Add anhydrous 1,4-dioxane and degas the mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.[8]
-
Data Summary
| Parameter | Value/Condition |
| Starting Material | 5-Bromo-2,3-dihydrofuran |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | PdCl₂(dppf) or similar Pd(II) complexes |
| Base | Potassium Acetate (KOAc) |
| Solvent | 1,4-Dioxane, Toluene, or DMF |
| Temperature | 80-100 °C |
| Typical Yield | 60-90% (reported for similar substrates) |
Visualization of the Miyaura Borylation Pathway
Caption: Miyaura borylation pathway to this compound pinacol ester.
Pathway II: Direct C-H Borylation
Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds, as it circumvents the need for pre-functionalized starting materials.[9] Iridium-catalyzed C-H borylation is particularly effective for a wide range of aromatic and heteroaromatic substrates.[8]
Mechanistic Considerations
The iridium-catalyzed C-H borylation typically proceeds via an Ir(III)/Ir(V) catalytic cycle.[9] The active iridium catalyst, often bearing a bipyridine or phenanthroline ligand, undergoes oxidative addition of a C-H bond of the substrate to form a high-valent iridium(V) intermediate. Subsequent reductive elimination furnishes the borylated product and regenerates the active catalyst. For five-membered heterocycles like furan and its derivatives, borylation often occurs preferentially at the C5 position due to steric and electronic factors. However, for some substrates, achieving high regioselectivity can be challenging.
Experimental Protocol
-
Materials: 2,3-Dihydrofuran, bis(pinacolato)diboron (B₂pin₂), [Ir(cod)OMe]₂ (iridium precursor), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand), and an anhydrous, non-polar solvent such as hexane or cyclohexane.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with [Ir(cod)OMe]₂ (1-3 mol%) and dtbpy (1-3 mol%).
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.
-
Add B₂pin₂ (1.0-1.2 equivalents) followed by 2,3-dihydrofuran (1.0 equivalent).
-
Seal the vessel and stir the reaction at room temperature to 80 °C for 12-48 hours. Monitor the reaction by GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the this compound pinacol ester.
-
Data Summary
| Parameter | Value/Condition |
| Starting Material | 2,3-Dihydrofuran |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst System | [Ir(cod)OMe]₂ / dtbpy |
| Solvent | Hexane, Cyclohexane, or THF |
| Temperature | Room Temperature to 80 °C |
| Key Challenge | Regioselectivity (potential for borylation at other positions) |
Visualization of the C-H Borylation Workflow
Caption: Workflow for the direct C-H borylation of 2,3-dihydrofuran.
Pathway III: Lithiation-Borylation
The lithiation-borylation sequence is a classic and powerful method in organometallic chemistry for the formation of carbon-boron bonds.[10] This pathway involves the deprotonation of the substrate at the desired position using a strong organolithium base, followed by quenching the resulting anion with a boron electrophile, such as a trialkyl borate.[10][11]
Mechanistic Principles
This method relies on the acidity of the vinyl proton at the C5 position of 2,3-dihydrofuran. Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively remove this proton, generating a vinyllithium intermediate. This highly reactive species then readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate), forming a boronate complex. Acidic workup then hydrolyzes the borate ester to yield the desired boronic acid.
Experimental Protocol
-
Materials: 2,3-Dihydrofuran, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, and an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Procedure:
-
To a solution of 2,3-dihydrofuran (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude boronic acid can be used directly or converted to the more stable pinacol ester by treatment with pinacol.
-
Data Summary
| Parameter | Value/Condition |
| Starting Material | 2,3-Dihydrofuran |
| Base | n-Butyllithium (n-BuLi) or LDA |
| Boron Source | Triisopropyl borate |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C to Room Temperature |
| Key Consideration | Requires strictly anhydrous and anaerobic conditions |
Visualization of the Lithiation-Borylation Process
Caption: Stepwise process of the lithiation-borylation pathway.
Conclusion and Future Outlook
The synthesis of this compound and its pinacol ester is achievable through several robust synthetic strategies. The Miyaura borylation offers a reliable and high-yielding route, provided the halogenated precursor is accessible. Direct C-H borylation represents a more modern and atom-economical approach, although regioselectivity may need to be carefully optimized. The classic lithiation-borylation pathway remains a viable and powerful option, particularly for smaller-scale syntheses where the handling of organolithium reagents is routine.
The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and tolerance for particular reaction conditions. As the demand for novel heterocyclic building blocks continues to grow, further advancements in catalytic C-H functionalization may offer even more efficient and selective pathways to this valuable synthetic intermediate.
References
-
PrepChem. (n.d.). Synthesis of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan. Retrieved from [Link]
- Li, J., Zhao, P., & Li, R. (2021). Rhodium-Catalyzed β-Dehydroborylation of Silyl Enol Ethers: Access to Highly Functionalized Enolates. Organic Letters, 23(24), 9494–9499.
-
Wikipedia. (2023). Miyaura borylation. Retrieved from [Link]
- Li, J., Sun, J., & Zhao, W. (2022). Catalytic asymmetric isomerization/hydroboration of silyl enol ethers. Chemical Science, 13(1), 159-164.
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]
- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609.
- Wang, D., et al. (2010). Metal-Free Borylation of Arylamines. Organic Syntheses, 97, 1-11.
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. Retrieved from [Link]
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
- Larsen, M. A. (2018). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. UC Berkeley.
-
Dumele, O. (n.d.). Iridium-Catalyzed Borylation. DumeleLAB. Retrieved from [Link]
- Scott, J. P., & Ghaffari, B. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.
-
Slideshare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Amgen. (2022). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. Retrieved from [Link]
- Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1372.
- Wright, J. S. (2019).
- Scott, J. P., & Ghaffari, B. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.
- Aldous, D. J., et al. (2006). The dihydrofuran template approach to furofuran synthesis. Organic & Biomolecular Chemistry, 4(10), 1936-1948.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
- Google Patents. (1996). US5536851A - Preparation of 2,3-dihydrofurans.
Sources
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]
- 3. dumelelab.com [dumelelab.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
An In-Depth Technical Guide to 2,3-Dihydro-5-furylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-5-furylboronic acid is a heterocyclic organoboron compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its structural motif, featuring a dihydrofuran ring coupled with a boronic acid functional group, presents a unique combination of electronic properties and synthetic versatility. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its preparation and key reactions, and insights into its applications, serving as a vital resource for researchers engaged in drug discovery and development.
Boronic acids, in general, are recognized for their stability, low toxicity, and diverse reactivity, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The incorporation of the dihydrofuran moiety introduces specific steric and electronic characteristics that can influence molecular interactions and pharmacokinetic properties, making it a valuable building block in the design of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇BO₃ | [2] |
| Molecular Weight | 113.91 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | Not experimentally determined. Estimated to be in the range of 130-150 °C, based on similar furanboronic acid derivatives. For example, 3-furanylboronic acid has a melting point of 139-144 °C. | |
| Solubility | Expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and acetone, and limited solubility in nonpolar solvents like hexanes. Phenylboronic acid, a related compound, shows good solubility in ethers and ketones. | [3] |
| pKa | Not experimentally determined. Estimated to be in the range of 8.5 - 9.5 in aqueous media, similar to phenylboronic acid. The pKa is influenced by solvent and substitution. | [4][5] |
Stability and Storage:
This compound, like many boronic acids, is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from moisture and strong oxidizing agents.[6] Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can sometimes affect reactivity. It is advisable to store the compound under an inert atmosphere if intended for long-term storage or for use in highly sensitive reactions.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
δ ~2.8-3.0 ppm (t, 2H): Protons at the C3 position of the dihydrofuran ring.
-
δ ~4.4-4.6 ppm (t, 2H): Protons at the C2 position of the dihydrofuran ring.
-
δ ~6.5-6.7 ppm (s, 1H): Vinylic proton at the C4 position.
-
δ ~7.0-8.0 ppm (br s, 2H): Protons of the B(OH)₂ group, often broad and may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
δ ~30-35 ppm: C3 of the dihydrofuran ring.
-
δ ~70-75 ppm: C2 of the dihydrofuran ring.
-
δ ~110-115 ppm: C4 of the dihydrofuran ring.
-
δ ~155-160 ppm: C5 of the dihydrofuran ring (carbon attached to boron). The signal for the carbon attached to boron can be broad due to quadrupolar relaxation from the boron nucleus.[7]
¹¹B NMR Spectroscopy:
The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For this compound, a single broad resonance is expected in the range of δ 28-33 ppm , which is characteristic of a trigonal planar (sp²) boron center in an arylboronic acid.[2][8]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups:
-
~3300-3200 cm⁻¹ (broad): O-H stretching of the boronic acid group.
-
~1350-1310 cm⁻¹: B-O stretching.
-
~1650-1600 cm⁻¹: C=C stretching of the dihydrofuran ring.
-
~1200-1000 cm⁻¹: C-O stretching of the ether linkage.
Synthesis of this compound
While various methods exist for the de novo synthesis of boronic acids, a practical and reliable approach for obtaining this compound is through the deprotection of its commercially available pinacol ester.[9][10] The pinacol protecting group enhances stability and facilitates purification of the boronic acid precursor.
Experimental Protocol: Deprotection of this compound Pinacol Ester
This two-step protocol involves transesterification with diethanolamine followed by mild acidic hydrolysis, which is often effective for deprotecting boronate esters while tolerating various functional groups.[7]
Step 1: Transesterification with Diethanolamine
Figure 1: Workflow for the transesterification step.
-
To a solution of this compound pinacol ester (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF) or diethyl ether, add diethanolamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The formation of the diethanolamine-boronate adduct may result in the precipitation of a white solid.
-
The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., hexanes), and dried under vacuum.
Step 2: Hydrolysis to the Boronic Acid
Figure 2: Workflow for the hydrolysis step.
-
Suspend the diethanolamine-boronate adduct in an organic solvent such as ethyl acetate.
-
Add an aqueous solution of a mild acid (e.g., 1M HCl) and stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Key Applications in Organic Synthesis
The primary application of this compound in organic synthesis is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[8]
The Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may require optimization for different substrates.
-
To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound stands as a valuable and versatile building block for organic chemists, particularly those engaged in the synthesis of biologically active molecules. Its unique structural features and its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an attractive reagent for the construction of novel molecular architectures. This guide has provided a detailed overview of its physical and chemical properties, practical synthetic protocols, and key applications, aiming to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such specialized building blocks will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- Roy, A. R., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access, 13(12), 1515–1517.
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values for boronic acids 1-7. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid - bmse000330 - Data. Retrieved from [Link]
- Taylor, M. S., & Smith, B. D. (2018).
- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
- MDPI. (2021).
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0047979). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
- Serwatowski, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 833–845.
-
National Center for Biotechnology Information. (n.d.). 2,5-Furandicarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]
Sources
- 1. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]
A Comprehensive Technical Guide to 2,3-Dihydro-5-furylboronic Acid and its Pinacol Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-5-furylboronic acid and its derivatives, particularly the pinacol ester, are emerging as valuable reagents in organic synthesis. Their unique structural features make them attractive building blocks for the introduction of the dihydro-furanyl moiety into a wide range of organic molecules. This guide provides an in-depth technical overview of this compound and its more commonly utilized pinacol ester, focusing on their identification, properties, synthesis, applications in cross-coupling reactions, and essential safety and handling protocols.
Part 1: Core Identification and Physicochemical Properties
A clear distinction must be made between this compound and its pinacol ester. While the free boronic acid is commercially available, it is the pinacol ester that is more frequently encountered in research and development due to its enhanced stability.
This compound
This compound features a boronic acid functional group attached to the 5-position of a 2,3-dihydrofuran ring.
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C₄H₇BO₃[1] |
| Molecular Weight | 113.91 g/mol [1] |
| Appearance | Solid[1] |
It is important to note that some suppliers provide this product for early discovery research and may not offer extensive analytical data. Researchers should be prepared to independently verify the identity and purity of the material.[1]
This compound pinacol ester
The pinacol ester is formed by the reaction of the boronic acid with pinacol, which protects the reactive boronic acid group, thereby increasing its stability and ease of handling. This is the most common form of this reagent.
Key Identifiers:
| Identifier | Value |
| CAS Number | 1046812-02-5[2][3][4] |
| Synonyms | 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4,5-Dihydro-5-furylboronic acid pinacol ester[2][4] |
| Molecular Formula | C₁₀H₁₇BO₃[2][4] |
| Molecular Weight | 196.05 g/mol [2][4] |
| MDL Number | MFCD11656065[2][3][4] |
| Appearance | Liquid[4] |
| Density | 1.018 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.467[4] |
Part 2: Synthesis and Methodologies
The synthesis of this compound and its pinacol ester can be approached through several synthetic strategies.
General Synthesis of 2,3-Dihydrofurans
The foundational 2,3-dihydrofuran scaffold can be synthesized through various methods, including:
-
Heck Coupling: Neopentyl phosphine ligands have been shown to promote the Heck coupling of aryl bromides with 2,3-dihydrofuran.[5][6]
-
Intramolecular Hydroalkoxylation: The use of an iron catalyst can facilitate the intramolecular hydroalkoxylation of α-allenic alcohols to yield 2,3-dihydrofurans under mild conditions.[5]
-
Oxyboration: An oxyboration reaction utilizing B-O bonds as addition partners to C=C bonds can produce borylated dihydrofurans with high regioselectivity.[5]
Conversion to Boronic Acids and Esters
Once the dihydrofuran ring is formed or a suitable precursor is obtained, the boronic acid or its ester can be introduced. A modern and versatile method involves the decarboxylative borylation of carboxylic acids. This technique utilizes a nickel catalyst to replace a carboxylic acid group with a boron atom, offering a direct route from readily available starting materials.[7]
The synthesis of boronic esters from boronic acids and alcohols, such as pinacol, is typically an equilibrium process. To drive the reaction towards the formation of the ester, water is removed, often through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents.[8]
Illustrative Synthetic Workflow:
Caption: General synthetic pathways to this compound pinacol ester.
Part 3: Applications in Organic Synthesis
The primary application of this compound pinacol ester lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex molecules in various fields, including pharmaceuticals and materials science.[10]
Suzuki-Miyaura Cross-Coupling Reactions
In a typical Suzuki-Miyaura coupling, the organoboron compound (in this case, this compound pinacol ester) reacts with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction allows for the precise and efficient formation of a new carbon-carbon bond between the dihydrofuran ring and a variety of aryl, heteroaryl, or vinyl groups.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast array of substituted dihydrofurans, which are important structural motifs in many biologically active compounds. The reaction conditions can be tuned by varying the palladium catalyst, ligands, base, and solvent to optimize the yield and selectivity for a specific substrate combination.[11][12]
Part 4: Safety, Handling, and Storage
Proper handling and storage are crucial when working with this compound and its pinacol ester.
Hazard Identification
The pinacol ester of this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] In case of potential inhalation, a multi-purpose combination respirator cartridge is recommended.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid breathing vapors or mists.[13]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly after handling.[13][14]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[14]
-
Incompatibilities: Protect from moisture.[13]
Conclusion
This compound and its pinacol ester are valuable reagents for the introduction of the dihydro-furanyl moiety in organic synthesis. The pinacol ester, in particular, offers enhanced stability, making it a preferred choice for a variety of applications, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthetic routes, and safe handling procedures is essential for its effective and safe utilization in research and drug development.
References
-
This compound pinacol ester 97%. Sigma-Aldrich.
-
1046812-02-5 Cas No. | this compound, pinacol ester. Apollo Scientific.
-
This compound pinacol ester 97% 1046812-02-5. Sigma-Aldrich.
-
This compound. Sigma-Aldrich.
-
SAFETY DATA SHEET. Fisher Scientific.
-
2-Furanylboronic acid ≥ 95.0%. Sigma-Aldrich.
-
SAFETY DATA SHEET. Santa Cruz Biotechnology.
-
Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.
-
CAS 1046812-02-5 this compound pinacol ester. BOC Sciences.
-
Safety Data Sheet. Fluorochem.
-
Furan-3-boronic acid. PubChem.
-
Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development.
-
Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal.
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. SpringerLink.
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.
-
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum.
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]
- 3. 1046812-02-5 Cas No. | this compound, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 4. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 6. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. sciforum.net [sciforum.net]
- 9. 2-呋喃硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.pt [fishersci.pt]
Navigating Heterocyclic Scaffolds: A Technical Guide to the Commercial Landscape and Application of 2,3-Dihydro-5-furylboronic Acid
Introduction: The Ascendancy of Boronic Acids in Modern Synthesis
In the landscape of contemporary organic chemistry, boronic acids and their derivatives have established themselves as indispensable tools for the construction of complex molecular architectures. Their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has revolutionized the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research.[1][2] This guide provides an in-depth technical overview of a valuable heterocyclic building block, 2,3-Dihydro-5-furylboronic acid, with a focus on its commercial availability, practical application, and the scientific principles underpinning its use. As researchers and drug development professionals, a thorough understanding of this reagent's characteristics is paramount for its effective integration into synthetic workflows.
Deconstructing the Reagent: this compound and its Pinacol Ester
A critical initial observation for any scientist seeking to procure this compound is that it is overwhelmingly supplied commercially as its pinacol ester derivative, 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This formulation is not a matter of convenience but a strategic choice rooted in chemical stability.
The Rationale for the Pinacol Ester: Enhancing Stability and Handling
Boronic acids are known to be susceptible to dehydration, which leads to the formation of cyclic trimers known as boroxines.[3] This process can result in inconsistent reactivity and complicates accurate stoichiometry in reactions. The formation of a boronate ester with a diol, such as pinacol, effectively "protects" the boronic acid functionality. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system shields the boron atom, rendering the compound less prone to degradation.[3] This enhanced stability translates to several practical advantages for the research scientist:
-
Extended Shelf-Life: Pinacol esters can be stored for longer durations without significant decomposition, ensuring the integrity of the reagent over time.[3]
-
Simplified Handling: They exhibit reduced sensitivity to air and moisture compared to their free boronic acid counterparts, streamlining the weighing and dispensing processes.[3]
-
Improved Reaction Consistency: The stable nature of the pinacol ester leads to more reproducible outcomes in synthetic transformations.
While the free this compound is listed by some suppliers, it often comes with the caveat of being sold "as-is," without accompanying analytical data, underscoring the preference for the more robust pinacol ester in routine synthetic applications.[4]
Commercial Availability: A Snapshot for the Procurement Professional
For researchers planning their synthetic campaigns, a clear understanding of the commercial landscape is essential. This compound pinacol ester is readily available from several major chemical suppliers. The following table summarizes key information from prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Typical Formulation |
| Sigma-Aldrich | This compound pinacol ester | 1046812-02-5 | 97% | Liquid[5] |
| Apollo Scientific | This compound, pinacol ester | 1046812-02-5 | 98% | Not specified |
| BOC Sciences | This compound pinacol ester | 1046812-02-5 | Inquire | Not specified |
| US Biological | This compound pinacol ester | 1046812-02-5 | Highly Purified | Not specified[6] |
Key Properties:
-
Molecular Formula: C₁₀H₁₇BO₃[5]
-
Molecular Weight: 196.05 g/mol [5]
-
Appearance: Liquid[5]
-
Storage Temperature: 2-8°C[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound pinacol ester lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a C-C bond between the dihydrofuran ring and a variety of aryl or vinyl halides or triflates.[1][2]
Mechanism of Action: A Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this mechanism is illustrated below.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).
-
Transmetalation: The organic group from the boronic ester (R³) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic fragments (R¹ and R³) are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: A Self-Validating System
The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction using this compound pinacol ester. The inclusion of internal standards and control experiments can serve as a self-validating system to ensure the integrity of the results.
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), and the base (2.0-3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Significance in Medicinal Chemistry and Drug Discovery
The 2,3-dihydrofuran motif is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The ability to readily introduce this heterocycle via robust C-C bond-forming reactions makes this compound pinacol ester a significant building block for drug discovery programs. Boronic acids and their derivatives have seen a surge in interest in medicinal chemistry, not only as synthetic intermediates but also as pharmacologically active compounds themselves.[7][8] The introduction of a boronic acid group can alter the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules.[8] While specific drug candidates derived from this particular building block are proprietary, its application in the synthesis of compounds for treating cancer and cardiovascular diseases has been noted.
Quality Control and Characterization
For any synthetic reagent, rigorous quality control is essential. The purity and identity of this compound pinacol ester can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The characteristic signals for the pinacol methyl groups (a singlet around 1.3 ppm) and the protons of the dihydrofuran ring are key diagnostic features.[9][10]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material.
It is imperative for researchers to either obtain a Certificate of Analysis (CoA) from the supplier or perform these analytical checks in-house to ensure the quality of the reagent before use.
Conclusion: A Versatile Tool for the Modern Chemist
This compound, primarily available and utilized as its pinacol ester, represents a powerful and versatile building block for organic synthesis. Its enhanced stability and reliable performance in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for introducing the 2,3-dihydrofuran moiety into complex molecules. For researchers in drug discovery and materials science, a solid understanding of the commercial availability, practical handling, and synthetic application of this reagent is crucial for accelerating innovation. As the demand for novel heterocyclic compounds continues to grow, the importance of well-characterized and readily accessible building blocks like this compound pinacol ester will undoubtedly increase.
References
-
Order of thermodynamic stability of representative boronic esters. (2021). ResearchGate. [Link]
-
This compound suppliers USA. (n.d.). Chemicals.co.uk. [Link]
-
Supporting Information for "A general and efficient method for the synthesis of arylboronic acid pinacol esters". (n.d.). The Royal Society of Chemistry. [Link]
-
Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters". (n.d.). The Royal Society of Chemistry. [Link]
-
This compound pinacol ester. (n.d.). Chem-Space. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). National Institutes of Health. [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. [Link]
-
Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2021). MDPI. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2021). ChemRxiv. [Link]
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2020). PMC - NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Introduction: The Versatility of a Heterocyclic Building Block
An In-Depth Technical Guide to the Reactivity Profile of 2,3-Dihydro-5-furylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound and its derivatives, such as the commonly used pinacol ester, are valuable heterocyclic building blocks in modern synthetic chemistry. Their utility is particularly pronounced in the field of medicinal chemistry and drug discovery, where the dihydrofuran motif serves as a key structural component in a variety of biologically active molecules.[1] Boronic acids, first synthesized in 1860, have become indispensable tools due to their versatile reactivity, general stability, and relatively low toxicity.[2] This guide provides a detailed exploration of the reactivity profile of this compound, focusing on its application in cornerstone cross-coupling reactions that enable the efficient construction of complex molecular architectures.
The core value of this reagent lies in its ability to participate in highly reliable and versatile bond-forming reactions, primarily the palladium-catalyzed Suzuki-Miyaura coupling for C-C bonds and the copper-catalyzed Chan-Lam coupling for C-N and C-O bonds. Understanding the nuances of its reactivity, stability, and optimal reaction conditions is paramount for its effective deployment in multi-step synthesis.
Physicochemical Properties
A clear understanding of the physical properties of the boronic acid and its common surrogate, the pinacol ester, is essential for proper handling and application.
| Property | This compound | This compound pinacol ester |
| CAS Number | Not explicitly available | 1046812-02-5[3] |
| Molecular Formula | C₄H₇BO₃ | C₁₀H₁₇BO₃[3] |
| Molecular Weight | 113.91 g/mol | 196.05 g/mol [3] |
| Physical Form | Solid | Colorless to tan liquid |
| Density | Not available | 1.018 g/mL at 25 °C |
| Storage | Store under inert gas | 2-8°C |
Section 1: Stability, Handling, and the Role of Protective Groups
While boronic acids are generally considered stable reagents, certain classes, including some heterocyclic derivatives, can be susceptible to decomposition pathways like protodeboronation, oxidation, and polymerization.[4] This instability can compromise both benchtop storage and reaction efficiency, particularly in couplings involving slow-reacting partners or harsh conditions.[4]
Key Considerations:
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, accelerated by heat or the presence of base.
-
Oxidative Instability: At physiological pH, some boronic acids can be oxidized by reactive oxygen species at rates comparable to thiols, a significant challenge in biological applications.[5]
-
Trimerization: Boronic acids can reversibly form cyclic anhydride trimers, known as boroxines, through dehydration. This can affect stoichiometry and reactivity.
To mitigate these stability issues, two main strategies are employed:
-
Pinacol Esters: this compound is most commonly supplied and used as its pinacol ester derivative.[3] Boronic esters are generally more robust, less prone to dehydration-trimerization, and often exhibit improved solubility in organic solvents and compatibility with chromatography.
-
MIDA Boronates: For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) can be used as a protecting group. MIDA boronates are exceptionally stable, crystalline solids that are unreactive under standard cross-coupling conditions.[4] They are designed for "slow release," where the active boronic acid is generated in situ under mild aqueous basic conditions, maintaining a low, steady concentration that favors the desired cross-coupling over decomposition.[4] This strategy is highly effective for challenging substrates like 2-heterocyclic boronic acids.[4]
Section 2: Core Reactivity I: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a carbon-carbon bond with a wide range of aryl, heteroaryl, or vinyl halides and triflates.[6] This transformation is a cornerstone of modern organic synthesis due to its high functional group tolerance and stereospecificity.[7]
The Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[6][7] The process is initiated by the oxidative addition of an organohalide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection: The Advantage of Precatalysts
Modern Suzuki-Miyaura couplings frequently employ sophisticated palladium precatalysts, which offer superior activity, stability, and ease of handling compared to traditional Pd(0) sources. For substrates like this compound, second-generation Buchwald precatalysts are particularly effective.
-
XPhos Pd G2: This catalyst is highly regarded for its efficacy in coupling sterically hindered or electronically challenging substrates.[8] It readily forms the active monoligated Pd(0) species in situ, which is instrumental in driving reactions to high conversion, even at low catalyst loadings.[9][10] The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the final reductive elimination steps.[11]
Reaction Parameters: A Self-Validating System
The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.
| Component | Recommended Reagents | Rationale & Expertise |
| Palladium Precatalyst | XPhos Pd G2, Pd(dppf)Cl₂ | XPhos Pd G2 is highly active for heteroaryl couplings.[8][9] Pd(dppf)Cl₂ is a robust, general-purpose catalyst. |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich phosphine ligands stabilize the Pd center and promote key steps in the catalytic cycle.[11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Carbonates and phosphates are effective bases that are strong enough to form the boronate complex without promoting significant substrate decomposition.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | A mixture of an organic solvent with water is typically required to dissolve both the organic starting materials and the inorganic base.[9] |
| Temperature | 60-100 °C | Heating is generally required to drive the reaction to completion, with the specific temperature depending on the reactivity of the halide.[11] |
Section 3: Core Reactivity II: Copper-Catalyzed Chan-Lam Coupling
While the Suzuki reaction builds C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O linkages.[12] This reaction couples a boronic acid with an amine or alcohol and is catalyzed by copper complexes.[13]
Key Advantages over Palladium-Catalyzed Amination
The Chan-Lam coupling offers distinct advantages over the analogous palladium-catalyzed Buchwald-Hartwig amination:[14][15]
-
Milder Conditions: Reactions can often be run at room temperature.[12]
-
Air Tolerance: Unlike many palladium-catalyzed reactions that require stringent inert atmospheres, the Chan-Lam coupling can be conducted open to the air, as O₂ can act as the terminal oxidant to regenerate the active Cu(II) catalyst.[13][16]
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[16]
The Catalytic Cycle
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki reaction. However, a plausible pathway involves the formation of a copper(III) intermediate that undergoes reductive elimination.
Caption: A plausible catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Reaction Parameters
The Chan-Lam reaction typically employs a simple copper(II) salt, a base, and often a ligand to facilitate the coupling.
| Component | Recommended Reagents | Rationale & Expertise |
| Copper Source | Cu(OAc)₂, CuO | Copper(II) acetate is the most common and effective catalyst.[13] |
| Base | Pyridine, Et₃N, DMAP | An organic base is often used to deprotonate the nucleophile (amine/alcohol) and can also serve as a ligand for the copper center.[12] |
| Solvent | CH₂Cl₂, Toluene, MeOH | Aprotic solvents are common, though the reaction can be tolerant of various solvent types. |
| Atmosphere | Air (O₂) | Oxygen from the air often serves as the terminal oxidant to regenerate the Cu(II) catalyst, simplifying the experimental setup.[13] |
Section 4: Experimental Protocols
The following protocols are representative methodologies for the application of this compound derivatives in key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Bromide
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Expertise Note: The use of a pre-catalyst like XPhos Pd G2 simplifies the setup and provides more reproducible results than generating the active catalyst from a ligand and a palladium source separately.[8][11] Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Chan-Lam N-Arylation with an Aniline Derivative
Caption: Step-by-step workflow for a Chan-Lam N-arylation experiment.
Expertise Note: The reaction is performed open to air, which is a significant practical advantage.[16] The pyridine serves as both a base to activate the amine and a ligand to stabilize the copper catalyst.[12] Filtration through a pad of Celite is an effective method to remove the insoluble copper salts post-reaction.
Section 5: Applications and Future Outlook
The incorporation of boronic acids into drug discovery pipelines has seen a dramatic increase, with several FDA-approved drugs containing this functionality.[17][18] While this compound is primarily a synthetic intermediate, the structures it helps create are of significant interest. The dihydrofuran ring is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its stereochemical possibilities and its ability to act as a bioisostere for other functionalities. The efficient C-C and C-heteroatom bond-forming reactions described herein provide drug development professionals with a reliable toolkit for rapidly generating libraries of complex molecules for biological screening, accelerating the discovery of new therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions.
- Savitha, B., Reddy, E. K., Parthasarathi, D., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707.
- PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.
- Billingsley, K. L., & Buchwald, S. L. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of Organic Chemistry, 77(18), 7835-7845.
- BOC Sciences. This compound pinacol ester.
- Organic Chemistry Portal. Chan-Lam Coupling.
- Wikipedia. Chan–Lam coupling.
- Wikipedia. Buchwald–Hartwig amination.
- Sneed, B., et al. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
- Alfa Chemistry. Chan-Lam Coupling.
- Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents.
- Sigma-Aldrich. This compound pinacol ester 97.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Sigma-Aldrich. This compound pinacol ester 97 1046812-02-5.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery.
- Sigma-Aldrich. 2-Furanylboronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. This compound.
- Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5375.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2018258118.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14625-14627.
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. nasc.ac.in [nasc.ac.in]
- 10. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 2,3-Dihydro-5-furylboronic Acid and Its Pinacol Ester
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,3-Dihydro-5-furylboronic acid, a valuable heterocyclic building block in organic synthesis and drug discovery. Due to the limited availability of direct experimental spectra for the free boronic acid, this document focuses on the characterization of its more stable precursor, this compound pinacol ester. By understanding the spectroscopic signature of the pinacol ester, we can confidently predict the key features of the free acid, providing researchers with a robust framework for its identification and use.
Introduction: The Significance of a Versatile Building Block
This compound and its derivatives are important intermediates in medicinal chemistry and materials science. The dihydrofuran moiety is a key structural motif in many biologically active compounds, and the boronic acid functionality allows for versatile carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.
While the free boronic acid is the reactive species in these coupling reactions, it is often handled and stored as its pinacol ester to enhance stability and prevent dehydration to the corresponding boroxine.[1] Therefore, a thorough understanding of the spectroscopic characteristics of both the pinacol ester and the free acid is crucial for researchers in the field.
This guide will systematically detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound pinacol ester and predict the corresponding spectra for this compound.
Molecular Structure and a Pathway to the Active Species
The relationship between this compound and its pinacol ester is a simple one of protection and deprotection. The pinacol group is typically removed by hydrolysis to generate the free boronic acid in situ for subsequent reactions.
Caption: Synthetic utility of this compound pinacol ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below, we predict the ¹H, ¹³C, and ¹¹B NMR spectra for both the pinacol ester and the free boronic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
Expected ¹H NMR Data for this compound Pinacol Ester:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5 - 6.7 | t | 1H | H-5 (vinylic) |
| ~4.3 - 4.5 | t | 2H | H-2 (CH₂-O) |
| ~2.8 - 3.0 | dt | 2H | H-3 (allylic CH₂) |
| ~1.3 | s | 12H | Pinacol methyls |
-
Rationale: The dihydrofuran ring protons are expected to show chemical shifts similar to those observed for 2,3-dihydrofuran itself.[2][3][4][5] The vinylic proton at position 5 will be the most deshielded of the ring protons. The methylene groups at positions 2 and 3 will appear as triplets or doublet of triplets due to coupling with each other. The twelve protons of the two methyl groups on the pinacol moiety will appear as a sharp singlet.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5 - 6.7 | t | 1H | H-5 (vinylic) |
| ~4.3 - 4.5 | t | 2H | H-2 (CH₂-O) |
| ~2.8 - 3.0 | dt | 2H | H-3 (allylic CH₂) |
| ~5.0 - 7.0 | br s | 2H | B(OH)₂ |
-
Rationale: Upon hydrolysis of the pinacol ester, the large singlet at ~1.3 ppm will disappear and be replaced by a broad singlet corresponding to the two hydroxyl protons of the boronic acid. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature. The signals for the dihydrofuran ring protons should remain largely unchanged.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data for this compound Pinacol Ester:
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-4 (vinylic, C-O) |
| ~110 - 115 | C-5 (vinylic, C-B) |
| ~83 - 85 | Pinacol quaternary carbons |
| ~70 - 75 | C-2 (CH₂-O) |
| ~30 - 35 | C-3 (allylic CH₂) |
| ~24 - 26 | Pinacol methyls |
-
Rationale: The vinylic carbons C-4 and C-5 will be in the downfield region typical for sp² hybridized carbons. The carbon attached to the boron atom (C-5) may show a broader signal due to quadrupolar relaxation of the boron nucleus. The pinacol carbons will have characteristic shifts around 84 ppm for the quaternary carbons and 25 ppm for the methyl carbons.[6]
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-4 (vinylic, C-O) |
| ~110 - 115 | C-5 (vinylic, C-B) |
| ~70 - 75 | C-2 (CH₂-O) |
| ~30 - 35 | C-3 (allylic CH₂) |
-
Rationale: The most significant change upon hydrolysis will be the disappearance of the signals corresponding to the pinacol group. The chemical shifts of the dihydrofuran ring carbons are expected to be similar to those in the pinacol ester.
¹¹B NMR Spectroscopy
¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.
Expected ¹¹B NMR Data:
| Compound | Chemical Shift (δ) ppm |
| This compound pinacol ester | ~30 - 34 |
| This compound | ~28 - 32 |
-
Rationale: The ¹¹B chemical shift is indicative of the coordination state of the boron atom. For tricoordinate boronic esters and acids, the chemical shift is typically in the range of +20 to +35 ppm.[7] The pinacol ester is expected to have a slightly downfield shift compared to the free boronic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data for this compound Pinacol Ester:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1620 - 1600 | Medium | C=C stretching |
| ~1370 - 1320 | Strong | B-O stretching |
| ~1140 - 1100 | Strong | C-O stretching |
-
Rationale: The spectrum will be dominated by strong absorptions corresponding to the B-O and C-O bonds of the dioxaborolane ring.[8] The C=C stretch of the dihydrofuran ring will also be present.
Predicted IR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretching (hydrogen-bonded) |
| ~2980 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1620 - 1600 | Medium | C=C stretching |
| ~1350 - 1310 | Strong | B-O stretching |
| ~1050 - 1020 | Medium | C-O stretching |
-
Rationale: The most notable feature of the free boronic acid IR spectrum will be the appearance of a broad, strong band in the high-frequency region (3600-3200 cm⁻¹) due to the O-H stretching of the hydrogen-bonded hydroxyl groups.[9][10][11] The strong B-O stretching band will still be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Expected MS Data for this compound Pinacol Ester:
-
Molecular Weight: 196.05 g/mol
-
Expected Molecular Ion (M⁺): m/z 196
-
Fragmentation: Expect losses of methyl groups (m/z 181), and potentially the entire pinacol group.
Predicted MS Data for this compound:
-
Molecular Weight: 113.91 g/mol
-
Expected Molecular Ion (M⁺): m/z 114
-
Fragmentation: Expect loss of water (m/z 96) and potentially the B(OH)₂ group. Boronic acids are also known to form cyclic trimers (boroxines) upon dehydration, which may be observed in the mass spectrum at higher m/z values.
Experimental Protocols
Synthesis of this compound pinacol ester
A common method for the synthesis of aryl and vinyl boronic esters is the palladium-catalyzed cross-coupling of a suitable halide or triflate with bis(pinacolato)diboron.
Caption: General workflow for the synthesis of this compound pinacol ester.
Step-by-Step Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2,3-dihydrofuran, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Add a dry, degassed solvent such as dioxane.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound pinacol ester.
Hydrolysis of the Pinacol Ester to the Boronic Acid
The deprotection of the pinacol ester is typically achieved by hydrolysis.[12][13][14]
Step-by-Step Protocol:
-
Dissolve the this compound pinacol ester in a suitable solvent mixture such as THF/water or ether/water.
-
Add an acid catalyst, such as dilute HCl.
-
Stir the biphasic mixture vigorously at room temperature. The progress of the hydrolysis can be monitored by TLC or by ¹H NMR, observing the disappearance of the pinacol methyl singlet.
-
Once the hydrolysis is complete, the free boronic acid can often be used directly in the aqueous/organic mixture for subsequent reactions like Suzuki-Miyaura couplings.
-
For isolation, the layers can be separated, and the organic layer washed with brine, dried, and concentrated. However, care must be taken as the free boronic acid may be prone to dehydration.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and its pinacol ester. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize these important synthetic intermediates. The provided protocols offer a starting point for the synthesis and manipulation of these versatile building blocks. As with any predictive analysis, it is recommended to confirm these characteristics with experimental data whenever possible.
References
-
AIP Publishing. (2008, March 27). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]
-
PubMed. (2008, March 28). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. [Link]
-
ResearchGate. (2025, August 6). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]
-
NIH. (n.d.). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. [Link]
-
ACS Publications. (n.d.). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. [Link]
-
The Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]
-
PubChem. (n.d.). 2,3-Dihydrofuran. [Link]
-
SpectraBase. (n.d.). 2,3-Dihydrofuran - Optional[1H NMR] - Spectrum. [Link]
-
The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
-
Chem-Space. (n.d.). This compound pinacol ester. [Link]
-
ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]
-
NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
Ingenta Connect. (2014, April 3). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]
-
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
Wikipedia. (n.d.). 2,3-Dihydrofuran. [Link]
-
PubChem. (n.d.). 2-Formylphenylboronic acid. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
-
PubChem. (n.d.). 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
Sources
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. 2,3-Dihydrofuran(1191-99-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2,3-Dihydrofuran | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
A Technical Guide to the Stability, Storage, and Handling of 2,3-Dihydro-5-furylboronic acid
Introduction: The Synthetic Utility and Inherent Challenges of a Heterocyclic Boronic Acid
2,3-Dihydro-5-furylboronic acid (CAS: 1083168-98-3) is a valuable heterocyclic building block in modern organic synthesis, particularly for drug discovery and development professionals. Its structure presents a unique combination of a saturated heterocyclic ring and a versatile boronic acid moiety, making it an attractive partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, like many boronic acids, its utility is intrinsically linked to its stability. The boron-carbon bond is susceptible to various degradation pathways that can compromise sample integrity, reduce reaction yields, and introduce impurities.
This guide provides an in-depth analysis of the factors governing the stability of this compound. We will explore the primary degradation mechanisms, establish field-proven protocols for optimal storage and handling, and present a framework for conducting robust stability assessments. This document is intended for researchers, chemists, and process development scientists who rely on the quality and consistency of this reagent for successful synthetic outcomes.
Core Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into its stability profile.
| Property | Value | Source(s) |
| CAS Number | 1083168-98-3 | [1] |
| Molecular Formula | C₄H₇BO₃ | [1] |
| Molecular Weight | 113.91 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| InChI Key | GAIGNTDCIOVPQG-UHFFFAOYSA-N | [1] |
Note: For this specific compound, detailed analytical data is not always collected by suppliers, placing the responsibility on the end-user to confirm purity and identity upon receipt and throughout its lifecycle.[1]
Critical Degradation Pathways: A Mechanistic Overview
The stability of this compound is not absolute. Several chemical processes can lead to its degradation. Understanding these pathways is paramount for mitigating decomposition and ensuring the reagent's efficacy. While boronic acids are generally more stable than many other organometallic reagents, they are susceptible to protodeboronation, oxidation, and dehydration.[2][3]
Protodeboronation: The pH-Dependent Cleavage
Protodeboronation is a major degradation pathway where the carbon-boron bond is cleaved and replaced with a hydrogen atom, yielding 2,3-dihydrofuran and boric acid.[4] This reaction is highly dependent on pH.[4]
-
Mechanism: At acidic to neutral pH, the trigonal, neutral form of the boronic acid predominates. As the pH increases, the boronic acid can form an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[4] This boronate form is often more susceptible to cleavage.[4] The process can be catalyzed under both acidic and, more commonly, basic conditions.[3][4]
Oxidative Degradation
The boronic acid moiety is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[3][5] At physiological pH, many boronic acids are oxidized by reactive oxygen species.[6] This can lead to complex mixtures of byproducts and a significant loss of the desired starting material. The mechanism often involves the formation of a boronate peroxide intermediate.
Dehydration and Boroxine Formation
A common and often reversible process for boronic acids is intermolecular dehydration to form a cyclic trimer known as a boroxine. While not strictly degradation, the formation of boroxines alters the molecular weight and can affect solubility and reactivity. This equilibrium is driven by the removal of water and can often be reversed by the addition of an aqueous solvent. This is a key reason why storing boronic acids in a desiccated environment is crucial.
Caption: Key degradation and transformation pathways for boronic acids.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is the most effective strategy for preserving the integrity of this compound. The recommendations below are synthesized from best practices for boronic acids and related heterocyclic compounds.[7][8][9][10]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows the rate of all potential degradation pathways.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation and hydrolysis from atmospheric moisture.[7][8] |
| Container | Tightly sealed, opaque glass or chemically resistant plastic (e.g., HDPE) | Prevents exposure to air, moisture, and light. Opaque containers prevent potential photolytic degradation.[12][13] |
| Environment | Dry, well-ventilated area away from incompatible materials. | Prevents moisture uptake (hygroscopicity) and accidental contact with strong oxidizing agents, acids, or bases.[7][14] |
Safe Handling Workflow
Proper handling is critical, especially when the compound is removed from its ideal storage conditions for use.
-
Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid in an inert atmosphere glovebox. If this is not feasible, minimize the time the container is open to the air.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid pouring the powder, which can create dust and increase exposure to air.[12]
-
Resealing: After dispensing, purge the container headspace with an inert gas (e.g., argon) before tightly resealing. Wrap the cap/closure with paraffin film for an extra barrier.
-
Cleaning: Clean up any spills immediately to avoid creating hazardous footing and potential contamination.[15]
Experimental Design for Stability Assessment
For critical applications, such as in GMP environments or long-term research projects, performing a forced degradation (stress testing) study is highly recommended to understand the specific liabilities of this compound.
Causality of Experimental Choices
The goal of a forced degradation study is to accelerate the degradation pathways to rapidly identify potential liabilities. The conditions are chosen to mimic worst-case scenarios in storage or in a reaction mixture. By understanding how the molecule behaves under stress, we can define more robust storage and reaction conditions.
Protocol for a Forced Degradation Study
This protocol outlines a typical workflow for assessing stability. A validated, stability-indicating analytical method (e.g., HPLC-UV/MS) is required to quantify the parent compound and detect degradation products.
Step 1: Initial Analysis (T=0)
-
Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Immediately analyze this solution to establish the initial purity profile and concentration. This is your baseline reference.
Step 2: Application of Stress Conditions
-
Prepare separate solutions of the compound for each stress condition. A parallel "control" sample, protected from stress (e.g., refrigerated, protected from light), should be run alongside.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Stress: Add hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Incubate a solution and a solid sample at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution and a solid sample to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Step 3: Time-Point Sampling and Analysis
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each stress condition.
-
Quench the reaction if necessary (e.g., neutralize the acid/base samples).
-
Analyze each sample using the stability-indicating method.
Step 4: Data Interpretation
-
Compare the purity and concentration of the stressed samples to the T=0 and control samples.
-
Calculate the percentage of degradation.
-
Attempt to identify major degradation products using mass spectrometry or by comparing with potential impurity standards.
Caption: Experimental workflow for a forced degradation study.
Conclusion
While this compound is a powerful synthetic intermediate, its inherent chemical liabilities necessitate a rigorous approach to its storage and handling. The primary degradation pathways—protodeboronation, oxidation, and dehydration—can be effectively mitigated by maintaining the compound under refrigerated (2-8°C), dry, and inert conditions. For researchers in drug development, confirming the purity of the material before use and, where necessary, conducting forced degradation studies will ensure the reliability of experimental results and the successful synthesis of target molecules. By adopting the principles and protocols outlined in this guide, scientists can safeguard the integrity of this valuable reagent.
References
- BenchChem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- Boron Molecular. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.
- Sigma-Aldrich. (n.d.). This compound pinacol ester.
- Sigma-Aldrich. (n.d.). This compound.
- ACS Spring 2023. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- U.S. Borax. (n.d.). Borate handling and storage.
- National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Sigma-Aldrich. (2022). Safety Data Sheet for 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane.
- BLD Pharmatech. (n.d.). Safety Data Sheet for (2-Cyclopropylpyridin-4-yl)boronic acid.
- Fisher Scientific. (2025). Safety Data Sheet for Furan-2-boronic acid.
- Fisher Scientific. (2023). Safety Data Sheet for Phenylboronic acid.
- Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Sigma-Aldrich. (n.d.). 2-Furanylboronic acid.
- Fisher Scientific. (2023). Safety Data Sheet for (2-Methylpropyl)boronic acid.
- National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Apollo Scientific. (2023). Safety Data Sheet for Furan-3-boronic acid, pinacol ester.
- Fisher Scientific. (2025). Safety Data Sheet for Phenylboronic acid.
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.cn]
- 2. nbinno.com [nbinno.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]
- 12. laballey.com [laballey.com]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. borax.com [borax.com]
Methodological & Application
Application Notes: Mastering Suzuki Coupling with 2,3-Dihydro-5-furylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of Dihydrofuran Moieties
The 2,3-dihydrofuran scaffold is a valuable motif in medicinal chemistry and drug development, appearing in a range of biologically active molecules. Its incorporation into complex structures is frequently achieved via the robust and versatile Suzuki-Miyaura cross-coupling reaction. 2,3-Dihydro-5-furylboronic acid and its derivatives, particularly the more stable pinacol ester, serve as key building blocks for this purpose.
However, like many five-membered heterocyclic boron reagents, this compound is susceptible to rapid, base-catalyzed protodeboronation.[1][2][3] This competitive degradation pathway can significantly lower yields and complicate purification by consuming the boronic acid faster than the desired cross-coupling can occur.
These application notes provide a detailed guide to successfully employing this compound pinacol ester in Suzuki-Miyaura coupling reactions. By understanding the underlying chemical principles and employing optimized protocols, researchers can effectively mitigate decomposition and achieve high-yield synthesis of desired dihydrofuran-containing compounds. The core strategy presented here is based on a kinetically controlled approach: ensuring the rate of the catalytic coupling significantly outpaces the rate of boronic acid degradation.[1]
Mechanistic Insight: The Race Against Protodeboronation
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires activation of the boron species by a base.[7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The primary challenge with this compound is that the base required for transmetalation also promotes the undesired protodeboronation side reaction.[1][8] The key to success is to utilize a catalytic system that is so efficient that the catalytic cycle completes rapidly at low temperatures, winning the kinetic race against the decomposition pathway.
This is achieved by using modern palladium precatalysts, which are designed to generate the highly active, monoligated Pd(0) species almost instantaneously under mild conditions.[1][9][10] This avoids the harsh conditions and prolonged reaction times that would otherwise favor degradation of the sensitive boronic ester.
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Reaction Pathway
Caption: Kinetic competition between Suzuki coupling and protodeboronation.
Recommended Protocol: High-Activity, Low-Temperature Coupling
This protocol is designed to maximize the rate of cross-coupling while minimizing the thermal and base-promoted degradation of the this compound pinacol ester. The use of a modern Buchwald-type precatalyst is critical for success.[1][9]
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example | Notes |
| Aryl/Heteroaryl Halide (Br, Cl, OTf) | N/A | N/A | Limiting reagent |
| This compound pinacol ester | >97% purity | Sigma-Aldrich, Combi-Blocks | More stable than the free boronic acid |
| Palladium Precatalyst | e.g., XPhos Pd G3 | Strem, Sigma-Aldrich | A highly active precatalyst is essential |
| Ligand | XPhos (if not using a precatalyst) | Strem, Sigma-Aldrich | Bulky, electron-rich monophosphine ligands are ideal |
| Base | Potassium Phosphate (K₃PO₄) | Acros, Sigma-Aldrich | Prepare a fresh aqueous solution |
| Solvent System | 1,4-Dioxane / Water | Anhydrous / Degassed DI | A ratio of 4:1 or 5:1 is common |
| Reaction Vessel | Schlenk flask or sealed vial | N/A | Must allow for an inert atmosphere |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound pinacol ester (1.5 mmol, 1.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions. Oxygen can lead to catalyst deactivation and homocoupling of the boronic ester.[6]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) via syringe. Stir the mixture for 2-3 minutes to dissolve the solids.
-
Base Addition: Add a degassed 1.0 M aqueous solution of K₃PO₄ (2.0 mL, 2.0 equiv) via syringe. The use of a pre-dissolved, degassed base solution is crucial for reproducibility.
-
Reaction Execution: Place the sealed vial into a preheated oil bath or heating block set to 40-50 °C . Stir the reaction mixture vigorously. The lower temperature is enabled by the high activity of the precatalyst and is key to preventing boronic ester decomposition.[1][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours. Over-extending the reaction time can lead to lower yields due to eventual product or starting material degradation.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
General Workflow Diagram
Caption: Experimental workflow for the low-temperature Suzuki coupling protocol.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed system.3. Poor quality boronic ester. | 1. Use a fresh, high-quality palladium precatalyst. Ensure it has been stored properly.2. Improve degassing procedure for all solvents and the reaction vessel.3. Verify the purity of the boronic ester by NMR. |
| Significant Protodeboronation | 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst is not active enough, requiring harsher conditions. | 1. Lower the reaction temperature to room temperature or 40 °C.[1]2. Stop the reaction as soon as the starting material is consumed.3. Switch to a more active precatalyst system (e.g., a newer generation Buchwald precatalyst). |
| Homocoupling of Boronic Ester | 1. Presence of oxygen.2. Using a Pd(II) source that is inefficiently reduced to Pd(0). | 1. Ensure the reaction is performed under strictly anaerobic conditions.[6]2. Use a Pd(0) source or a precatalyst designed for rapid, clean generation of the active Pd(0) species.[10] |
Conclusion
The successful application of this compound pinacol ester in Suzuki-Miyaura cross-coupling hinges on a kinetically controlled approach. By employing highly active, modern palladium precatalysts, the desired C-C bond formation can be achieved rapidly at low temperatures, effectively outcompeting the inherent instability and protodeboronation of the boronic ester. The protocols and insights provided in this guide offer a robust framework for researchers to confidently incorporate this valuable dihydrofuran moiety into their synthetic targets, advancing efforts in drug discovery and materials science.
References
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Pinto, J. R. M., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Cui, X., et al. (2023). Preformed Pd(II)
- Johnson Matthey. (n.d.). Palladium coupling precatalysts PdL2X2.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Anilkumar, G., & Ghorai, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Cagnoli, R., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Lennox, A. J. J. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- D'Augustin, M., et al. (2005). Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium Catalysts for 2,3-Dihydro-5-furylboronic Acid Cross-Coupling
Introduction: The Strategic Importance of 2,3-Dihydrofurans in Modern Chemistry
The 2,3-dihydrofuran moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a diverse array of biologically active natural products and functional materials. Traditional synthetic routes to these valuable heterocycles can be circuitous and often lack the efficiency and modularity required for modern drug discovery and development pipelines. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of such structures. By leveraging the versatility of 2,3-dihydro-5-furylboronic acid and its derivatives, researchers can now forge carbon-carbon bonds with exceptional precision and functional group tolerance.[1][2]
This guide provides a comprehensive overview of the critical parameters, catalyst selection, and detailed protocols for the successful palladium-catalyzed cross-coupling of this compound with a variety of (hetero)aryl halides and triflates. The insights and methodologies presented herein are designed to empower researchers to navigate the nuances of this powerful transformation and accelerate their synthetic endeavors.
Pillar 1: Catalyst and Ligand Selection - The Heart of the Reaction
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium source and, most critically, the supporting ligand. The ligand modulates the electronic and steric properties of the palladium center, directly influencing the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps of the catalytic cycle.[3][4]
Palladium Precatalysts: Stability Meets Activity
While numerous palladium sources can be effective, modern precatalysts offer significant advantages in terms of air- and moisture-stability, ease of handling, and the rapid, reliable generation of the active Pd(0) species.[5][6] For the coupling of five-membered heterocyclic boronic acids like this compound, which can be prone to decomposition, the rapid formation of the active catalyst is paramount.[5]
Recommended Precatalysts:
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A robust and versatile catalyst suitable for a broad range of substrates.[7]
-
Buchwald Palladacycle Precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G3): These highly active precatalysts, featuring bulky, electron-rich biarylphosphine ligands, are particularly effective for challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[5][8] They often allow for reactions to proceed at lower temperatures and catalyst loadings.[1][8]
The Decisive Role of Ligands
The choice of ligand is arguably the most critical variable in optimizing a Suzuki-Miyaura coupling. For heteroaryl boronic acids, ligands that are both electron-rich and sterically demanding are often required to promote the desired catalytic turnover and prevent catalyst deactivation.[1][3]
-
Electron-Richness: Increases the electron density at the palladium center, facilitating the oxidative addition of the aryl halide, which is often the rate-limiting step.[3]
-
Steric Bulk: Promotes the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step, and facilitates the final reductive elimination to release the product.[1][3]
Key Ligand Classes for Dihydrofuran Couplings:
-
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These are the gold standard for many challenging cross-couplings. Their steric bulk and electron-donating properties make them highly effective for coupling heteroaryl boronic acids.[8][9]
-
Ferrocenylphosphines (e.g., dppf): Offer a good balance of stability and reactivity, making them a reliable choice for a wide range of applications.
-
N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form very stable palladium complexes, often exhibiting high catalytic activity.[10]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
To fully grasp the rationale behind protocol optimization, it is essential to understand the fundamental steps of the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
Pillar 2: A Validated Protocol for Success
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.
Experimental Protocol: Synthesis of 5-Aryl-2,3-dihydrofuran
Reagents and Equipment:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)[1]
-
Anhydrous solvent (e.g., Dioxane, Toluene, or a mixture with water)[8][11]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M). It is crucial to use solvents that have been properly degassed to prevent oxidation of the Pd(0) catalyst.[12]
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2,3-dihydrofuran.
Table of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd(dppf)Cl₂ or XPhos-Pd-G3 (1-3 mol%) | Robust, commercially available precatalysts that reliably generate the active Pd(0) species.[5][8] |
| Ligand | dppf or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[1][3] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is often effective for challenging couplings and can minimize side reactions like protodeboronation.[1][8] |
| Solvent | Dioxane/H₂O (4:1), Toluene, or DMF | A protic co-solvent like water can aid in the dissolution of the base and facilitate transmetalation.[8][11] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, though highly active catalysts may allow for lower temperatures.[11] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to compensate for potential homocoupling or protodeboronation.[12] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following guide provides a logical workflow for troubleshooting common problems.
Caption: A decision-making workflow for troubleshooting.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile method for the synthesis of valuable heterocyclic compounds. By understanding the interplay between the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize these reactions. The use of modern, well-defined precatalysts and sterically demanding, electron-rich ligands is key to achieving high yields and broad substrate scope. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Shu, W., & Ma, S. (2010). Palladium-catalyzed synthesis of 1,3,4-alkatrien-2-yldihydrofurans from 2,3-allenylacetylacetates and propargylic carbonates and their application to synthesize polysubstituted dihydrofurylcyclopentenones. Tetrahedron, 66(15), 2869–2874. [Link]
- Palladium-Catalyzed Synthesis of 1,3,4-Alkatrien-2-yldihydrofurans from 2,3-Allenylacetylacetates and Propargylic Carbonates and Their Application to Synthesize Polysubstituted Dihydrofurylcyclopentenones. (2010-04-10).
-
Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic letters, 12(10), 2384–2387. [Link]
-
Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. (2018-01-01). Chemical Communications (RSC Publishing). [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... (n.d.). ResearchGate. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. (2018-01-01). R Discovery. [Link]
-
El Kaim, L., Grimaud, L., & Patil, P. (2011). Three-Component Strategy toward 5-Membered Heterocycles from Isocyanide Dibromides. Organic Letters, 13(6), 1261–1263. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.). ResearchGate. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]
-
Bonet, A., et al. (2014). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 6(7), 584–589. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023-01-29). [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). [Link]
-
Parrish, J. D., & Buchwald, S. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Liashuk, O. S., et al. (2024). 2,5-Dihydro-1 H -pyrrol-3-yl Boronic Derivatives: Multigram Synthesis and Coupling Reactions. ResearchGate. [Link]
-
Cross coupling reactions of arylboronic acid. (n.d.). ResearchGate. [Link]
-
Unlocking the Secrets of Cross-Coupling: Dive into the Liebeskind-Srogl Reaction! (2020-04-12). [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Synthesis of Novel Heterocycles with 2,3-Dihydro-5-furylboronic Acid: Application Notes and Protocols
Introduction: The Versatility of the Dihydrofuran Moiety in Medicinal Chemistry
The 2,3-dihydrofuran scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a molecule can significantly influence pharmacological activity, often enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[1][2] This five-membered oxygen-containing heterocycle is found in a range of bioactive natural products and synthetic compounds, exhibiting diverse therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[1][3]
2,3-Dihydro-5-furylboronic acid and its esters, such as the pinacol ester, have emerged as valuable building blocks for the synthesis of novel heterocyclic compounds.[4] Their utility primarily lies in their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction allows for the formation of carbon-carbon bonds between the dihydrofuran ring and various aryl or heteroaryl systems, providing a powerful tool for the construction of complex molecular architectures.[4]
This technical guide provides detailed application notes and protocols for the synthesis of novel heterocycles utilizing this compound. We will delve into the mechanistic rationale behind experimental choices, provide step-by-step protocols for key transformations, and present data to guide researchers in this exciting area of synthetic chemistry.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Furo-Fused Heterocycles
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboranes and organic halides.[4] In the context of our topic, this reaction facilitates the coupling of this compound (or its pinacol ester) with a variety of heteroaryl halides to construct novel furo-fused heterocyclic systems.
Mechanistic Considerations and Rationale for Reagent Selection
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis of novel heterocycles. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Oxidative Addition: The catalytic cycle begins with the oxidative addition of a heteroaryl halide (typically a bromide or iodide) to a palladium(0) complex. This step forms a palladium(II) intermediate. The choice of the halide is critical, with reactivity generally following the trend I > Br > Cl. For many applications, heteroaryl bromides offer a good balance of reactivity and availability.
Transmetalation: This is the step where the dihydrofuryl group is transferred from the boron atom to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid or ester. The choice of base is crucial and can significantly impact the reaction yield.[6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The base activates the boronic acid by forming a more nucleophilic "ate" complex, which then readily transfers the organic group to the palladium center. For challenging couplings, stronger bases like potassium phosphate are often employed.[1]
Reductive Elimination: In the final step, the coupled product (the novel heterocycle) is eliminated from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Application Note 1: Synthesis of Furo[3,2-b]pyridines
The furo[3,2-b]pyridine scaffold is of significant interest due to its presence in compounds with potent biological activities, including kinase inhibition.[7][8] The following protocol outlines a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines via a Suzuki-Miyaura coupling of a halopyridine with a this compound derivative, followed by an in-situ or subsequent cyclization/aromatization step. While the protocol is adapted from the synthesis using terminal alkynes, the principles of the subsequent cyclization are applicable.[9]
Experimental Protocol: Synthesis of a Furo[3,2-b]pyridine Derivative
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the this compound pinacol ester (1.2 mmol), the substituted 3-bromo-2-chloropyridine (1.0 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and base (e.g., K₃PO₄, 3.0 mmol).
-
Solvent Addition: Add anhydrous dioxane (5 mL) and water (1 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.
Step 2: Cyclization and Aromatization
The coupled intermediate can undergo spontaneous cyclization under the coupling conditions or may require a subsequent step. If the dihydrofuran ring is already present, an oxidation step may be necessary to achieve the fully aromatic furo[3,2-b]pyridine.
-
Oxidative Aromatization (if required): Dissolve the purified coupled product in a suitable solvent like toluene. Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equivalents).
-
Reaction Execution: Stir the mixture at reflux until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Cool the reaction, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain the final furo[3,2-b]pyridine product.
Data Presentation: Optimization of Reaction Conditions
The following table provides representative data for the optimization of Suzuki-Miyaura coupling conditions for heteroaryl substrates, which can be applied to the synthesis of furo-fused heterocycles.[6]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 82 |
| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 6 | 91 |
| 4 | SPhos-Pd-G2 (2) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 4 | 95 |
Yields are representative and will vary depending on the specific substrates used.
Application Note 2: Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are another class of heterocycles with interesting photoluminescent properties and potential applications in materials science and medicinal chemistry.[10][11] A multi-component reaction strategy involving a boronic acid can be employed for their synthesis.
Experimental Protocol: Three-Component Synthesis of a Furo[2,3-d]pyrimidine Derivative
This protocol is based on a palladium-catalyzed three-component reaction of a β-ketodinitrile, an aldehyde, and a boronic acid.[10]
-
Reaction Setup: In a sealed tube, combine the β-ketodinitrile (0.5 mmol), the desired aldehyde (0.5 mmol), this compound (0.75 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand such as XPhos (10 mol%).
-
Solvent and Additives: Add anhydrous toluene (2 mL) and an oxidant such as benzoquinone (1.0 mmol).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired furo[2,3-d]pyrimidine.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of furo-fused heterocycles.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely practiced synthetic methodologies.[4][10] To ensure the trustworthiness and reproducibility of these experiments, the following self-validating measures are recommended:
-
Purity of Starting Materials: Ensure the purity of this compound or its ester, as impurities can significantly affect catalytic activity.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is critical for achieving high yields.
-
Monitoring Reaction Progress: Regularly monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
-
Characterization of Products: Thoroughly characterize the final products using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.) to confirm their identity and purity.
Conclusion
This compound and its derivatives are powerful synthetic intermediates for the construction of novel heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for incorporating the dihydrofuran moiety into a wide range of molecular scaffolds. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the synthesis of new furo-fused heterocycles with potential applications in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, chemists can unlock the full potential of this valuable building block.
References
-
Denmark, S. E., & Kassel, V. M. (2021). Heteroaryl−Heteroaryl, Suzuki−Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13845–13853. [Link]
-
Ghaffari, M., & et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Maciver, S., & et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 576-583. [Link]
-
Boger, D. L., & et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Pal, M., & et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79. [Link]
-
Padwa, A., & et al. (2016). Regiospecific synthesis of 3,4-disubstituted furans. ResearchGate. [Link]
-
Patel, B. K., & et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 9070–9075. [Link]
-
Tsurugi, H., & et al. (2011). Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications, 47(36), 10019-10021. [Link]
-
Němec, V., & et al. (2019). Synthesis of an initial library of the substituted furo[3,2-b]pyridines and modular assembly of the CLK inhibitors 12. ResearchGate. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Akram, S., & et al. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. ResearchGate. [Link]
-
Shinkichi, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
-
Patel, B. K., & et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. PubMed. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application of 2,3-Dihydro-5-furylboronic Acid in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of 2,3-Dihydro-5-furylboronic acid and its pinacol ester, valuable reagents for introducing the 2,3-dihydrofuran moiety into molecular scaffolds. We will delve into the strategic application of this building block in drug discovery, focusing on its role as a bioisostere and its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their work.
Introduction: The Strategic Value of the 2,3-Dihydrofuran Moiety
The 2,3-dihydrofuran ring is a key structural motif found in numerous bioactive molecules and natural products.[1] Its incorporation into drug candidates can offer significant advantages over both fully aromatic systems like furan or phenyl rings, and fully saturated systems like tetrahydrofuran.
As a Bioisostere: In medicinal chemistry, the strategic replacement of one functional group with another that retains similar biological activity but alters physicochemical properties is a powerful optimization tool. This principle, known as bioisosterism, is a primary driver for using the 2,3-dihydrofuran scaffold.[2]
-
Disruption of Planarity: Replacing a flat aromatic ring (e.g., furan, phenyl) with the non-planar 2,3-dihydrofuran ring can decrease intermolecular stacking interactions, which may improve solubility and alter crystal packing. This is a common strategy to enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[3]
-
Modulation of Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The partial saturation in the 2,3-dihydrofuran ring removes one of the double bonds, potentially blocking a key metabolic pathway that might otherwise lead to reactive intermediates or rapid clearance.[3][4]
-
Vectorial Exit from Aromatic Space: Moving away from "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a modern drug design strategy aimed at improving the developability and selectivity of drug candidates. The 2,3-dihydrofuran moiety serves this purpose excellently.
This compound, and more commonly, its air- and chromatography-stable pinacol ester derivative, 2-(2,3-dihydrofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are the premier reagents for installing this valuable fragment via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) bonds. It involves the coupling of an organoboron compound (like this compound pinacol ester) with an organohalide or triflate.[6][7] The reaction is prized for its functional group tolerance, generally high yields, and the commercial availability of a vast array of reactants.
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid/ester for the transmetalation step.
Case Study: Synthesis of Hsp90 Inhibitors
A compelling demonstration of the utility of this compound pinacol ester is in the synthesis of novel analogues of Geldanamycin, a natural product inhibitor of Heat shock protein 90 (Hsp90).[5] Hsp90 is a critical chaperone protein for many oncoproteins, making it a key target in cancer therapy. The development of potent and selective Hsp90 inhibitors is an active area of research.
In a study by Workman and co-workers, the 19-iodo-geldanamycin scaffold, a complex and challenging substrate, was successfully coupled with this compound pinacol ester to furnish the novel 19-substituted analogue.[5][8][9] This modification was part of a broader effort to improve the therapeutic properties of the parent compound.
This synthesis highlights the reagent's ability to participate in complex couplings on sensitive, multifunctional substrates, underscoring its value in late-stage diversification of drug leads.
Experimental Protocols
Handling and Storage
This compound and its pinacol ester should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound: This is a solid that is combustible.[10] It should be stored under an inert atmosphere and refrigerated. Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides, though this often does not impede their reactivity in Suzuki couplings.
-
This compound pinacol ester: This is a liquid that is more stable and generally easier to handle than the free boronic acid.[2] It should be stored refrigerated (2-8°C).[2]
Protocol: Synthesis of 19-(2,3-dihydrofuran-5-yl)-geldanamycin analogue
This protocol is adapted from the supplementary information of the work by Workman, et al.[8] It serves as a validated starting point for coupling with complex iodinated substrates.
Workflow Overview
Materials and Equipment:
-
19-Iodogeldanamycin (1.0 eq.)
-
This compound pinacol ester (2.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (0.05 eq.)
-
Cesium Fluoride (CsF) (2.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard glassware for workup and chromatography
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 19-iodogeldanamycin (1.0 eq.), this compound pinacol ester (2.0 eq.), Pd₂(dba)₃·CHCl₃ (0.05 eq.), and cesium fluoride (2.0 eq.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of 0.02-0.04 M.
-
Reaction: Place the flask in a pre-heated oil bath at 40 °C. Stir the reaction mixture vigorously for 16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), checking for the consumption of the starting iodide.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The original authors used a gradient of 1:2 light petroleum/ethyl acetate to 100% ethyl acetate to elute the product.[8]
-
Characterization: The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity. The reported yield for this specific transformation was 53%.[8]
General Protocol for Method Development
When coupling this compound pinacol ester with a new aryl or heteroaryl halide, optimization may be required. The table below provides a starting point for screening conditions.
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (For Challenging Substrates) |
| Aryl Halide | Ar-I, Ar-Br (activated) | Ar-Br, Ar-Cl (activated) | Ar-Cl (deactivated), Ar-OTf |
| Boronic Ester | 1.2 - 1.5 eq. | 1.5 eq. | 1.5 - 2.0 eq. |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | None | SPhos or XPhos (4-10 mol%) | RuPhos or cataCXium A (4-10 mol%) |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (2.0 eq.) | CsF or K-t-BuO (2.0-3.0 eq.) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | THF or Anhydrous Dioxane |
| Temperature | 80-90 °C | 90-110 °C | 100-120 °C |
Causality Behind Choices:
-
Catalyst/Ligand: For challenging couplings, such as those with aryl chlorides or sterically hindered partners, more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) are required to facilitate the oxidative addition step, which is often rate-limiting.[11]
-
Base and Solvent: The choice of base and solvent is critical. Stronger bases like K₃PO₄ are often more effective than K₂CO₃. Anhydrous conditions with bases like CsF can be beneficial for sensitive substrates, as seen in the Hsp90 inhibitor case study. The presence of water is often necessary to facilitate the hydrolysis of the boronate ester and aid in the transmetalation step, but it can also promote competitive protodeboronation of the boronic acid.
Troubleshooting and Purification
Common Issues in Suzuki Couplings:
-
Low Conversion: May be caused by an insufficiently active catalyst system for the specific substrate (especially aryl chlorides), or catalyst deactivation. Consider switching to a more advanced phosphine ligand or a pre-catalyst.
-
Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, resulting in a hydro-dehalogenated side product from the organohalide. This is a common side reaction for electron-rich or sensitive heteroaryl boronic acids. Using milder bases, lower temperatures, shorter reaction times, and highly active catalysts that promote rapid coupling can minimize this issue.
-
Homocoupling: The boronic acid couples with itself to form a bi-dihydrofuranyl species. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. Ensure proper degassing of solvents and use of a high-quality Pd(0) source or pre-catalyst.
Purification Strategies:
Purifying boronic acid coupling products can sometimes be challenging due to residual boron-containing impurities.
-
Standard Chromatography: Silica gel chromatography is the most common method.
-
Aqueous Wash: A basic wash (e.g., dilute NaOH) can sometimes help remove unreacted boronic acid by converting it to the water-soluble boronate salt.
-
Trituration: Precipitation of the desired product from a suitable solvent system can be an effective purification method.
Conclusion
This compound and its pinacol ester are powerful and increasingly relevant tools in the medicinal chemist's arsenal. Their ability to serve as a non-aromatic bioisostere for furan and phenyl rings provides a clear strategic advantage for modulating the pharmacokinetic and physicochemical properties of drug candidates. As demonstrated in the synthesis of complex Hsp90 inhibitors, this reagent performs reliably in Suzuki-Miyaura cross-coupling reactions, enabling the construction of novel and potentially superior therapeutic agents. By understanding the principles of the Suzuki reaction and leveraging the specific protocols outlined herein, researchers can effectively incorporate the valuable 2,3-dihydrofuran moiety into their drug discovery programs.
References
- Smolecule. (n.d.). 1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one.
- Cohen, V. I., et al. (n.d.). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI.
-
Al-Sanea, M. M., et al. (n.d.). Structure-based discovery and bio-evaluation of a cyclopenta[6][12]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. PubMed Central.
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. Tetrahedron, 67(48), 9313-9347.
- Wermuth, C. G. (Ed.). (2001). The Practice of Medicinal Chemistry. Academic Press.
-
European Patent Office. (2014). Substituted[6][13][14]triazole compounds (EP 2952512 A1).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
- Verhoest, P. R., et al. (2009). Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. Journal of Medicinal Chemistry, 52(16), 5188-5196.
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from Cambridge MedChem Consulting website.
- Moghal, M. M. R., et al. (2018). Discovery of natural product inhibitors of phosphodiesterase 10A as novel therapeutic drug for schizophrenia using a multistep virtual screening. Computational Biology and Chemistry, 77, 243-253.
- Kharwar, A., et al. (2025). Machine Learning-Assisted In Silico Discovery of PDE10A Inhibitors: Integration of QSAR Modeling, Docking and MD Simulations. Journal of the Indian Chemical Society.
- Cenmed Enterprises. (n.d.). 2-(2,2-dimethyl-2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from Cambridge MedChem Consulting website.
- Sigma-Aldrich. (n.d.). This compound.
- Workman, P., et al. (2013).
- Workman, P., et al. (2013).
- Workman, P., et al. (2013). Supplementary Information An Improved Route to 19-Substituted Geldanamycins as Novel Hsp90 Inhibitors. Semantic Scholar.
- Charette, A. B., et al. (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)
- Workman, P., et al. (2013). An improved route to 19-substituted geldanamycins as novel Hsp90 inhibitors – potential therapeutics in cancer and neurodegeneration.
- Schinazi, R. F., et al. (1998). Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy, 42(12), 3247-3252.
- ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid.
- Zankowska-Jasińska, W., et al. (1982). Synthesis and pharmacological activity of some 2,3-dihydrofuran-2,3-dione derivatives. Polish Journal of Pharmacology and Pharmacy, 34(5-6), 391-398.
- PubChem. (n.d.). 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Mehvar, R. (2018). Clearance Concepts: Fundamentals and Application to Pharmacokinetic Behavior of Drugs. Journal of Pharmacy & Pharmaceutical Sciences, 21(1s), 88s-102s.
- ResearchGate. (n.d.). AEDs of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide).
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans.
- Advanced ChemBlocks. (n.d.). 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Webborn, P. (n.d.). An Introduction to Pharmacokinetics.
- ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
- PubMed. (n.d.). Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors.
Sources
- 1. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. An improved route to 19-substituted geldanamycins as novel Hsp90 inhibitors – potential therapeutics in cancer and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of new analogues as inhibitors for phosphodiesterase 10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An improved route to 19-substituted geldanamycins as novel Hsp90 inhibitors – potential therapeutics in cancer and neurodegeneration - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43457E [pubs.rsc.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2014145051A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 13. Buy 1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one [smolecule.com]
- 14. Redirecting [linkinghub.elsevier.com]
Application Notes: The Strategic Use of 2,3-Dihydro-5-furylboronic Acid in the Synthesis of Novel Agrochemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Dihydrofuran Moieties in Agrochemical Design
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Within the vast chemical space available to researchers, heterocyclic compounds continue to be a rich source of inspiration. The 2,3-dihydrofuran moiety, a partially saturated five-membered oxygen-containing heterocycle, represents an intriguing structural motif. Its incorporation into potential agrochemical candidates can impart favorable physicochemical properties, such as modulated lipophilicity and metabolic stability, which are critical for bioavailability and environmental persistence.
2,3-Dihydro-5-furylboronic acid and its stable pinacol ester derivative are versatile building blocks that enable the facile introduction of the 2,3-dihydrofuran group onto a variety of molecular scaffolds. This is most commonly achieved through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This application note will provide a comprehensive overview of the utility of this compound in agrochemical synthesis, with a focus on a detailed, exemplary protocol for its use in the construction of a novel fungicide analogue.
Core Concepts: The Suzuki-Miyaura Coupling in Agrochemical Synthesis
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[2] This reaction is widely favored in the pharmaceutical and agrochemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of reactants.[3]
The catalytic cycle, as illustrated below, generally involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Exemplary Application: Synthesis of a Phenyl-Dihydrofuran Carboxamide Fungicide Analogue
To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a novel phenyl-dihydrofuran carboxamide. This class of compounds is of significant interest as many commercial fungicides, such as the succinate dehydrogenase inhibitors (SDHIs), feature a carboxamide linkage connecting an aromatic or heteroaromatic core to a second cyclic moiety.[4]
The overall synthetic strategy involves a key Suzuki-Miyaura coupling step to construct the central biaryl linkage, followed by standard functional group manipulations to arrive at the final carboxamide product.
Figure 2: Proposed synthetic route for a novel phenyl-dihydrofuran carboxamide fungicide analogue.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound Pinacol Ester with Methyl 2-bromo-5-nitrobenzoate
This protocol details the palladium-catalyzed cross-coupling reaction to form the key biaryl intermediate. The pinacol ester of the boronic acid is often used to enhance stability and ease of handling.[5]
Materials:
-
Methyl 2-bromo-5-nitrobenzoate (1.0 eq)
-
This compound pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromo-5-nitrobenzoate (1.0 eq), this compound pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 2-(2,3-dihydrofuran-5-yl)-5-nitrobenzoate as a solid.
Expected Outcome and Characterization:
The product, methyl 2-(2,3-dihydrofuran-5-yl)-5-nitrobenzoate, is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
| Parameter | Expected Value |
| Yield | 75-90% |
| ¹H NMR | Peaks corresponding to the aromatic protons, dihydrofuran protons, and methyl ester protons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₂H₁₁NO₅ |
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group of the intermediate to an amine, a necessary step for the subsequent amide coupling.
Materials:
-
Methyl 2-(2,3-dihydrofuran-5-yl)-5-nitrobenzoate (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(2,3-dihydrofuran-5-yl)-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).
-
Heat the mixture to 80 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-amino-2-(2,3-dihydrofuran-5-yl)benzoate. The product is often pure enough for the next step without further purification.
Protocol 3: Amide Coupling to form the Final Product
This final step involves the coupling of the synthesized amine with a carboxylic acid chloride to form the target carboxamide.
Materials:
-
Methyl 5-amino-2-(2,3-dihydrofuran-5-yl)benzoate (1.0 eq)
-
An appropriate carboxylic acid chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve methyl 5-amino-2-(2,3-dihydrofuran-5-yl)benzoate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine or pyridine (2.0 eq) and cool the solution to 0 °C in an ice bath.
-
Add the carboxylic acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the final phenyl-dihydrofuran carboxamide.
Troubleshooting and Considerations
-
Low Yield in Suzuki Coupling: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of palladium catalyst, ligand, and base can significantly impact the yield and may require optimization for different substrates.[6]
-
Incomplete Nitro Reduction: Ensure the iron powder is finely divided and activated. If the reaction stalls, adding more iron and ammonium chloride and prolonging the reaction time may be necessary.
-
Side Reactions in Amide Coupling: The dropwise addition of the acid chloride at low temperature is crucial to prevent side reactions.
Conclusion
This compound is a valuable synthetic intermediate that provides a gateway to novel agrochemical scaffolds. The Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for its incorporation into complex molecules. The detailed protocols provided herein serve as a practical guide for researchers aiming to explore the potential of the 2,3-dihydrofuran moiety in the design and synthesis of next-generation crop protection agents. The strategic introduction of this heterocycle has the potential to yield compounds with enhanced biological activity and desirable physicochemical properties.
References
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Experimental setup for reactions involving 2,3-Dihydro-5-furylboronic acid
An Application Guide to the Strategic Use of 2,3-Dihydro-5-furylboronic Acid and its Derivatives in Modern Synthetic Chemistry
Introduction: The 2,3-Dihydrofuran Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the 2,3-dihydrofuran scaffold is a recurring and valuable structural motif. Molecules incorporating this five-membered oxygenated heterocycle exhibit a wide spectrum of biological activities, including anti-inflammatory, antifungal, and antitumor properties[1]. The dihydrofuran core is present in numerous natural products and has been identified as a privileged structure in the synthesis of novel therapeutic agents[2][3][4].
This compound and its stable ester derivatives, such as the pinacol ester, serve as critical building blocks for introducing this valuable moiety into complex molecules. Their utility primarily lies in palladium- and copper-catalyzed cross-coupling reactions, which have revolutionized carbon-carbon and carbon-heteroatom bond formation. This guide provides a detailed overview of the experimental setup, mechanistic rationale, and step-by-step protocols for leveraging these versatile reagents, with a focus on the widely used Suzuki-Miyaura and Chan-Lam couplings.
Compound Profile & Handling
While this compound is the parent compound, its pinacol ester, 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is more commonly used in synthesis due to its enhanced stability and ease of handling[5]. Boronic acids are generally solids that can exist as oligomeric anhydrides, making their corresponding esters often preferred for consistency[6].
Table 1: Physicochemical Properties of this compound Pinacol Ester
| Property | Value | Source |
| CAS Number | 1046812-02-5 | |
| Molecular Formula | C₁₀H₁₇BO₃ | |
| Molecular Weight | 196.05 g/mol | |
| Appearance | Liquid | |
| Density | 1.018 g/mL at 25 °C | |
| Refractive Index | n20/D 1.467 |
Stability and Storage
Boronic acids and their esters should be handled with care. They are sensitive to moisture and should be stored in a cool (2-8°C), dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The pinacol ester form offers superior stability against protodeboronation, a common side reaction for boronic acids, especially under aqueous basic conditions[5].
Safety and Personal Protective Equipment (PPE)
As a class of compounds, boronic acids are known to be irritants. Users must adhere to standard laboratory safety practices.
-
Engineering Controls : Handle in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Personal Protective Equipment : Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[7][8].
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[7]. In case of contact, rinse the affected area with plenty of water[8].
Core Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent and versatile method for forming carbon-carbon bonds using organoboron reagents[9][10]. It involves the palladium-catalyzed coupling of an organoboron compound (like this compound or its ester) with an organic halide or triflate[9]. This reaction is central to the synthesis of biaryls, vinylarenes, and other conjugated systems[9].
Mechanistic Rationale
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination[5][9][11].
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex[5][9]. This is often the rate-determining step of the cycle[9].
-
Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer[11]. The precise mechanism of transfer can vary, but the role of the base is essential[11].
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species[5][9].
Protocol: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide
This protocol provides a general procedure adaptable to various aryl or heteroaryl bromides. Optimization of the base, solvent, and ligand may be necessary for challenging substrates[12][13].
Table 2: Reagents and Materials
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| Aryl Bromide | - | - | 1.0 | 1.0 |
| This compound pinacol ester | 196.05 | 294 mg | 1.5 | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 25 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
| Argon or Nitrogen Supply | - | - | - | - |
| Schlenk Flask / Reaction Tube | - | - | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium carbonate (3.0 mmol).
-
Degassing : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition : Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. The use of water often accelerates the reaction, though anhydrous conditions can be employed with certain bases like potassium phosphate[14].
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Core Application 2: Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds[15][16]. It provides a powerful alternative to the Buchwald-Hartwig amination for coupling boronic acids with amines, phenols, and other N-H or O-H containing compounds[17]. A key advantage is that the reaction can often be performed at room temperature and open to the air, using molecular oxygen as the terminal oxidant to regenerate the active copper catalyst[15][18].
Protocol: Chan-Lam N-Arylation with this compound
This protocol describes the coupling of an amine with this compound. The free boronic acid is often preferred here, but the pinacol ester can also be used, sometimes requiring modified conditions.
Table 3: Reagents and Materials
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| Aliphatic or Aromatic Amine | - | - | 1.0 | 1.0 |
| This compound | 113.92 | 171 mg | 1.5 | 1.5 |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 18 mg | 0.1 | 0.1 |
| Pyridine | 79.10 | 158 µL | 2.0 | 2.0 |
| Dichloromethane (DCM) | - | 10 mL | - | - |
| Reaction Vial | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup : In a 20 mL vial equipped with a magnetic stir bar, combine the amine (1.0 mmol), this compound (1.5 mmol), and Cu(OAc)₂ (0.1 mmol).
-
Solvent and Base Addition : Add dichloromethane (10 mL) followed by pyridine (2.0 mmol). Pyridine often serves as both a base and a ligand in these reactions[18].
-
Reaction : Seal the vial (a cap with a needle puncture is sufficient to allow air ingress) and stir vigorously at room temperature. The reaction is typically open to the air, which facilitates the re-oxidation of the copper catalyst[15].
-
Monitoring : Monitor the reaction by TLC or LC-MS. Reactions are often complete within 12-48 hours.
-
Workup :
-
Filter the reaction mixture through a pad of Celite to remove the copper salts, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography to isolate the N-substituted 2,3-dihydrofuran product.
Experimental Workflow and Optimization
The success of these cross-coupling reactions hinges on careful setup and an understanding of key variables.
Key Optimization Parameters
-
Catalyst/Ligand : For Suzuki couplings, the choice of palladium catalyst and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can improve reactivity for challenging substrates like aryl chlorides[19][20]. Pre-catalysts are often used for their air stability and ease of handling[21].
-
Base : The base plays a crucial role in activating the boronic acid for transmetalation[11]. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common[14]. The strength of the base can significantly impact reaction rate and yield.
-
Solvent : Aprotic solvents like dioxane, toluene, and THF are standard for Suzuki couplings, often with a small amount of water[13]. For Chan-Lam couplings, solvents like DCM or methanol are frequently used[22].
-
Temperature : While Chan-Lam reactions can often proceed at room temperature, Suzuki couplings typically require heating (80-120 °C) to drive the reaction to completion.
By following these detailed protocols and understanding the mechanistic principles, researchers can effectively utilize this compound and its derivatives to synthesize novel molecules for drug discovery and materials science.
References
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Furan-3-boronic acid | C4H5BO3. PubChem, National Institutes of Health. [Link]
-
Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Mali, G., Maji, S., Chavan, K. A., Shukla, M., Kumar, M., Bhattacharyya, S., & Erande, R. D. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Mali, G., Maji, S., Chavan, K. A., Shukla, M., Kumar, M., Bhattacharyya, S., & Erande, R. D. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega. [Link]
-
Singh, A. K., & Kumar, R. (2021). Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. [Link]
-
Kaur, N. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Dalton Transactions. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]
-
Fitzgerald, J. M., et al. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules. [Link]
-
Kumar, A., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
-
Examples of constructing 2,3-dihydrofurans. (n.d.). ResearchGate. [Link]
-
Ciofini, I., et al. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Deadman, B. J., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. ResearchGate. [Link]
-
Gafur, M. A., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules. [Link]
-
Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry. [Link]
-
Moon, S.-Y., Nam, J., Rathwell, K., & Kim, W.-S. (2014). Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. Organic Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. fishersci.pt [fishersci.pt]
- 8. carlroth.com [carlroth.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 20. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
Scale-up synthesis considerations for 2,3-Dihydro-5-furylboronic acid derivatives
Application Note & Protocol
Introduction: The Strategic Value of 2,3-Dihydro-5-furylboronic Acids
2,3-Dihydro-5-furylboronic acid and its derivatives are valuable heterocyclic building blocks in modern medicinal chemistry. Their utility lies in their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form C-C bonds with high efficiency and functional group tolerance[1][2]. This capability allows for the modular construction of complex molecular architectures found in numerous drug candidates and biologically active compounds.
However, transitioning a laboratory-scale synthesis of these reagents to a pilot plant or manufacturing scale introduces significant challenges. Issues related to reaction thermodynamics, reagent handling safety, process robustness, and product purification become paramount. This guide provides a detailed analysis of the strategic considerations and a practical protocol for the scale-up synthesis of this compound, focusing on the direct metallation route—a common and atom-economical, yet challenging, pathway.
Retrosynthetic Analysis and Route Selection for Scale-Up
Two primary strategies exist for the synthesis of heterocyclic boronic acids:
-
Palladium-Catalyzed Borylation (Miyaura Reaction): This involves the cross-coupling of a 5-halo-2,3-dihydrofuran with a diboron reagent like bis(pinacolato)diboron (B₂pin₂)[3]. While tolerant of many functional groups, this route is often less desirable for large-scale synthesis of a simple parent scaffold due to the high cost of palladium catalysts and diboron reagents, as well as poor atom economy which generates significant waste streams (e.g., pinacol)[4].
-
Direct Metallation and Borylation: This involves the deprotonation of 2,3-dihydrofuran at the C5 position using a strong organometallic base, followed by quenching the resulting anion with a trialkyl borate[5]. This method is highly atom-economical and utilizes cheaper starting materials. However, it presents significant scale-up hurdles related to the handling of pyrophoric reagents and the management of highly exothermic reactions at cryogenic temperatures[6][7].
For the synthesis of the parent this compound, the direct metallation route is often preferred from a cost and efficiency standpoint, provided that the necessary engineering and safety controls are in place. This guide will focus on this strategically important pathway.
Caption: Retrosynthetic strategy for this compound.
Key Scale-Up Considerations: From Beaker to Reactor
Scaling a chemical process is not merely about using larger glassware and more reagents. The fundamental principles of chemical engineering—mass transfer, heat transfer, and reaction kinetics—become dominant factors.
Reagent and Solvent Selection
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a common choice for deprotonation. While effective, it is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture[8][9]. On a large scale, it is handled as a solution in hydrocarbons (e.g., hexanes) and transferred under a positive pressure of inert gas (nitrogen or argon) using dedicated lines, never with a syringe[6][10]. The choice of n-BuLi over more reactive alternatives like sec-BuLi or tert-BuLi is a critical safety decision, as the latter are significantly more pyrophoric and generate gaseous byproducts upon quenching[6].
-
Borylating Agent: Triisopropyl borate, B(O-iPr)₃, is preferred over trimethyl borate, B(OMe)₃, for scale-up. It is less moisture-sensitive, has a higher boiling point, and is less flammable, which improves handling safety.
-
Solvent: While tetrahydrofuran (THF) is common in lab-scale syntheses, 2-methyltetrahydrofuran (2-MeTHF) is a superior choice for scale-up. It offers a wider liquid range (allowing for lower temperatures before freezing), higher boiling point, and, crucially, is less prone to forming explosive peroxides. Furthermore, it often provides better solubility for organometallic intermediates and has lower miscibility with water, which can facilitate aqueous work-up procedures[11].
Cryogenic Reaction Control & Thermal Management
The directed metallation of 2,3-dihydrofuran and the subsequent borylation are highly exothermic. Failure to control the temperature can lead to dangerous thermal runaways and a significant increase in side products.
-
Heat Transfer: In a large jacketed reactor, the surface-area-to-volume ratio is much lower than in a laboratory flask. This makes heat removal significantly less efficient. To compensate, the reaction must be controlled by limiting the addition rate of the reagent.
-
Addition Control: The n-BuLi solution must be added slowly and sub-surface to the cooled reactor containing the 2,3-dihydrofuran solution. The internal temperature, not the jacket temperature, must be monitored and used as the control parameter. A typical set point for this step is below -60 °C. The addition rate should be programmed to ensure the internal temperature does not exceed a defined limit (e.g., -60 ± 5 °C).
-
Quenching: The quench with triisopropyl borate is also highly exothermic. The same principle of addition-controlled cooling applies. A "reverse quench," where the lithiated intermediate is slowly transferred to a cold solution of the borate ester, can sometimes provide better temperature control and selectivity on scale[12].
Work-up and Product Isolation
Purification is often the bottleneck in scaling up a process. Column chromatography, a staple in research labs, is economically and practically unfeasible for multi-kilogram production[13].
-
Hydrolysis: After the borylation is complete, the reaction is quenched with an aqueous acid to hydrolyze the boronate ester to the desired boronic acid. This step must be carefully controlled as it is also exothermic.
-
Phase Separation: The resulting biphasic mixture is separated. On a large scale, this can be complicated by the formation of emulsions or "rag layers" at the interface, which can trap the product and slow down the process. The choice of solvent (e.g., 2-MeTHF) can influence phase separation behavior.
-
Crystallization vs. Chromatography: The primary method for purifying boronic acids at scale is crystallization[13][14]. A robust crystallization process must be developed to ensure high purity and yield. This involves screening various solvent/anti-solvent systems. An alternative purification method involves extracting the boronic acid into an aqueous base (forming the water-soluble boronate salt), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid[15][16].
Impurity Profile and Control
Understanding and controlling impurities is critical for delivering a product that meets specifications. Potential impurities in this synthesis include:
-
Butylated Dihydrofuran: Formed if the lithiated intermediate is not quenched efficiently.
-
Boric Acid: From hydrolysis of unreacted trialkyl borate.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers. This is often not a critical impurity as they can be converted back to the boronic acid, but their presence can complicate analysis and affect physical properties.
Controlling these impurities relies on strict control of stoichiometry, temperature, and moisture throughout the process.
Detailed Scale-Up Protocol: A 100-gram Case Study
Safety Precaution: This entire procedure must be conducted by trained personnel in a suitable chemical reactor under a strictly inert atmosphere. Organolithium reagents are pyrophoric and react violently with water and air.[8][10] Appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is mandatory.[6][10]
Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel/pump for liquid transfer.
-
Cryogenic cooling system capable of maintaining a jacket temperature of -78 °C.
Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| 2,3-Dihydrofuran | 70.09 g/mol | 100 g | 1.43 | 1.0 |
| 2-Methyltetrahydrofuran (Anhydrous) | - | 2.0 L | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 g/mol | 628 mL | 1.57 | 1.1 |
| Triisopropyl borate | 188.08 g/mol | 324 g | 1.72 | 1.2 |
| Hydrochloric Acid (2 M aqueous) | - | ~1.5 L | - | - |
| Heptane | - | 1.0 L | - | - |
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen. Anhydrous 2-MeTHF (1.0 L) and 2,3-dihydrofuran (100 g, 1.43 mol) are charged to the reactor.
-
Cooling & Metallation: The reactor contents are cooled to an internal temperature of -70 °C. The n-BuLi solution (628 mL, 1.57 mol) is added sub-surface via a pump over a period of 2-3 hours, ensuring the internal temperature does not rise above -65 °C. The mixture is stirred for an additional 1 hour at -70 °C after the addition is complete.
-
Borylation: Triisopropyl borate (324 g, 1.72 mol) is dissolved in anhydrous 2-MeTHF (1.0 L) and added to the reactor over 1-2 hours, again maintaining an internal temperature below -65 °C. The reaction mixture is allowed to slowly warm to -20 °C over 2 hours.
-
Quench and Hydrolysis: The reaction mixture is cooled to -10 °C. 2 M HCl (aq) is added slowly, keeping the internal temperature below 10 °C. The addition is continued until the aqueous phase is acidic (pH ~1-2).
-
Work-up: The mixture is warmed to room temperature and stirring is stopped. The layers are allowed to separate. The lower aqueous layer is removed. The organic layer is washed with brine (500 mL).
-
Solvent Swap & Crystallization: The 2-MeTHF/hexane solvent is distilled off under reduced pressure and replaced with heptane (1.0 L). The resulting slurry is heated to ~60 °C to dissolve the solids, then slowly cooled to 0-5 °C to induce crystallization.
-
Isolation & Drying: The crystalline product is isolated by filtration, washed with cold heptane (2 x 100 mL), and dried under vacuum at 40 °C to a constant weight.
Expected Outcome: A white to off-white crystalline solid. Typical yield: 120-140 g (66-77%).
Process Control and Analytical Strategy
A robust analytical plan is essential for ensuring batch-to-batch consistency and product quality.
In-Process Controls (IPCs):
-
Reaction Completion (Borylation): A sample is taken after the borylation step, quenched into a buffered aqueous solution, and analyzed by HPLC to confirm the consumption of the 2,3-dihydrofuran starting material.
-
Purity Check: HPLC analysis of the final isolated product to determine purity against reference standards.
Final Product Specifications:
| Test | Specification | Method |
|---|---|---|
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | ≥ 98.0% (Area %) | HPLC-UV |
| Identity (¹H NMR) | Conforms to structure | NMR Spectroscopy |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Heptane ≤ 5000 ppm | GC-HS |
Analytical Note on HPLC: The analysis of boronic acids and their esters by Reverse-Phase HPLC can be challenging due to on-column hydrolysis of the ester to the acid. Methods using columns with low silanol activity and mobile phases without acidic modifiers are often required to obtain accurate purity profiles for boronate esters[17]. For the final boronic acid product, a standard C18 column with a buffered mobile phase is typically sufficient.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 12. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Introduction: The Synthetic Value and Challenges of 2,3-Dihydro-5-furylboronic acid
An Application Guide to Boronic Acid Protection Strategies for 2,3-Dihydro-5-furylboronic acid
This compound is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, like many boronic acids, the unprotected form presents significant handling and reactivity challenges. These include a propensity to form cyclic trimeric anhydrides known as boroxins, cumbersome purification, and potential instability under various reaction conditions.[1][2]
To harness the full synthetic potential of this reagent, protection of the boronic acid moiety is often not just advantageous, but essential. By converting the boronic acid into a more stable derivative, researchers can improve its bench-top stability, enable chromatographic purification, and execute multi-step synthetic sequences without premature degradation or unwanted side reactions.[1][3] This guide provides a detailed examination of two primary protection strategies—the formation of a pinacol ester and an N-methyliminodiacetic acid (MIDA) ester—offering field-proven insights and detailed protocols for their application.
Core Directive: Selecting the Optimal Protection Strategy
The choice between a pinacol or MIDA protecting group is not arbitrary; it is dictated by the planned synthetic route. The key difference lies in their relative stability and the conditions required for their cleavage.
-
Pinacol (Bpin) Esters: These are the most common boronic acid surrogates.[1] They are sufficiently stable for purification by silica gel chromatography and can often be used directly in Suzuki-Miyaura couplings without a separate deprotection step.[1] However, their removal to regenerate the free boronic acid can be challenging, often requiring acidic conditions that may not be compatible with other functional groups.[1][4]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates offer exceptional stability across a vast range of anhydrous reaction conditions, including oxidation, reduction, and various cross-coupling reactions.[3][5] This stability is conferred by the trivalent MIDA ligand, which rehybridizes the boron center from a reactive sp² state to an inert sp³ state.[2][5] MIDA boronates are crystalline, free-flowing solids that are highly amenable to chromatographic purification.[6] Crucially, they are cleanly deprotected under mild aqueous basic conditions, offering an orthogonal cleavage strategy to the acid-labile pinacol esters.[2][6] This makes MIDA the protecting group of choice for complex, multi-step syntheses.[7][8]
Comparative Overview of Protection Strategies
| Feature | Pinacol (Bpin) Ester | N-Methyliminodiacetic Acid (MIDA) Ester |
| Structure | Cyclic Diol Ester | Trivalent Ligand Complex |
| Stability | Moderate. Stable to chromatography.[1] | Exceptional. Stable to a wide range of reagents.[2][3] |
| Purification | Silica Gel Chromatography.[1] | Silica Gel Chromatography, Recrystallization.[6] |
| Formation | Reaction with pinacol, often with azeotropic water removal. | Reaction with MIDA, often requiring vigorous dehydration,[1] or milder conditions with MIDA anhydride.[9] |
| Deprotection | Acidic hydrolysis, transesterification, or oxidative cleavage.[1][10][11] | Mild aqueous base (e.g., NaOH, NaHCO₃).[2][6] |
| Orthogonality | Cleaved under acidic conditions. | Cleaved under basic conditions. Stable to acid.[12] |
| Primary Use Case | Direct use in one-pot coupling reactions. | Multi-step synthesis requiring a robust, inert boron surrogate.[8] |
Decision Workflow: Choosing Your Protecting Group
Caption: Decision tree for selecting a boronic acid protection strategy.
Strategy 1: Pinacol Ester Protection & Deprotection
This strategy is ideal when the goal is to stabilize the boronic acid for storage, purification, and direct use in a subsequent Suzuki-Miyaura coupling reaction. The commercial availability of this compound pinacol ester further simplifies this approach.[13]
Protocol 1.1: Synthesis of this compound pinacol ester
This protocol describes the esterification of the free boronic acid.
Causality: The reaction is an equilibrium process. Azeotropic removal of water using a Dean-Stark apparatus drives the reaction to completion, ensuring high conversion to the desired pinacol ester.
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 13. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 5-Substituted-2,3-dihydrofurans
A Technical Guide for the Rapid and Efficient Suzuki-Miyaura Cross-Coupling of 2,3-Dihydro-5-furylboronic Acid
Introduction: The Convergence of Speed and Strategy in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for rapid, efficient, and environmentally conscious synthetic methodologies has never been greater. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours to mere minutes and often leading to higher yields and purer products.[1][2] This technique leverages the direct and uniform heating of reactants through microwave irradiation, a mechanism fundamentally different from conventional heating methods.[1][3] By minimizing energy consumption and often reducing the need for hazardous solvents, MAOS aligns with the core tenets of green chemistry.[4][5]
Concurrently, heterocyclic scaffolds are cornerstones of medicinal chemistry. Among these, the 2,3-dihydrofuran moiety is a privileged structure found in numerous biologically active compounds. Its precursor, this compound (and its more stable pinacol ester derivative), serves as a versatile building block for creating diverse molecular architectures. The primary route for its application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[6][7]
This application note provides a comprehensive guide to the synergy between microwave technology and the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic principles, provide a detailed and validated protocol, and offer expert insights to empower researchers to harness this powerful combination for accelerated synthesis.
The Rationale: Why Microwaves Excel for Suzuki-Miyaura Couplings
The exceptional efficiency of microwave heating in Suzuki-Miyaura reactions is not coincidental; it is a direct result of the physical principles governing microwave-matter interactions and the nature of the reaction components.
-
Mechanism of Microwave Heating: Microwaves interact with polar molecules and ions in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[3] Polar solvent molecules and reagents continuously attempt to align with the oscillating electric field of the microwave, generating heat through molecular friction. Dissolved ionic species, such as the inorganic base, migrate in the electric field, generating heat through collisions. This process ensures instantaneous, volumetric, and uniform heating, eliminating the hot spots and slow heat transfer associated with conventional oil baths.[1][2]
-
Ideal Reaction Components: A typical Suzuki-Miyaura reaction mixture—comprising a polar organic solvent, water, an inorganic base, and polar starting materials—is an excellent microwave absorbent. This compatibility allows the system to reach the target temperature with remarkable speed and precision.[8]
-
Overcoming Kinetic Barriers: The rapid heating provides the necessary activation energy to drive the catalytic cycle forward at a much faster rate. This can lead to significantly improved reaction kinetics, higher yields, and a reduction in side-product formation, which is often observed during prolonged heating with conventional methods.[2][3]
The Core Reaction: Mechanism of the Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: A low-valent Palladium(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (in our case, this compound), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol
This protocol describes a general method for the microwave-assisted Suzuki-Miyaura coupling of this compound pinacol ester with a representative aryl bromide. The pinacol ester is often preferred due to its superior stability and ease of handling compared to the free boronic acid.
Materials and Equipment
-
Reagents:
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
This compound pinacol ester
-
Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)
-
Base (e.g., Potassium Carbonate, K₂CO₃, anhydrous)
-
Solvents (e.g., 1,4-Dioxane and Water, degassed)
-
-
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
5 mL or 10 mL microwave reaction vial with a stir bar and snap cap
-
Analytical balance
-
Syringes and needles for solvent transfer
-
Rotary evaporator
-
Flash chromatography system for purification
-
TLC plates, silica gel
-
Step-by-Step Experimental Procedure
-
Vial Preparation: To a 5 mL microwave reaction vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound pinacol ester (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.025 mmol, 5 mol%). The vial can be briefly purged with an inert gas (Nitrogen or Argon), although many modern catalysts are robust enough for this step to be done quickly in air.
-
Solvent Addition: Add degassed 1,4-Dioxane (2.5 mL) and degassed Water (0.5 mL) to the vial. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the reaction parameters as follows:
-
Temperature: 140 °C (use a pre-stirring time of 15 seconds)
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Absorption Level: Normal
-
-
Cooling: After the irradiation is complete, the vial will be cooled to below 50 °C by a jet of compressed air.
-
Work-up:
-
Quench the reaction by adding 10 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2,3-dihydrofuran product.
Caption: A streamlined workflow for microwave-assisted Suzuki coupling.
Data and Expected Outcomes
The protocol described is robust and applicable to a wide range of aryl halides. The table below provides representative data to guide expectations.
| Aryl Bromide Partner | Temperature (°C) | Time (min) | Typical Isolated Yield | Notes |
| 4-Bromoanisole (Electron-rich) | 140 | 15 | 85-95% | Reaction proceeds cleanly and efficiently. |
| 4-Bromobenzonitrile (Electron-poor) | 130 | 10 | 90-98% | Electron-withdrawing groups often accelerate the reaction. |
| 2-Bromotoluene (Sterically hindered) | 150 | 20 | 70-85% | May require slightly higher temperatures and longer times. |
| 3-Bromopyridine (Heteroaryl) | 140 | 15 | 80-90% | Generally couples well under standard conditions.[9] |
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature/time.3. Ineffective base. | 1. Use fresh catalyst; degas solvents thoroughly.2. Increase temperature in 10°C increments or time in 5-min increments.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Significant Side Products | 1. Protodeboronation (boronic acid replaced by H).2. Homocoupling of boronic acid.[10]3. Thermal degradation. | 1. Ensure the reaction medium is sufficiently basic and not acidic.2. Thoroughly degas solvents to remove oxygen.3. Reduce reaction temperature or time. |
| Poor Reproducibility | 1. Inconsistent vial sealing.2. Non-homogenous mixture.3. Water content in reagents/solvents. | 1. Ensure caps are sealed correctly to maintain pressure.2. Use adequate stirring and ensure the base is finely powdered.3. Use anhydrous base and solvents of appropriate grade. |
Conclusion
The integration of microwave-assisted heating with the Suzuki-Miyaura cross-coupling of this compound represents a significant advancement for synthetic chemists. This powerful combination provides a reliable, highly efficient, and exceptionally rapid pathway to a diverse array of 5-substituted-2,3-dihydrofurans. By dramatically reducing reaction times and improving yields, this methodology accelerates the pace of research and development, enabling faster generation of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science, all while adhering to the principles of green chemistry.[4][11]
References
- Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Google Search URL
- Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science Source: Google Search URL
- Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka Source: Google Search URL
- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI Source: Google Search URL
- Title: Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A Source: Google Search URL
- Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Google Search URL
- Title: Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- Title: CAS 1046812-02-5 this compound pinacol ester - BOC Sciences Source: Google Search URL
- Title: Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications Source: Google Search URL
- Title: Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids.
- Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society Source: Google Search URL
- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
- Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Title: Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences Source: Google Search URL
- Title: Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC - NIH Source: Google Search URL
- Title: this compound pinacol ester 97 1046812-02-5 - Sigma-Aldrich Source: Google Search URL
- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central Source: Google Search URL
- Title: this compound pinacol ester 97 1046812-02-5 - Sigma-Aldrich Source: Google Search URL
- Title: this compound pinacol ester 97 1046812-02-5 - Sigma-Aldrich Source: Google Search URL
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI Source: Google Search URL
Sources
- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
Catalytic Systems for C-N Coupling with 2,3-Dihydro-5-furylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2,3-Dihydrofuran Moiety
The 2,3-dihydrofuran scaffold is a valuable structural motif in medicinal chemistry and drug discovery. Its unique electronic and conformational properties make it a key building block in a range of biologically active molecules and natural products. The ability to form carbon-nitrogen (C-N) bonds by coupling 2,3-dihydro-5-furylboronic acid with various amines opens a direct pathway to novel N-substituted dihydrofurans, a chemical space of significant interest for the development of new therapeutic agents.[1][2] These compounds are explored for a wide array of biological activities, including their potential as anticancer, anti-inflammatory, and antiviral agents.[3]
This guide provides a detailed examination of two primary catalytic systems for the C-N coupling of this compound and its pinacol ester derivative: copper-catalyzed Chan-Lam amination and palladium-catalyzed Buchwald-Hartwig amination. As a vinylboronic acid analogue, this compound presents unique challenges and opportunities. Vinylboronic acids can be prone to decomposition (e.g., protodeboronation) under certain conditions, making the choice of catalytic system and reaction parameters critical for success.[4] The use of the more stable pinacol ester is often a practical solution to mitigate these stability issues.[2]
This document is designed to serve as a practical, in-depth resource, explaining the causality behind experimental choices and providing robust, step-by-step protocols for immediate application in a research setting.
Part 1: Copper-Catalyzed C-N Coupling (Chan-Lam Amination)
The Chan-Lam coupling is a powerful method for forming C-N bonds using a copper catalyst, often under mild, aerobic conditions.[5][6] It is particularly attractive for its operational simplicity and tolerance of a wide range of functional groups. The reaction typically involves the coupling of a boronic acid with an amine in the presence of a copper source, a base, and often a ligand, with oxygen from the air serving as the terminal oxidant.[7]
Mechanistic Rationale & Causality
The catalytic cycle of the Chan-Lam amination is generally understood to involve the formation of a copper(II)-amine complex. Transmetalation with the boronic acid generates a copper(II)-organoboron intermediate. Subsequent oxidation to a transient copper(III) species, facilitated by oxygen, is followed by reductive elimination to form the desired C-N bond and regenerate the active copper catalyst.[6] The choice of copper source, ligand, base, and solvent is crucial for efficient turnover.
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used, inexpensive, and effective catalyst. Copper(I) salts like CuI can also be highly effective.[8][9]
-
Ligand: While some Chan-Lam reactions can proceed without a ligand, the use of a nitrogen-based ligand like pyridine or a phenanthroline derivative can accelerate the reaction and improve yields by stabilizing the copper intermediates.[6]
-
Base: A mild base is often required to facilitate the deprotonation of the amine and/or the transmetalation step. Organic bases like triethylamine (Et₃N) or pyridine are common choices.[9]
-
Solvent: Dichloromethane (DCM) and methanol (MeOH) are frequently used solvents, offering good solubility for the various reaction components.[9][10]
Workflow for Chan-Lam Coupling
Caption: General workflow for Chan-Lam C-N coupling.
Protocol 1: Copper-Catalyzed Coupling of this compound Pinacol Ester with a Primary Amine
This protocol is adapted from general procedures for the Chan-Lam amination of boronic esters.[11] The use of the pinacol ester is recommended for its enhanced stability.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)
-
Pyridine (2.0 equiv)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
4 Å Molecular Sieves (optional, to ensure anhydrous conditions)[10]
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound pinacol ester (e.g., 196 mg, 1.0 mmol), the chosen amine (1.2 mmol), and copper(II) acetate (18 mg, 0.1 mmol).
-
If using, add activated 4 Å molecular sieves (approx. 200 mg).
-
Add the solvent (e.g., Methanol, 5 mL) followed by pyridine (158 mg, 161 µL, 2.0 mmol).
-
Seal the vial (a cap with a septum is sufficient; the reaction is generally tolerant to air) and stir the mixture vigorously at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boronic ester is consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted 2,3-dihydrofuran.
| Parameter | Recommended Condition | Rationale / Notes |
| Boron Source | Pinacol Ester | Higher stability compared to the free boronic acid, preventing decomposition.[2] |
| Catalyst | Cu(OAc)₂ | Inexpensive, readily available, and effective copper(II) source.[5] |
| Ligand/Base | Pyridine | Acts as both a ligand to stabilize copper and a base.[6] |
| Solvent | Methanol or DCM | Good solubility for reactants. Methanol can sometimes accelerate coupling.[9] |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient, preserving sensitive functional groups. |
| Atmosphere | Air | Oxygen from the air typically serves as the terminal oxidant.[7] |
Part 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13][14] It is renowned for its broad substrate scope and high functional group tolerance, though it typically requires strictly inert (oxygen-free) conditions.[15][16]
Mechanistic Rationale & Causality
The catalytic cycle involves the oxidative addition of an aryl/vinyl halide or triflate to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine. Deprotonation by a base forms a palladium-amido complex. Finally, reductive elimination yields the C-N coupled product and regenerates the Pd(0) catalyst.[17]
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common Pd(0) and Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst.[15]
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[3][18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are frequently used.[16]
-
Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene or dioxane are standard choices.[15]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Palladium-Catalyzed Coupling of this compound with an Aryl Halide and Amine (Conceptual Adaptation)
While the classic Buchwald-Hartwig reaction couples an aryl halide with an amine, the principles can be conceptually adapted. A more direct analogue would involve coupling an activated 2,3-dihydrofuran (e.g., a halide or triflate) with an amine. However, for the purpose of using the boronic acid, we present a protocol for a related transformation that highlights the necessary conditions. Should a C-N coupling of a halo-dihydrofuran be desired, this protocol is directly applicable.
Materials:
-
5-Bromo-2,3-dihydrofuran (1.0 equiv, as a proxy for an activated dihydrofuran)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
Glovebox Setup: This reaction is highly sensitive to air and moisture. All manipulations should be performed in an inert atmosphere glovebox.
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precursor Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol) and the ligand XPhos (19.1 mg, 0.04 mmol).
-
Add the base, sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add the aryl halide, 5-bromo-2,3-dihydrofuran (147 mg, 1.0 mmol).
-
Add the amine (1.2 mmol).
-
Add anhydrous, deoxygenated toluene (5 mL).
-
Seal the tube/vial tightly, remove from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or GC-MS (aliquots taken under an inert atmosphere). Reactions are typically complete within 4-24 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst System | Pd₂(dba)₃ / XPhos | A robust, modern catalyst system for challenging C-N couplings.[18] |
| Base | NaOtBu | Strong, non-nucleophilic base essential for amine deprotonation.[16] |
| Solvent | Anhydrous Toluene | Standard aprotic solvent for Buchwald-Hartwig reactions.[15] |
| Temperature | 80 - 110 °C | Elevated temperatures are often necessary to drive the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[15] |
Troubleshooting and Scientific Considerations
-
Low Yield / No Reaction:
-
Catalyst Deactivation (Palladium): Ensure strictly anaerobic and anhydrous conditions. Use freshly distilled/dried solvents and degas them thoroughly.
-
Boronic Acid Decomposition (Copper): Consider using the pinacol ester, which is generally more stable.[2] If using the free boronic acid, ensure it is of high quality and has been stored properly.
-
Incorrect Base/Ligand: The choice of base and ligand is critical and often substrate-dependent. Screen different conditions if the initial protocol fails.
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of 2,3-dihydrofuran. This can be minimized by using anhydrous conditions and a suitable base.
-
Homocoupling: The boronic acid can couple with itself to form a dimer. This is often more prevalent in copper-catalyzed reactions and can be suppressed by careful control of reaction conditions and catalyst loading.
-
Conclusion
The C-N coupling of this compound and its derivatives is a highly valuable transformation for accessing novel chemical entities in drug discovery. Both copper-catalyzed Chan-Lam amination and palladium-catalyzed Buchwald-Hartwig amination offer viable, albeit mechanistically distinct, pathways. The Chan-Lam approach provides operational simplicity and mild conditions, while the Buchwald-Hartwig methodology offers exceptional scope and efficiency, particularly for challenging substrates, at the cost of requiring stringent inert atmosphere techniques. The protocols and insights provided herein serve as a comprehensive starting point for researchers to successfully implement these catalytic systems and explore the rich chemical space of N-substituted 2,3-dihydrofurans.
References
-
Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Available from: [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from: [Link]
-
Dennis, F. M., et al. (2022). Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters. ChemRxiv. Available from: [Link]
-
Creasy, J. B., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942–3950. Available from: [Link]
-
Wikipedia contributors. (2023). Chan–Lam coupling. Wikipedia, The Free Encyclopedia. Available from: [Link]
- Kondasinghe, T. D., et al. (2015). Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. Letters in Organic Chemistry, 12(3).
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]
-
Chemist click. (2023, March 6). Buchwald-Hartwig amination [Video]. YouTube. Available from: [Link]
-
Dennis, F. M., et al. (2022). Cu-catalyzed coupling of aliphatic amines with alkylboronic esters. White Rose Research Online. Available from: [Link]
- Jatangi, C., et al. (2021). Ligand‐ and Base‐Free Cu‐Catalyzed C−N Coupling of Aminoquinolines with Boronic Acids. ChemistrySelect, 6(27), 6828-6832.
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-40.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available from: [Link]
- Czaplik, W. M., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8399-8411.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C-N and C-O cross-coupling reactions. Thesis, Massachusetts Institute of Technology.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Chemical Reviews, 111(3), 2177-2250.
- Sun, H-K., Lu, X., & Fu, Y. (2024). Cobalt‐Catalyzed Hydroarylation of 2,3‐Dihydrofuran to Access α‐Arylated Tetrahydrofurans.
- Mondal, S., et al. (2022). Visible Light‐Enhanced CH Amination of Cyclic Ethers with Iminoiodinanes.
- Guntuku, G., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277.
- Gill, G. B., et al. (2013). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 46(12), 2814-2828.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- Cacchi, S., et al. (2008). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic & Biomolecular Chemistry, 6(1), 173-179.
- Veisi, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19281-19305.
- Wang, Y., et al. (2020). Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides.
- Ozawa, F., Kubo, A., & Hayashi, T. (1992). Catalytic asymmetric arylation of 2,3-dihydrofuran with aryl triflates. Journal of the American Chemical Society, 114(23), 8753–8754.
- France, S., et al. (2004). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 104(12), 6297-6352.
- Neto, B. A. D. (2013).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from: [Link]
- Springsteen, G., & Wang, B. (2002).
Sources
- 1. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 2,3-Dihydro-5-furylboronic Acid Reactions
Welcome to the technical support center for reactions involving 2,3-Dihydro-5-furylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this valuable yet challenging building block. As a π-rich heteroaryl boronic acid, it is particularly susceptible to issues that can lead to diminished yields in cross-coupling reactions. This document provides in-depth troubleshooting guides, optimized protocols, and answers to frequently asked questions to help you achieve consistent and high-yielding results.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses the most common problems encountered during experiments with this compound, focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low or no yield. What are the primary causes?
Low yields in Suzuki couplings with furan-based boronic acids are a frequent challenge. The root cause is often multifaceted, but typically stems from the inherent instability of the boronic acid itself.[1][2] Let's break down the most probable culprits and their solutions.
Potential Cause A: Protodeboronation and Decomposition
This is the most significant and common side reaction for heteroaryl boronic acids, especially π-rich systems like furans.[3][4] Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile. This process is accelerated by:
-
Elevated Temperatures: Many standard Suzuki protocols call for heating at 80-110 °C, which can rapidly degrade sensitive boronic acids.[2][5]
-
Aqueous Basic Conditions: The combination of a base and water, necessary for the transmetalation step, creates an environment ripe for protodeboronation.[5][6]
Solutions:
-
Lower the Reaction Temperature: Employ a modern, highly active palladium precatalyst/ligand system that can function efficiently at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[2][4] This minimizes the thermal decomposition of the boronic acid.
-
Use a More Stable Boronic Acid Surrogate: This is the most robust solution. Convert the boronic acid to a more stable derivative like a pinacol ester , MIDA boronate , or trifluoroborate salt .[2][5][7] These derivatives slowly release the active boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[7]
-
Employ Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can suppress the protodeboronation pathway.[5][8]
Potential Cause B: Suboptimal Catalyst & Ligand Selection
The choice of palladium catalyst and phosphine ligand is critical for success. The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. For challenging substrates, a generic catalyst like Pd(PPh₃)₄ may be insufficient.
Solutions:
-
Use Modern Ligands: Employ electron-rich and bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos , XPhos ), which are designed to accelerate oxidative addition and promote efficient coupling for hindered or electron-rich partners.[5][9]
-
Utilize Palladium Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3) are air-stable and rapidly form the active Pd(0) species under mild conditions.[4][10] This ensures a high concentration of the active catalyst from the start of the reaction, which can outcompete the boronic acid decomposition.[4]
Potential Cause C: Inappropriate Base or Solvent
The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[11] However, a base that is too strong or poorly soluble can hinder the reaction or accelerate decomposition.
Solutions:
-
Select the Right Base: For sensitive boronic acids, avoid very strong bases like NaOH or KOH if possible. Milder bases like potassium phosphate (K₃PO₄ ), cesium carbonate (Cs₂CO₃ ), or cesium fluoride (CsF ) are often more effective and lead to less decomposition.[5][9]
-
Optimize the Solvent System: Anhydrous solvents like dioxane or THF are excellent starting points.[12] If aqueous conditions are necessary, a biphasic system (e.g., Toluene/Water) or a mixed solvent system with minimal water (e.g., Dioxane/H₂O 10:1) can be beneficial.[13][14] The presence of a small amount of water can be crucial for dissolving inorganic bases like K₃PO₄ and facilitating the catalytic cycle.[13][15]
Q2: How can I verify that my this compound is of good quality and not already decomposed?
The purity and stability of the starting material are paramount. Boronic acids can dehydrate to form cyclic boroxine anhydrides or decompose upon storage.
Solutions:
-
Analytical Confirmation: Before use, check the purity by ¹H NMR. The boronic acid proton signal can be broad, but the signals for the dihydrofuran ring should be sharp and integrate correctly. You should see minimal evidence of the corresponding deborylated furan.
-
Use Fresh or Protected Reagents: Whenever possible, use freshly acquired boronic acid. For long-term storage, consider converting it to its more stable pinacol ester derivative, which is a liquid that can be stored at 2-8°C.[16][17]
-
Reaction Monitoring: An effective way to diagnose decomposition during a reaction is to monitor it by LC-MS. If you observe the mass corresponding to 2,3-dihydrofuran increasing over time without a proportional increase in your desired product, protodeboronation is likely the dominant pathway.
Visualizing the Problem: Suzuki-Miyaura Catalysis & Troubleshooting
Understanding the catalytic cycle helps pinpoint where issues arise. The instability of the this compound primarily affects the availability of the organoboron species for the crucial transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting protodeboronation.
Caption: A logical workflow for troubleshooting low-yield reactions.
Optimized Protocols and Data
Moving from theory to practice, here are detailed protocols and data tables to guide your experimental design.
Protocol 1: Preparation of this compound pinacol ester
This protocol converts the unstable boronic acid into a significantly more stable and easier-to-handle liquid boronate ester.[16][17]
Materials:
-
This compound
-
Pinacol
-
Toluene or Hexane
-
Magnesium Sulfate (anhydrous)
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap filled with toluene, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add enough toluene to suspend the reagents (approx. 0.2-0.5 M concentration).
-
Reaction: Heat the mixture to reflux. The water generated from the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the solution to remove any solids and concentrate it under reduced pressure to remove the toluene.
-
Purification: The crude product can often be used directly. If purification is needed, it can be purified by flash column chromatography on silica gel or by vacuum distillation. The resulting 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid that is much more resistant to decomposition.[16]
Protocol 2: Optimized Suzuki-Miyaura Coupling of Unstable Boronic Acids
This protocol is designed to maximize yield by using a highly active catalyst at a lower temperature, minimizing the risk of protodeboronation.[4]
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk tube, add the aryl halide (1.0 equiv), finely powdered K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound pinacol ester (1.5 equiv) via syringe, followed by the anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M relative to the aryl halide).
-
Reaction: Stir the mixture vigorously at 40-60 °C. Monitor the reaction progress by TLC or LC-MS. Due to the high catalyst activity, reactions are often complete within 1-4 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Tables for Quick Reference
Table 1: Comparison of Common Bases in Suzuki-Miyaura Couplings
| Base | Strength | Solubility (Common Solvents) | Typical Use Case & Remarks |
| K₃PO₄ | Strong | Low in organic, moderate in H₂O | Excellent for sensitive boronic acids. Often requires a small amount of water for activity.[5][15] |
| Cs₂CO₃ | Strong | Moderate in organic solvents | Highly effective, but more expensive. Good for difficult couplings.[5] |
| K₂CO₃ | Medium | Low in organic, high in H₂O | A standard, cost-effective choice. Can be too harsh for very sensitive substrates. |
| KF / CsF | Mild | Moderate | Fluoride-based bases can be very effective and mild, minimizing decomposition.[9] |
| Na₂CO₃ | Medium | Low in organic, high in H₂O | Common, but often requires higher temperatures, making it less suitable for this application. |
Table 2: Recommended Catalyst Systems for Heteroaryl Suzuki Couplings
| Catalyst / Precatalyst | Ligand | Key Advantages | When to Use |
| XPhos Pd G3 / SPhos Pd G3 | XPhos / SPhos | Air-stable, highly active, broad scope, effective at low temperatures.[4][10] | First choice for challenging couplings, especially with aryl chlorides or unstable boronic acids. |
| Pd(OAc)₂ | Buchwald Ligands (SPhos, etc.) | Versatile and effective; ligand choice can be tuned for specific substrates. | When a precatalyst is not available. Requires in-situ reduction to Pd(0). |
| Pd₂(dba)₃ | cataCXium® A / Other bulky phosphines | Pd(0) source, good for screening various ligands. | Useful for methods development and optimization.[8] |
| Pd(dppf)Cl₂ | dppf | A classic, robust catalyst. | Good general-purpose catalyst, but may require higher temperatures than modern systems.[15] |
Frequently Asked Questions (FAQs)
-
Q: How should I properly store this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a refrigerator (2-8°C) and protected from light. For long-term viability, converting it to its pinacol ester is the best practice.[16]
-
Q: My boronic acid is a fluffy solid, but the bottle weight doesn't seem to match the amount I'm using. Why? A: Boronic acids readily form boroxines (cyclic anhydrides) upon dehydration. This changes the molecular weight and can impact stoichiometry. It is always recommended to use boronic acids by assuming they are the pure monomer but to use a slight excess (1.2-1.5 equivalents) in reactions to account for any anhydride formation or slight decomposition.
-
Q: Can I use microwave heating to speed up the reaction? A: While microwave heating can dramatically shorten reaction times, it should be used with extreme caution for thermally sensitive substrates like this compound. The rapid heating can accelerate protodeboronation even faster than the desired coupling reaction. If you choose to use a microwave, start with very low temperatures (e.g., 60°C) and short reaction times (5-10 minutes), carefully monitoring for decomposition.
References
-
Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids. 1
-
Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition. 8
-
Benchchem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. 3
-
Benchchem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. 5
-
Benchchem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. 2
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
-
Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications.
-
Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. 10
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a.
-
Rivera-Fuentes, P., & Dorta, R. (2011). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
-
Carrow, B. P., & Hartwig, J. F. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Sigma-Aldrich. This compound pinacol ester 97%.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
-
Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Kelly, P. F., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Sigma-Aldrich. This compound pinacol ester 97%.
-
van der Meer, J. Y., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A.
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series.
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]
Technical Support Center: Purification of 2,3-Dihydro-5-furylboronic acid
Welcome to the technical support guide for the purification of 2,3-Dihydro-5-furylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar heterocyclic boronic acids. These molecules are invaluable building blocks in modern synthesis, particularly in cross-coupling reactions, but their unique structural features present specific purification challenges. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
I. Troubleshooting Guide: Common Purification Problems
This section addresses specific, frequently encountered problems during the purification of this compound and its derivatives. Each entry details the problem, explores the underlying chemical causes, and provides actionable solutions.
Problem 1: My final product yield is significantly lower than expected after purification.
Q: I've completed my synthesis and the crude NMR looked promising. However, after chromatography or recrystallization, my isolated yield of this compound is disappointingly low. What are the likely causes?
A: Low recovery of heterocyclic boronic acids is a frequent issue stemming from their inherent chemical sensitivities. The two primary culprits are protodeboronation and physical loss due to mishandling of their anhydride form (boroxine).
Cause A: Protodeboronation (C-B Bond Cleavage)
Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, converting your product into 2,3-dihydrofuran—a volatile impurity that is easily lost.[1] This reaction is often catalyzed by acidic or basic conditions, which can be present during aqueous workups or on the surface of standard silica gel.[1][2] Heterocyclic boronic acids, like this compound, are particularly susceptible to this decomposition pathway.[3][4]
-
Solutions:
-
Buffered Workup: During aqueous extractions, use a buffered solution (e.g., pH 7 phosphate buffer) instead of strong acids or bases to neutralize the reaction mixture. This minimizes exposure to pH extremes that accelerate C-B bond cleavage.[2]
-
Avoid Acidic Chromatography Media: Standard silica gel is acidic and can promote on-column protodeboronation. Consider deactivating the silica gel by pre-treating it with a non-nucleophilic base like triethylamine mixed in the eluent, or use a neutral stationary phase like neutral alumina.[5][6]
-
Minimize Exposure to Protic Solvents: Reduce the time your compound spends in protic solvents (water, methanol), especially at elevated temperatures. When removing solvents, use moderate temperatures on the rotary evaporator.
-
Cause B: Formation and Mishandling of Boroxines
Boronic acids exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[7][8][9] This equilibrium is driven by the removal of water.
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
While boroxine formation is reversible, it can complicate purification.[8] If you aggressively dry the crude product under high vacuum and heat, you may form the boroxine, which has different physical properties (solubility, polarity) than the boronic acid. This can lead to issues like "streaking" on a column or difficulty dissolving the material for recrystallization.[10]
-
Solutions:
-
Controlled Drying: Avoid overly aggressive drying conditions. Dry the crude material under moderate vacuum at room temperature.
-
Reversion to Boronic Acid: If you suspect boroxine formation, the trimer can be hydrolyzed back to the monomeric boronic acid. This can be achieved by dissolving the crude material in a solvent mixture containing a small amount of water (e.g., THF with 1-2% water) before purification or analysis.[8][10]
-
Biphasic Workup: A common technique is to dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a small amount of water or brine. This helps ensure the compound is in the monomeric boronic acid form before subsequent steps.
-
Problem 2: My purified product is still contaminated with a persistent impurity.
Q: I've run a silica gel column, but my NMR still shows an impurity that co-elutes with my product. How can I resolve this?
A: Co-elution is common when an impurity has a polarity very similar to the desired product. In the case of this compound, common impurities include the corresponding boroxine, unreacted starting materials, or homocoupled byproducts.
Solution A: Alternative Purification Techniques
If standard chromatography fails, more selective methods are required.
-
Acid-Base Extraction (Salt Formation): This technique exploits the weakly acidic nature of the boronic acid.[11][12] It is particularly effective for removing non-acidic organic impurities.
-
Recrystallization: This is a powerful technique if your product is a solid.[6][11] Success depends entirely on finding a suitable solvent system where the product's solubility is significantly different from that of the impurity at different temperatures.
-
Derivatization: For extremely challenging separations, you can temporarily convert the boronic acid into a more stable and easily purified derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][13] These derivatives are often more stable and chromatograph better.[3][10] After purification, the derivative can be hydrolyzed back to the free boronic acid.
| Purification Method | Best For Removing | Pros | Cons |
| Normal Phase Chromatography | Impurities of different polarity | Fast, widely available | Can cause degradation (protodeboronation); poor separation of boroxines[5][10] |
| Acid-Base Extraction | Non-acidic organic impurities | Scalable, inexpensive, avoids chromatography | Not suitable if the desired product is base-sensitive; emulsions can form[14] |
| Recrystallization | Impurities with different solubility profiles | High purity achievable, scalable | Product must be a solid; finding a solvent can be trial-and-error[6][15] |
| Derivatization (e.g., MIDA ester) | A wide range of impurities | Greatly improves stability and chromatographic behavior[3][4] | Requires two additional chemical steps (protection/deprotection) |
Problem 3: My product looks like a complex mixture by NMR or LC-MS.
Q: The crude reaction mixture seemed simple, but the NMR of the purified material shows multiple sets of peaks, or the LC-MS shows several masses. What is happening?
A: This often points to an equilibrium between the boronic acid and its boroxine trimer in the analysis solvent or on-column degradation.
-
Cause: As mentioned, the boronic acid monomer and boroxine trimer can co-exist in solution, especially in anhydrous aprotic solvents like CDCl₃.[7][10] This results in a more complex NMR spectrum than expected. In mass spectrometry, you might see ions corresponding to both the monomer and the trimer, or fragments thereof.
-
Solution: Standardize Your Analysis Protocol
-
NMR Sample Preparation: To obtain a clean spectrum of the monomer, add a single drop of D₂O to your NMR sample in a solvent like DMSO-d₆ or Acetone-d₆. The water will rapidly hydrolyze any boroxine back to the monomeric boronic acid, simplifying the spectrum.[10]
-
LC-MS Analysis: Use a mobile phase containing a small amount of water and a modifier like formic acid or ammonium acetate. This helps ensure that the boronic acid is analyzed in a consistent ionic state and minimizes on-column equilibria.
-
Purification Workflow Decision Diagram
This diagram outlines a logical workflow for selecting a purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: Boronic acids are sensitive to moisture and air.[12][16] this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.[17] Proper storage prevents slow decomposition via oxidation and hydrolysis, preserving its reactivity for future use.
Q2: My boronic acid is a fluffy, low-density solid that is difficult to handle. Is this normal?
A: Yes, many boronic acids and their boroxines are fluffy, low-density solids. This can be due to the formation of the boroxine trimer, which often has a different morphology. To improve handling, you can perform a gentle trituration or recrystallization to obtain a more crystalline, dense solid.
Q3: Can I use reversed-phase HPLC for purification?
A: Yes, reversed-phase HPLC (RP-HPLC) can be an excellent method for purifying boronic acids, especially for achieving very high purity on a small to medium scale. However, it can be problematic. Boronic acids may streak or decompose on the column.[10] It is crucial to use a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or ammonium acetate) to maintain a consistent pH and ensure good peak shape.
Q4: How do I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the structure of the organic framework.
-
¹¹B NMR: This is a definitive technique to observe the boron environment. The boronic acid monomer will have a characteristic chemical shift, which is different from its boroxine or ester derivatives.
-
LC-MS: To confirm the molecular weight and assess purity. As noted, be aware of potential in-source trimerization or fragmentation.
-
Melting Point: A sharp melting point is a good indicator of high purity for solid compounds.
Detailed Experimental Protocol: Acid-Base Extraction for Impurity Removal
This protocol describes a method to remove neutral organic impurities from a crude boronic acid product.
Objective: To isolate this compound from non-acidic byproducts.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or saved for analysis.
-
Acidification & Re-extraction: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). The boronic acid will precipitate or form an oil.
-
Isolation: Extract the acidified aqueous solution with three portions of fresh ethyl acetate. Combine the organic extracts.
-
Washing & Drying: Wash the combined organic layers with brine to remove excess water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified boronic acid.
References
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]
- Moran, J., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry, 76(9), 3571–3575.
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]
- Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 81(24), 12424–12439.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463.
- Aggarwal, V. K., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2736–2746.
-
U.S. Borax. (n.d.). Borate handling and storage. Technical Bulletin. Retrieved from [Link]
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Yamauchi, K., et al. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry - An Asian Journal, 6(6), 1461-1465.
- Ishihara, K. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles, 87(5), 995-1033.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
- Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(44), 11985–11992.
- Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-99). Wiley-VCH.
- Ishihara, K. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles, 87(5), 995-1033.
- Raines, R. T., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(40), 9958–9963.
- Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(10), 1234-1236.
- Neto, B. A. D., et al. (2019).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. borax.com [borax.com]
- 17. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with 2,3-Dihydro-5-furylboronic Acid
Welcome to the technical support guide for utilizing 2,3-dihydro-5-furylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this versatile yet sensitive reagent. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.
Introduction: The Challenge of Heteroaromatic Boronic Acids
This compound is a valuable building block in medicinal chemistry and materials science. However, like many electron-rich and heterocyclic boronic acids, it is susceptible to decomposition under typical Suzuki-Miyaura reaction conditions. The primary pathways for degradation are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidation.[1][2] Understanding and mitigating these side reactions are crucial for achieving high yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most likely causes?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this substrate often points to one or more of the following issues:
-
Decomposition of the Boronic Acid: this compound is prone to protodeboronation, especially in the presence of strong aqueous bases and elevated temperatures.[3][4]
-
Catalyst Inactivity: The palladium catalyst may not be active, or its activity may be compromised. This can be due to the use of an inappropriate precatalyst, insufficient reduction of a Pd(II) source to the active Pd(0) species, or deactivation by oxygen.[3][5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can favor decomposition pathways over the desired cross-coupling.[3]
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound or its ester derivative is pure and has been stored correctly, typically at 2-8°C under an inert atmosphere.[6][7] Boronic acids can degrade over time.[3]
-
Ensure Anaerobic Conditions: Oxygen can lead to the unwanted homocoupling of the boronic acid and can deactivate the palladium catalyst.[3][5] Thoroughly degas all solvents and ensure the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).
-
Check Catalyst and Ligand: Use a fresh, reliable palladium source. For challenging couplings, air-stable precatalysts like palladacycles are often more effective than Pd(II) sources that require in-situ reduction.[3][8]
Q2: I'm observing significant protodeboronation (formation of 2,3-dihydrofuran). How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-rich heteroaryl boronic acids.[1][3] The C-B bond is cleaved by a proton source, which is often water in the reaction mixture.
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media, such as NaOH, can accelerate protodeboronation.[3] Consider switching to milder bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium fluoride (CsF). Potassium phosphate (K₃PO₄) is also a good option, particularly in non-aqueous or minimally aqueous conditions.[3][4]
-
Anhydrous Conditions: Since water is the primary proton source, moving to anhydrous or minimally aqueous conditions can significantly suppress protodeboronation.[3] Toluene or dioxane with a carefully controlled, minimal amount of water can be effective.
-
Lower Reaction Temperature: Elevated temperatures accelerate the rate of protodeboronation.[4] If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed efficiently at a lower temperature (e.g., 40-80°C).
-
Use a Boronic Ester Derivative: Pinacol or MIDA esters of this compound are generally more stable than the free boronic acid.[2] These derivatives slowly release the boronic acid in situ, maintaining a low concentration and minimizing the opportunity for decomposition.[2][4]
Q3: Which palladium catalyst and ligand system is recommended for coupling this compound?
A3: The choice of catalyst and ligand is critical for activating the C-X bond of the coupling partner and facilitating the transmetalation of the dihydrofuryl group. For electron-rich heteroaryl boronic acids, highly active catalyst systems are often required to ensure the rate of cross-coupling outpaces the rate of decomposition.
Recommended Catalyst Systems:
| Catalyst/Ligand System | Key Advantages | Considerations |
| Buchwald Ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ or a G3/G4 Precatalyst | High activity, promotes rapid oxidative addition, and can be effective at lower temperatures.[9] | Can be sensitive to air and moisture. Precatalysts offer improved stability. |
| Pd(PPh₃)₄ | A classic, versatile catalyst. | Often requires higher temperatures, which can increase the risk of protodeboronation. |
| PdCl₂(dppf) | Good for a range of substrates. | This is a Pd(II) source and requires in-situ reduction to the active Pd(0) species.[5] |
-
Expert Insight: For challenging substrates like this compound, starting with a modern Buchwald-type ligand and a palladacycle precatalyst (e.g., XPhos Pd G3) is highly recommended. These systems are designed for high reactivity and can often drive the reaction to completion under milder conditions.
Q4: My reaction stalls or fails when using an aryl chloride as the coupling partner. What can I do?
A4: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings due to the strength of the C-Cl bond.[10] Overcoming this requires a highly active catalyst system capable of facilitating the difficult oxidative addition step.
Troubleshooting for Aryl Chlorides:
-
Employ Specialized Ligands: Use electron-rich, bulky phosphine ligands such as the Buchwald ligands (XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These are specifically designed to promote the oxidative addition of aryl chlorides.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary.
-
Use a Stronger, Non-Nucleophilic Base: A robust base like potassium phosphate (K₃PO₄) is often required.
-
Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures (e.g., 100-120°C). This must be balanced with the stability of the boronic acid. Using a stable derivative like a MIDA boronate is particularly advantageous here.[2]
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathway of this compound in competition with the desired Suzuki-Miyaura coupling cycle.
Caption: Competition between Suzuki coupling and protodeboronation.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is optimized for minimizing the decomposition of this compound pinacol ester.
Reagents & Equipment:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
XPhos Pd G3 (or similar palladacycle precatalyst) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk tube or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (1-2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 10:1 Dioxane/H₂O) and a final concentration of 0.1-0.5 M with respect to the limiting reagent.[3]
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (start by screening at 80°C). Stir the mixture vigorously to ensure proper mixing.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Al-Amin, M., & El-Boraey, H. A. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2016). Base-Catalyzed Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Zhang, L., et al. (2020). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation.
- Cox, P. A., et al. (2017).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
-
Organic Chemistry Portal. Suzuki Coupling. .
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Wikipedia. (2024). Suzuki reaction. Wikipedia.
- Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Sigma-Aldrich. This compound pinacol ester. Sigma-Aldrich Product Page.
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Reddit.
- Sigma-Aldrich. 2-Furanylboronic acid. Sigma-Aldrich Product Page.
- BOC Sciences. This compound pinacol ester. BOC Sciences Product Page.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Sigma-Aldrich. This compound. Sigma-Aldrich Product Page.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.
- BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. BenchChem Technical Support.
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Strømsodd, E. A., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Gomes, P., et al. (2021).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Springsteen, G., & Wang, B. (2002).
- Sirijaraensre, J., & Limtrakul, J. (2024).
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. 2-Furanylboronic acid = 95.0 13331-23-2 [sigmaaldrich.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki Reactions of 2,3-Dihydro-5-furylboronic acid
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2,3-Dihydro-5-furylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific substrate. As a vinyl-type heteroaromatic boronic acid, this compound is susceptible to specific side-reactions that can complicate synthesis and reduce yields. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound and its derivatives in Suzuki-Miyaura couplings.
Q1: My reaction has a low yield of the desired product, and I've isolated 2,3-dihydrofuran. What is happening?
A1: You are observing protodeboronation, the most common side-reaction for this class of substrate.
Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond from a proton source in the reaction mixture.[1] Vinyl and electron-rich heteroaromatic boronic acids, like this compound, are particularly susceptible to this pathway.[2][3]
Causality & Mechanism: The reaction is often accelerated in aqueous, basic media. The mechanism can vary with pH, but a common pathway involves the hydrolysis of the boronate anion.[2] The presence of water, alcohols, or even acidic impurities can serve as the proton source.
Troubleshooting Steps:
-
Switch to Anhydrous Conditions: The most direct way to suppress protodeboronation is to eliminate the primary proton source: water.[4] Use dry, degassed solvents (e.g., Dioxane, Toluene, THF) and ensure all glassware is rigorously dried.
-
Use a Milder, Non-Hydroxide Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching from bases like NaOH or K₃PO₄ to milder, non-nucleophilic fluoride or carbonate bases.
-
Protect the Boronic Acid: If the free boronic acid proves too unstable, convert it to a more robust derivative. These derivatives provide stability and then slowly release the active boronic acid in situ.
-
Pinacol Esters: Improve stability and prevent protodeboronation.[6]
-
MIDA Boronates: These are highly stable, often crystalline solids that are compatible with chromatography. They release the boronic acid slowly under basic aqueous conditions, keeping its ambient concentration low and minimizing side reactions.[7]
-
Organotrifluoroborates (K[R-BF₃]): These salts are significantly more stable than the corresponding boronic acids and are excellent coupling partners, though they often require aqueous conditions for the slow hydrolysis that precedes transmetalation.[1][7]
-
Q2: My main impurity is a symmetrical bi-furan dimer. What causes this and how can I prevent it?
A2: This side-product results from the homocoupling of your boronic acid.
Homocoupling is the palladium-mediated dimerization of two boronic acid molecules to form a symmetrical biaryl (or in this case, a bi-furan) compound.
Causality & Mechanism: This side reaction is primarily driven by two factors:
-
Presence of Pd(II) Species: If your catalytic cycle does not efficiently maintain the palladium in its active Pd(0) state, residual Pd(II) can stoichiometrically react with the boronic acid to produce the dimer and Pd(0).[6][8]
-
Oxygen Contamination: Dissolved oxygen in the reaction mixture can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[4][6] This makes rigorous degassing crucial.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas your solvent and reaction mixture. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[4] Alternatively, three cycles of freeze-pump-thaw can be used for more sensitive reactions.
-
Use an Air-Stable Pre-catalyst: Start with a high-quality, air-stable Pd(0) source or a pre-catalyst that reliably reduces to Pd(0) in situ. Modern palladacycle pre-catalysts (e.g., G3-type) are designed for this purpose and often show lower homocoupling.[4]
-
Check Reagent Purity: Ensure your this compound is pure. Boronic acids can degrade over time, forming anhydrides (boroxines), which may have different reactivity profiles.[6]
-
Add a Mild Reducing Agent (Advanced): In some persistent cases, adding a mild reducing agent like potassium formate can help scavenge any Pd(II) species that form, thereby suppressing homocoupling.[8]
Q3: The reaction is not proceeding at all, and I only recover my starting materials. What should I check first?
A3: A stalled reaction points to issues with catalyst activity, reaction conditions, or reagent integrity.
Troubleshooting Checklist:
-
Catalyst Activity: Is your palladium source active? Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) state.[4][6] This reduction can be hindered or fail.
-
Solution: Use a fresh bottle of catalyst or switch to a more robust, pre-activated Pd(0) source or a modern, air-stable pre-catalyst.
-
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation. If you are adding the ligand separately, ensure it has been stored under inert atmosphere and is not degraded.
-
Base and Solvent Choice: The base is not just an additive; it is critical for activating the boronic acid to form a boronate species, which is the active nucleophile in the transmetalation step.[9][10]
-
Solubility: Is your base soluble in the reaction solvent? For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to ensure interaction between the organic and aqueous phases.[4] For anhydrous reactions, a soluble base like potassium trimethylsilanolate (TMSOK) can be effective.[11]
-
Strength: The base must be strong enough to deprotonate the boronic acid but not so strong that it causes degradation.[4]
-
-
Temperature: Is the reaction temperature high enough? While higher temperatures can promote side reactions, some Suzuki couplings require significant thermal energy to drive the catalytic cycle, particularly the initial oxidative addition step. Monitor the reaction at a standard temperature (e.g., 80-100 °C) before concluding it has failed.
Visualizing the Reaction Pathways
Understanding the main catalytic cycle and the competing side reactions is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The main catalytic cycle for the Suzuki-Miyaura reaction.
Competing Side-Reaction Pathways
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2,3-Dihydro-5-furylboronic acid
An in-depth guide to optimizing reaction conditions for 2,3-Dihydro-5-furylboronic acid, presented by the Senior Application Scientist team.
Technical Support Center: this compound
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to help you optimize your synthetic routes and overcome common experimental challenges.
Section 1: Synthesis, Stability, and Handling FAQs
This section addresses fundamental questions regarding the properties and handling of this compound and its common surrogate, the pinacol ester.
Q1: What is the best way to source or synthesize this compound?
For most applications, it is highly recommended to purchase the pinacol ester derivative, 2-(2,3-dihydrofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1046812-02-5). Boronic esters, such as the pinacol ester, generally offer enhanced stability compared to the free boronic acid, which simplifies storage and handling.
Synthesizing the free boronic acid can be challenging. A common synthetic route to the 2,3-dihydrofuran core involves the cyclization of carbonyl compounds.[1][2] The boronic acid moiety can then be installed, for instance, through lithiation of 2,3-dihydrofuran followed by quenching with a trialkyl borate.[1] However, given the commercial availability and superior stability of the pinacol ester, in-house synthesis is often unnecessary.
Q2: How stable is this compound, and what is protodeboronation?
This is a critical consideration. Like many five-membered heteroaromatic boronic acids, this compound is susceptible to a decomposition pathway called protodeboronation .[3][4][5]
Protodeboronation is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[6] This reaction is often accelerated by the basic and aqueous conditions typically required for cross-coupling reactions.[6][7] The electron-rich nature of the dihydrofuran ring can make this particular boronic acid especially sensitive.
Q3: What are the optimal storage and handling conditions for this reagent?
To minimize degradation via protodeboronation and oxidation, follow these storage guidelines:
-
Storage: Store the pinacol ester derivative at 2-8°C under an inert atmosphere (argon or nitrogen).
-
Handling: When weighing and dispensing the reagent, work quickly and avoid prolonged exposure to air and moisture. Use anhydrous solvents and degassed reaction mixtures whenever possible.
Section 2: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most common application for this reagent. Success hinges on carefully selecting the reaction parameters to favor the desired cross-coupling over the competing protodeboronation.[8][9]
Q4: Which palladium catalyst and ligand system should I choose?
The key is to use a highly active catalyst system that promotes rapid reaction rates, even at lower temperatures. This ensures the cross-coupling reaction outpaces the rate of boronic acid decomposition.[3][4]
-
Recommendation: Use a pre-formed palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. A new generation of precatalysts allows for the rapid formation of the active Pd(0) species, which is crucial for coupling unstable boronic acids.[3][4][5]
-
Rationale: These ligands stabilize the catalytically active monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and promotes efficient reductive elimination.[10] This high activity allows reactions to proceed quickly at room temperature or slightly elevated temperatures (e.g., 40°C), minimizing the thermal decomposition and protodeboronation of the boronic acid.[4][5]
Q5: What is the best base for this reaction, and why?
The choice of base is a delicate balance. The base is required to activate the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation to the palladium center.[9][11] However, strong bases can aggressively promote protodeboronation.[12]
-
Recommendation: Use a moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[5][12]
-
Rationale: These bases are strong enough to facilitate the catalytic cycle but are generally less harsh than hydroxides (e.g., NaOH), reducing the rate of the undesired protodeboronation side reaction. Using an aqueous solution of the base is common, but this must be balanced against the hydrolytic instability of the boronic acid.[7]
Q6: Which solvent system is most effective?
The solvent must be able to dissolve all reaction components and be compatible with the catalyst system. It is critical that the solvent is thoroughly degassed.
-
Recommendation: A mixture of an ethereal solvent and water, such as THF/H₂O or Dioxane/H₂O , is a common and effective choice.[5][13]
-
Rationale: The organic solvent helps dissolve the aryl halide and catalyst, while the water is necessary to dissolve the inorganic base. Oxygen contamination in the solvent can lead to catalyst decomposition and homocoupling of the boronic acid, so degassing via sparging with an inert gas (argon or nitrogen) is mandatory.[13]
Summary of Recommended Suzuki-Miyaura Conditions
| Parameter | Recommended Choice | Rationale |
| Aryl Halide Partner | Aryl Bromide, Iodide, or Triflate | More reactive than aryl chlorides, allowing for milder conditions. |
| Boronic Acid | Use the Pinacol Ester (1.2-1.5 equiv.) | Enhanced stability and minimizes protodeboronation. |
| Pd Precatalyst | XPhos Pd G3, SPhos Pd G2 (1-3 mol%) | Forms active Pd(0) quickly, enabling low-temperature coupling.[4][5] |
| Base | K₃PO₄ (2-3 equiv.) | Effective at promoting transmetalation while minimizing boronic acid decomposition.[5] |
| Solvent | Degassed THF/H₂O or Dioxane/H₂O | Good solubility for both organic and inorganic reagents. Degassing is critical.[13] |
| Temperature | Room Temperature to 60°C | Milder conditions preserve the integrity of the sensitive boronic acid. |
Section 3: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses the most common failure modes.
Q7: My reaction has stalled or shows very low conversion. What went wrong?
Low or no yield is a frequent issue. A systematic check of the reaction components is the first step.
-
Inactive Catalyst: Ensure your palladium precatalyst has not decomposed. If it is old or has been improperly stored, it may be inactive.[13]
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst. Ensure your solvents were rigorously degassed and the reaction was maintained under a positive pressure of inert gas.[13]
-
Protodeboronation: This is a likely culprit. If the reaction is run for too long or at too high a temperature, most of your boronic acid may have decomposed. You can check for the presence of 2,3-dihydrofuran (the protodeboronated product) by GC-MS. To mitigate this, use a more active catalyst to shorten the reaction time and lower the temperature.[3][4][6]
-
Poor Solubility: If one of your coupling partners has poor solubility in the chosen solvent system, the reaction rate will be very slow.[14] Consider screening other solvents or adding a co-solvent.
Q8: I am observing significant side products, such as a biaryl product from the homocoupling of my boronic acid. How can I prevent this?
Homocoupling (R-B(OH)₂ + R-B(OH)₂) is another common side reaction.
-
Cause: This is almost always caused by the presence of oxygen in the reaction mixture.[13] Oxygen can participate in an alternative catalytic cycle that leads to the formation of the symmetrical biaryl.
-
Solution: The solution is the same as for preventing catalyst deactivation: ensure all reagents and solvents are scrupulously degassed and that the reaction is performed under a strictly inert atmosphere.
Q9: How do I purify my final product away from residual boron-containing impurities?
Standard flash column chromatography on silica gel is typically effective for purifying the final coupled product.[13] If you have trouble separating your product from unreacted boronic acid or its byproducts:
-
Aqueous Wash: Perform an aqueous basic wash (e.g., with dilute NaOH solution) during the workup. This will convert the boronic acid into its more water-soluble boronate salt, which can then be extracted from the organic layer.
-
Specialized Purification: For challenging separations, boronic acids can be removed by forming a diethanolamine adduct, which often precipitates and can be filtered off, or by using a sorbitol extraction to pull the boronic acid into an aqueous layer.[15]
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Section 4: Experimental Protocols
This section provides a validated, step-by-step protocol for a general Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed THF and Water (e.g., 4:1 or 10:1 ratio)
Workflow Diagram:
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Procedure:
-
Vessel Preparation: To a clean, dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.5 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (0.02 equiv).
-
Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed THF (to achieve a concentration of ~0.1-0.5 M with respect to the limiting reagent) via syringe, followed by the degassed water.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically when the limiting aryl bromide is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[13]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
- Tan, R., et al. (2010). Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). 2,3-Dihydrofuran. Retrieved from [Link]
- De Filippis, A., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
ResearchGate. (n.d.). Synthesis of 2,3-dihydrofurans. Retrieved from [Link]
- Chem Biodivers. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. PubMed.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Zweifel, G., & Plamondon, J. (1970). Hydroboration of Dihydropyrans and Dihydrofurans.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Feng, P. (1991). Hydroboration-oxidation of styrene, 2,3 dihydrofuran and quadricyclene dimethylester promoted by Wilkinson's catalyst. RIT Digital Institutional Repository.
-
Chemistry Stack Exchange. (2016). Stereoselectivity of hydroboration of dihydrofuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- LibreTexts. (n.d.). 9.
-
OrgoSolver. (n.d.). Anti-Markovnikov alcohols via hydroboration–oxidation (BH₃·THF; then H₂O₂, NaOH). Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation and its application in synthesis. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Thomas, D. A., & Denmark, S. E. (2016).
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
ResearchGate. (n.d.). A general protodeboronation reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
- Pinto, D. C. G. A., et al. (2021).
Sources
- 1. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Guide for 2,3-Dihydro-5-furylboronic Acid Cross-Coupling
Introduction
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,3-Dihydro-5-furylboronic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties and potential for instability of heteroaryl boronic acids like this compound can present specific challenges.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve optimal results in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating several key parameters.
-
Catalyst Activity: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[2][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to generate the active Pd(0) catalyst. Incomplete reduction can lead to a low concentration of the active catalyst. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can be detrimental to the reaction. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[2] It is crucial to ensure that your solvents are properly degassed and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation, where the C-B bond is cleaved by a proton source.[4][5]
Q2: I am observing significant amounts of a homocoupled product from my this compound. What causes this side reaction and how can I minimize it?
A2: The formation of a bi-dihydrofuryl species is a classic example of boronic acid homocoupling. This side reaction is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). The resulting Pd(II) species can then promote the homocoupling of two boronic acid molecules.[2]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Employ rigorous degassing techniques for your solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
Q3: My starting materials are being consumed, but I am isolating a significant amount of the corresponding deboronated dihydrofuran. What is causing this protodeboronation?
A3: Protodeboronation is a common side reaction for many boronic acids, especially electron-rich and some heteroaryl boronic acids.[1][4] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.
Key Factors Influencing Protodeboronation:
-
Presence of Protic Solvents: Water is often a necessary component of the Suzuki-Miyaura reaction, but excessive amounts or acidic conditions can exacerbate protodeboronation.
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the likelihood of protodeboronation.
-
Base Selection: The choice and strength of the base can influence the rate of protodeboronation.
To mitigate this, consider using anhydrous conditions with a suitable base like K₃PO₄, or using the more stable pinacol ester of the boronic acid, which is less susceptible to premature hydrolysis and protodeboronation.[6][7]
Q4: Should I use this compound or its pinacol ester? What are the advantages and disadvantages of each?
A4: The choice between the boronic acid and its pinacol ester derivative is a critical decision that depends on the specific requirements of your reaction.
| Reagent Form | Advantages | Disadvantages |
| Boronic Acid | - Generally more reactive. - Higher atom economy. - Often less expensive. | - Prone to protodeboronation.[4][5] - Can be less stable for long-term storage.[5] - May form cyclic boroxine anhydrides upon dehydration. |
| Pinacol Ester | - More stable to storage and handling.[8] - Less susceptible to protodeboronation.[4] - Can provide better reproducibility. | - Generally less reactive, may require more forcing conditions. - Lower atom economy. - Requires in situ hydrolysis to the boronic acid for transmetalation.[4] |
For challenging couplings or when stability is a concern, the pinacol ester is often the preferred reagent.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues encountered during the cross-coupling of this compound.
Caption: A decision-tree workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the cross-coupling of this compound or its pinacol ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound pinacol ester, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for a successful coupling, especially with challenging substrates.
| Catalyst/Precatalyst | Ligand | Common Applications & Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | A common Pd(0) source, but can be air-sensitive. |
| Pd(dppf)Cl₂ | dppf | A robust and versatile precatalyst for a wide range of couplings. |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | Highly active catalyst systems for sterically hindered or electron-rich/deficient substrates.[9][10] |
| PEPPSI-IPr | NHC Ligand | Effective for couplings involving aryl chlorides.[2] |
Mechanistic Considerations
A fundamental understanding of the catalytic cycle can aid in troubleshooting.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[2][3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.[2][3]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][3]
Each of these steps can be a potential bottleneck, and optimizing the reaction conditions (ligand, base, solvent, temperature) is key to ensuring a smooth catalytic turnover.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Tyrell, J., et al. (2006). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Walden, D. M., et al. (2014). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Google Patents. (2007).
-
ResearchGate. The cross-coupling reactions of 2 with alkenylboronic acids. [Link]
-
Vedejs, E., & Chapman, R. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health. [Link]
-
Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Sci-Hub. [Link]
-
National Institutes of Health. Furan-3-boronic acid | C4H5BO3 | CID 2734358. PubChem. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Ben-Ammar, H., et al. (2009). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. PubMed Central. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Isherwood, F. S., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Pudasaini, B., & Janesko, B. G. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Sci-Hub. [Link]
-
Organic Syntheses Procedure. 3-pyridylboronic acid. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 1046812-02-5 Cas No. | this compound, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of 2,3-Dihydro-5-furylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of 2,3-Dihydro-5-furylboronic acid. By understanding the underlying chemical principles and employing systematic troubleshooting, you can optimize your experimental workflows.
Introduction
This compound is a valuable building block in organic synthesis. However, like many boronic acids, its solubility can be a significant hurdle. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you overcome these challenges. The key to success lies in understanding the equilibria at play, particularly the formation of the cyclic trimer anhydride, boroxine, and the influence of pH on the boronic acid moiety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound is not dissolving in my chosen solvent. What are the first steps I should take?
Initial Troubleshooting Protocol:
-
Verify Purity and Water Content: Impurities or residual water can significantly impact solubility. Ensure you are using a high-purity grade of this compound. If the compound has been stored for an extended period, consider its water content, as boronic acids can dehydrate.
-
Increase Temperature: Gently warming the solvent can increase the solubility of many compounds. For boric acid, a related compound, temperatures between 40-50°C (104-122°F) can be effective without causing degradation[1]. Use a water bath for controlled heating and monitor for any signs of decomposition (e.g., color change).
-
Mechanical Agitation: Ensure vigorous and continuous stirring. Use a magnetic stirrer to break up clumps and increase the surface area of the solid exposed to the solvent[1].
-
Sonication: If stirring is insufficient, sonicating the mixture in an ultrasonic bath can help break apart stubborn agglomerates and enhance dissolution.
-
Solvent Choice: If the above steps fail, you may need to reconsider your solvent. The solubility of boronic acids is highly dependent on the solvent's polarity.
FAQ 2: What are the best starting solvents for dissolving this compound?
Recommended Solvent Classes for Screening:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | High | Ethers are often excellent solvents for boronic acids. |
| Ketones | Acetone, 3-Pentanone | High | Ketones also tend to have good solvating power for boronic acids[2]. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The polar nature of alcohols can facilitate dissolution. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These are strong solvents, but be mindful of their potential reactivity in subsequent steps. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform[2]. |
| Aqueous Solutions | Water (with pH modification) | Low (at neutral pH) | Solubility in water is generally low but can be significantly increased by adjusting the pH to the alkaline range[2][4]. |
| Hydrocarbons | Hexanes, Toluene | Very Low | Boronic acids typically have poor solubility in nonpolar hydrocarbon solvents[2]. |
Experimental Protocol for Solvent Screening:
-
Small-Scale Test: In separate small vials, add a known, small amount of this compound (e.g., 5 mg).
-
Solvent Addition: Add a measured volume of a chosen solvent (e.g., 0.5 mL) to each vial.
-
Observation: Observe the dissolution at room temperature with stirring.
-
Incremental Heating: If not fully dissolved, gently warm the vials and observe any changes.
-
Record Results: Note the solvents that provide the best solubility and under what conditions.
FAQ 3: I've noticed that my dissolved this compound solution becomes cloudy or forms a precipitate over time. What is happening?
This is a common observation with boronic acids and is often due to the formation of its corresponding boroxine[5][6][7][8][9]. Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules. This is a reversible process, and the equilibrium can be influenced by factors such as solvent, temperature, and the presence of water[6][9]. Boroxines are often less soluble than their corresponding boronic acids, leading to precipitation[10].
Troubleshooting Boroxine Formation:
-
Add a Small Amount of Water: If working in an anhydrous organic solvent, adding a small amount of water can shift the equilibrium back towards the more soluble boronic acid[6][9].
-
Use a Protic Solvent: Solvents like alcohols can help to minimize boroxine formation.
-
Avoid Prolonged Heating in Anhydrous Conditions: Elevated temperatures in the absence of water can drive the formation of boroxines[5].
FAQ 4: How does pH affect the solubility of this compound in aqueous solutions?
The pH of an aqueous solution has a profound effect on the solubility of boronic acids. Boronic acids are Lewis acids that can accept a hydroxide ion to form a more soluble anionic boronate species. This equilibrium is pH-dependent[11][12].
pH Modification Protocol for Aqueous Solutions:
-
Prepare a Suspension: Suspend the this compound in water or a buffer at a neutral pH.
-
Basify: Slowly add a base (e.g., 1M NaOH) dropwise while monitoring the pH and observing for dissolution. As the pH increases, the boronic acid will convert to the more soluble boronate form.
-
Acidify to Re-precipitate: If you need to recover the boronic acid, you can acidify the solution with an acid like HCl, which will shift the equilibrium back to the less soluble neutral form, causing it to precipitate[13].
FAQ 5: Are there any additives that can enhance the solubility of this compound?
Yes, certain diols, such as mannitol or other monosaccharides, can react with boronic acids to form boronic esters (also known as boronate esters)[10]. These esters are often more soluble than the parent boronic acid and their formation can prevent the precipitation of boroxines[10].
Protocol for Solubility Enhancement with Diols:
-
Select a Diol: Mannitol is a commonly used and effective choice[10].
-
Prepare a Suspension: Create a suspension of your this compound in the desired solvent.
-
Add the Diol: Add the diol to the suspension. The amount may need to be optimized, but starting with a 1:1 molar ratio is a reasonable approach.
-
Observe Dissolution: Stir the mixture and observe for enhanced dissolution. Gentle heating may also be applied.
Analytical Considerations
When developing methods to analyze the purity or concentration of this compound, be aware that the labile nature of the compound can present challenges. For instance, the pinacol ester of this compound can hydrolyze back to the acid during analysis, potentially giving inaccurate results[14]. Techniques like non-aqueous capillary electrophoresis (NACE) have been shown to be effective for analyzing boronic acids and their esters without inducing hydrolysis[14].
Conclusion
Improving the solubility of this compound requires a systematic approach that considers the choice of solvent, temperature, pH, and the potential for boroxine formation. By applying the troubleshooting steps and protocols outlined in this guide, researchers can effectively overcome solubility challenges and successfully incorporate this versatile reagent into their synthetic and developmental workflows.
References
-
Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12635–12644. [Link]
-
Smart.DHgate. (2025). Boric Acid Not Dissolving? Reasons & Troubleshooting Tips. DHgate. [Link]
-
Tokunaga, Y., et al. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. HETEROCYCLES, 87(5), 989-1013. [Link]
-
Wikipedia. (n.d.). Boroxine. Retrieved from [Link]
-
Rao, N. Z., Larkin, J., Bock, C. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(45), 12635-44. [Link]
-
Yamamoto, Y., & Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989-1013. [Link]
-
Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
-
Stella, V. J., & Midwest Pharmaceutical Chemistry Conference. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Domańska, U., & Rolicka, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496-4503. [Link]
-
Dittmar, F., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(3), 241. [Link]
-
Gabbay, J., & Ben-Valid, S. (2021). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Molecules, 26(11), 3169. [Link]
-
Reddit. (2023). Boronic acids being gooey. r/OrganicChemistry. [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/chemistry. [Link]
-
Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(23), 8177–8183. [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-143. [Link]
-
Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory. [Link]
-
Graff, C., et al. (2019). Variation of pH as a function of boric acid concentration including the formation of a triborate–nickel complex. Journal of Applied Electrochemistry, 49(10), 969-977. [Link]
-
Organic Syntheses. (n.d.). boronic esters. [Link]
- Google Patents. (n.d.).
-
Domańska, U., & Rolicka, A. (2018). Solubility of investigated compounds in water. ResearchGate. [Link]
Sources
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boroxine - Wikipedia [en.wikipedia.org]
- 8. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning Issues with 2,3-Dihydro-5-furylboronic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2,3-Dihydro-5-furylboronic acid in catalytic reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst poisoning and related issues. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the use of this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or resulted in a very low yield. What are the most likely causes?
A1: Low or no yield in a Suzuki coupling is a common problem that can typically be traced to one of three areas: the integrity of the boronic acid, the activity of the catalyst, or the reaction conditions.[1]
-
Boronic Acid Quality: this compound, like many boronic acids, can be unstable. Over time or with improper storage, it can dehydrate to form a cyclic anhydride known as a boroxine, or undergo protodeboronation.[2] The formation of boroxine alters the stoichiometry of your reaction, while protodeboronation results in an inert byproduct.
-
Catalyst Deactivation (Poisoning): The catalyst, typically a palladium complex, is susceptible to deactivation by various impurities. These can be present in the boronic acid starting material, solvents, or other reagents. Common poisons include sulfur compounds, excess phosphine ligands, or even residual reagents from the synthesis of the boronic acid.[3][4]
-
Suboptimal Reaction Conditions: Factors such as insufficient degassing (leading to oxygen-mediated catalyst decomposition), incorrect base, solvent, or temperature can all lead to failed reactions.[5]
Q2: My reaction mixture turned black. What does this signify?
A2: The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[3] This occurs when the active soluble Pd(0) catalyst agglomerates into inactive palladium metal particles. This is often triggered by:
-
Oxygen: Inadequate degassing of solvents and reagents.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium can oxidize or degrade, leaving the metal center exposed and prone to precipitation.
-
Thermal Instability: For some catalyst systems, excessively high temperatures can accelerate decomposition.
Q3: How can I assess the purity and integrity of my this compound before use?
A3: It is crucial to verify the quality of your boronic acid, especially if it has been stored for an extended period.
-
Check for Boroxine Formation: Boroxines are trimers formed by the dehydration of three boronic acid molecules. Their presence can be detected by NMR spectroscopy (you will see complex multiplets and a shift in the B-OH proton signal) or by observing a mass loss upon dissolving the solid in a wet solvent and re-isolating.
-
Test for Protodeboronation: The primary byproduct of protodeboronation is 2,3-dihydrofuran. This can be detected by GC-MS or ¹H NMR analysis of your starting material.
-
Use a More Stable Derivative: If reagent instability is a persistent issue, consider converting the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt.[6][7] These derivatives often exhibit greater stability and are less prone to decomposition.[6]
Q4: Are there specific impurities from the synthesis of this compound that I should be aware of?
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving persistent catalyst poisoning and reaction failure.
Guide 1: Systematic Troubleshooting of a Failed Reaction
When a reaction fails, a logical, step-by-step approach is more effective than random changes to the protocol. The following workflow helps to systematically isolate the problem.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Guide 2: Understanding and Mitigating Boroxine Formation
Boronic acids exist in equilibrium with their corresponding boroxine trimers. While boroxines can participate in the catalytic cycle, their formation complicates reaction stoichiometry and can, in some cases, lead to slower reaction rates.[11][12]
Caption: Equilibrium between boronic acid and its boroxine anhydride.
Mitigation Strategies:
-
Use Fresh Reagent: Use this compound from a freshly opened bottle whenever possible.
-
Aqueous Conditions: Including a small amount of water in the solvent system (e.g., Dioxane/H₂O) can help shift the equilibrium back towards the active boronic acid monomer.
-
Conversion to a Stable Form: As mentioned, converting the boronic acid to its pinacol ester or trifluoroborate salt is an excellent strategy for avoiding issues with boroxine formation.[6]
Part 3: Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol exploits the weakly acidic nature of boronic acids to separate them from non-acidic impurities.[13][14]
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Dissolve the crude boronic acid in diethyl ether (approx. 10-20 mL per gram).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M NaOH (3 x 1 volume). The boronic acid will move into the aqueous layer as its sodium salt.
-
Combine the aqueous layers in a clean beaker and cool in an ice bath.
-
Slowly acidify the aqueous solution with 1 M HCl while stirring until the pH is ~2-3. The pure boronic acid should precipitate as a white solid.
-
Collect the solid by vacuum filtration, washing with a small amount of cold water.
-
Dry the purified boronic acid under high vacuum.
Protocol 2: Small-Scale Catalyst System Screening
This protocol allows for the rapid testing of different catalysts, ligands, and bases to find optimal conditions for your specific substrates.
Setup:
-
Use small (1-dram) vials with stir bars.
-
Prepare stock solutions of your aryl halide and this compound in the chosen solvent to ensure consistent dispensing.
General Procedure (per vial):
-
To a vial, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv).
-
Add the this compound (0.12 mmol, 1.2 equiv).
-
Add the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.008 mmol, 8 mol%).
-
Add the degassed solvent (e.g., 1 mL of dioxane/water 10:1).[1]
-
Seal the vial and place it in a preheated aluminum block on a stirrer hotplate (e.g., 100 °C).
-
Monitor the reactions by TLC or LC-MS after a set time (e.g., 2, 6, 24 hours).
Table 1: Example Catalyst Screening Matrix
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd(PPh₃)₄ (2) | — | K₂CO₃ (2) | Toluene/H₂O | 100 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 |
| 4 | XPhos Pd G3 (2) | — | K₃PO₄ (2) | Dioxane/H₂O | 100 |
References
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]
-
Purification of boronic acids? Reddit. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Effect of Pd Precursor Salts on the Chemical State, Particle Size, and Performance of Activated Carbon-Supported Pd Catalysts for the Selective Hydrogenation of Palm Biodiesel. MDPI. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Effect of Pd Precursor Salts on the Chemical State, Particle Size, and Performance of Activated Carbon-Supported Pd Catalysts. Semantic Scholar. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. ResearchGate. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Role of Silver Salts in Palladium-Catalyzed Arene and Heteroarene C–H Functionalization Reactions. ACS Publications. Available at: [Link]
-
The role of allyl ammonium salts in palladium-catalyzed cascade reactions towards the synthesis of spiro-fused heterocycles. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. Available at: [Link]
-
Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). Available at: [Link]
-
Haber process. Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. 2,3-ジヒドロ-5-フリルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Handling and safety precautions for 2,3-Dihydro-5-furylboronic acid
Welcome to the technical support guide for 2,3-Dihydro-5-furylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the safe handling and effective use of this versatile reagent. Here, you will find answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges, grounded in scientific principles and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - Core Handling and Safety
This section addresses fundamental questions regarding the safety, storage, and basic handling of this compound.
Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]
-
Harmful if Swallowed: It is harmful if ingested.[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if handling large quantities that may generate dust.[2]
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Q2: How should this compound be properly stored?
A2: Proper storage is critical to maintain the integrity and reactivity of this compound. It is sensitive to moisture and air over prolonged periods.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store refrigerated at 2-8°C.[3] | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Container | Keep in a tightly sealed, properly labeled container.[2] | Prevents exposure to air and moisture. |
| Location | Store in a dry, well-ventilated place away from incompatible materials.[2] | Ensures safety and stability. |
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases during storage.
Q3: What is the recommended procedure for weighing and dissolving this compound?
A3: Due to its potential for irritation and sensitivity, follow these steps:
-
Preparation: Perform all operations in a chemical fume hood. Ensure all glassware is oven-dried to remove any residual moisture.
-
Weighing: Tare a clean, dry vial on an analytical balance. Quickly weigh the desired amount of the solid boronic acid. Minimize the time the container is open to the atmosphere.
-
Solvent Selection: Choose a dry, degassed solvent appropriate for your reaction. Common solvents for Suzuki-Miyaura couplings include dioxane, tetrahydrofuran (THF), and toluene.
-
Dissolution: Add the degassed solvent to the vial containing the boronic acid under an inert atmosphere. If necessary, gently swirl or stir the mixture to facilitate dissolution.
Q4: What are the signs of degradation for this boronic acid?
A4: Visual inspection may not always be sufficient. However, signs of degradation can include a change in color or texture. The most definitive sign of degradation is poor performance in reactions, such as low yields in cross-coupling reactions. This is often due to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4]
Section 2: Troubleshooting Guide - Experimental Applications
This section provides detailed troubleshooting for common issues encountered during chemical reactions involving this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Scenario 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
Q5: My Suzuki-Miyaura coupling reaction with this compound resulted in a low to non-existent yield of the desired product. What are the potential causes and how can I troubleshoot this?
A5: A failed Suzuki-Miyaura coupling can be attributed to several factors. The flowchart below provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Detailed Causality and Solutions:
-
Reagent Instability (Protodeboronation): this compound, as a vinyl-type boronic acid, can be susceptible to protodeboronation, a major side reaction where the boronic acid moiety is replaced by a hydrogen atom.[4][5] This is often accelerated by strong bases and the presence of water.[5]
-
Expert Insight: The rate of protodeboronation is highly pH-dependent.[6] For some boronic acids, this side reaction can be very rapid under the basic conditions required for the Suzuki coupling.[7]
-
Solution:
-
Use a milder base: Consider switching from strong bases like NaOH to weaker ones like K₂CO₃ or KF.[5]
-
Anhydrous Conditions: If possible, switch to anhydrous reaction conditions to minimize the proton source.[5]
-
Use the Pinacol Ester: The corresponding pinacol ester of this compound is generally more stable and can be used as an alternative.[3] It will hydrolyze in situ to the active boronic acid.
-
-
-
Inactive Catalyst: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Oxygen can poison the catalyst and lead to its decomposition.[5]
-
Solution:
-
Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles).
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Use a fresh batch of a reliable palladium precatalyst. Air-stable precatalysts are often a good choice.[5]
-
-
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial and often interdependent. The base's role is to activate the boronic acid to facilitate transmetalation.[8][9]
-
Solution: Screen a matrix of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, DMF). For heterocyclic boronic acids, an aqueous n-butanol solvent system can sometimes be highly effective.[10]
-
Scenario 2: Significant Byproduct Formation
Q6: My reaction produces the desired product, but I also observe a significant amount of a byproduct corresponding to the protodeboronated starting material. How can I suppress this side reaction?
A6: The formation of the protodeboronated product is a clear indication that this side reaction is outcompeting your desired cross-coupling.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Strategies to Minimize Protodeboronation:
-
Increase the Rate of the Desired Reaction: The key is to make the Suzuki coupling kinetically more favorable than protodeboronation.
-
Use a Highly Active Catalyst System: Employing a more active palladium catalyst with a suitable ligand can accelerate the cross-coupling, effectively "outrunning" the degradation of the boronic acid.[11] For challenging couplings, consider using advanced phosphine ligands.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition. A careful optimization of the reaction temperature is necessary.
-
-
Protect the Boronic Acid:
-
Use of Pinacol Ester: As mentioned, the pinacol ester derivative is more stable to protodeboronation.[3]
-
MIDA Boronates: For particularly unstable boronic acids, conversion to an N-methyliminodiacetic acid (MIDA) boronate can provide a bench-stable solid that slowly releases the boronic acid under the reaction conditions.
-
-
Control the Reaction Environment:
-
Anhydrous Conditions: Removing water, the primary proton source, can significantly slow down protodeboronation. This may require using anhydrous solvents and bases.[5]
-
Choice of Base: The rate of base-catalyzed protodeboronation is highly dependent on the base used. Weaker bases are generally preferred to minimize this side reaction.[5]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.
- McMullen, J. P., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Cox, P. A., et al. (2016).
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
- Billingsley, K. L., & Buchwald, S. L. (2008).
- Thomas, A. A., & Denmark, S. E. (2016).
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
- Sigma-Aldrich. (2025).
- Molander, G. A., & Brown, H. C. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
-
PubChem. (n.d.). Furan-3-boronic acid. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
- Angene Chemical. (2025).
- Fisher Scientific. (n.d.).
- Santa Cruz Biotechnology. (2015).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- PubChem. (n.d.).
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- Fluorochem. (2024).
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC.
-
PubChem. (n.d.). 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
- Van der Fels-Klerx, H. J., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Technical Support Center: Analytical Methods for Monitoring 2,3-Dihydro-5-furylboronic Acid Reactions
Welcome to the technical support center for monitoring reactions involving 2,3-Dihydro-5-furylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analytical challenges associated with this versatile reagent.
Introduction
This compound and its derivatives are important building blocks in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling to form novel molecular architectures. Effective real-time or near-real-time monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety and reproducibility. However, the unique chemical properties of boronic acids, including their propensity for dehydration to form boroxines and potential on-column degradation, present distinct analytical challenges.[1][2] This guide provides a structured approach to troubleshooting common issues encountered during the analysis of reactions involving this compound using various analytical techniques.
I. High-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for monitoring the progress of organic reactions. They offer excellent separation of starting materials, intermediates, products, and byproducts.
Frequently Asked Questions (FAQs) - HPLC/UPLC
Q1: What are the primary challenges when analyzing this compound by reversed-phase HPLC?
A1: The main challenges include:
-
On-column degradation: Boronic acids can undergo hydrolysis on the silica-based columns, especially in the presence of residual silanol groups.[3][4]
-
Poor peak shape: Tailing or fronting of peaks can occur due to interactions with the stationary phase or the presence of boroxines (cyclic trimers of the boronic acid).
-
Co-elution: The polarity of the dihydrofuryl moiety and the boronic acid group can lead to co-elution with other polar reaction components.
Q2: How can I prevent on-column degradation of my boronic acid?
A2: To minimize on-column hydrolysis:
-
Use end-capped columns: These columns have fewer free silanol groups, reducing the sites for potential interaction and degradation.[3]
-
Mobile phase optimization: Working at a lower pH can sometimes stabilize the boronic acid. However, for some boronic esters, a high pH mobile phase (around pH 12) might be necessary to prevent hydrolysis.[5]
-
Faster analysis: Employing shorter columns or faster gradients reduces the time the analyte spends on the column, thereby decreasing the opportunity for degradation.[3]
Troubleshooting Guide - HPLC/UPLC
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing) | Interaction with residual silanols on the column. | 1. Use an end-capped column: This minimizes the available silanol groups for interaction.[3] 2. Add a competing base: Incorporate a small amount of an amine like triethylamine (TEA) into the mobile phase to mask the silanol groups.[3] |
| Formation of boroxines. | 1. Optimize sample preparation: Prepare samples in an aprotic diluent like acetonitrile or THF immediately before injection to minimize boroxine formation in solution.[3] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | 1. Ensure proper mobile phase mixing: Thoroughly degas and mix mobile phase components. 2. Use a column oven: Maintain a constant column temperature to ensure reproducible chromatography. |
| Column degradation. | 1. Implement a column wash protocol: After a series of runs, wash the column with a strong solvent to remove adsorbed materials. 2. Monitor column performance: Regularly check column performance with a standard mixture. | |
| Ghost Peaks | Carryover from previous injections. | 1. Optimize needle wash: Increase the volume and/or use a stronger solvent for the autosampler needle wash. 2. Inject a blank gradient: Run a blank injection to confirm that the ghost peaks are due to carryover. |
Experimental Protocol: A Starting Point for HPLC Method Development
This protocol provides a general starting point. Optimization will be required for specific reaction mixtures.
-
Column: A C18 reversed-phase column with end-capping (e.g., Acquity BEH C18, XSelect Premier HSS T3) is a good initial choice.[6]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min for HPLC; adjust for UPLC based on column dimensions.
-
Detection: UV detection at a wavelength where the aromatic components of the reaction have significant absorbance (e.g., 254 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.[3]
-
Column Temperature: 30-40 °C
II. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC/UPLC with the detection sensitivity and specificity of mass spectrometry, making it an invaluable tool for identifying reaction components and byproducts.
Frequently Asked Questions (FAQs) - LC-MS
Q1: What are the common challenges in LC-MS analysis of boronic acids?
A1: Similar to HPLC, on-column degradation can be an issue. Additionally, boronic acids can form adducts with solvents and form dimers or trimers (boroxines), which can complicate mass spectra interpretation.[7]
Q2: What ionization technique is best for this compound?
A2: Electrospray ionization (ESI) is commonly used. It can be operated in both positive and negative ion modes. Negative ion mode is often effective for detecting the deprotonated molecule [M-H]⁻.[7][8]
Troubleshooting Guide - LC-MS
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Complex Mass Spectra (Multiple Adducts) | Formation of solvent adducts, dimers, or boroxines in the ion source. | 1. Optimize ion source parameters: Adjust parameters like drying gas temperature and flow to minimize in-source reactions.[7] 2. Modify mobile phase: Using a mobile phase with an additive like ammonium acetate can promote the formation of a single, desired adduct.[6] |
| Low Signal Intensity | Poor ionization efficiency. | 1. Switch ionization mode: If signal is low in positive mode, try negative mode, as boronic acids can readily deprotonate.[7] 2. Adjust mobile phase pH: A mobile phase modifier (e.g., formic acid or ammonia) can significantly impact ionization efficiency. |
| In-source Degradation | The analyte is fragmenting in the ion source. | 1. Use a softer ionization technique if available. 2. Reduce ion source temperature and voltages. |
Experimental Protocol: UPLC-MS for Reaction Monitoring
This method is designed for rapid analysis, ideal for monitoring reaction progress.[6]
-
System: An ACQUITY UPLC System with an SQ Mass Detector is suitable.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 30 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast gradient, for example, 5% to 95% B in 1 minute.
-
Flow Rate: 0.8 mL/min.
-
Ionization: ESI in both positive and negative modes.
-
Data Acquisition: Full scan mode to identify all components, with the option of selected ion recording (SIR) for higher sensitivity on target masses.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis. It can be used to monitor reactions directly in the NMR tube, often without the need for chromatographic separation.[9]
Frequently Asked Questions (FAQs) - NMR
Q1: Can I monitor my reaction directly in an NMR tube?
A1: Yes, benchtop NMR spectrometers are increasingly used for real-time reaction monitoring.[9] You can take aliquots from your reaction, dilute them in a deuterated solvent, and acquire spectra at different time points.
Q2: Which nucleus is best to monitor for this compound reactions?
A2:
-
¹H NMR: Provides a wealth of structural information and can be used to track the disappearance of starting material signals and the appearance of product signals.
-
¹¹B NMR: Is highly specific to the boron environment and can be used to observe the conversion of the boronic acid. It is also a useful tool for quantitative analysis of boron-containing species.[10][11]
-
¹⁹F NMR: If your reaction involves a fluorinated coupling partner, ¹⁹F NMR is an excellent, clean handle for monitoring the reaction progress due to its high sensitivity and the typically uncongested nature of ¹⁹F spectra.[9][12]
Troubleshooting Guide - NMR
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Broad Peaks | Presence of paramagnetic species (e.g., residual catalyst). | 1. Filter the sample: Pass the NMR sample through a small plug of silica or celite to remove paramagnetic impurities. 2. Increase temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen peaks. |
| Chemical exchange. | 1. Lower the temperature: This can slow down exchange processes and result in sharper signals for the individual species. | |
| Difficulty with Integration for Quantification | Overlapping peaks. | 1. Use a higher field instrument: This will provide better signal dispersion. 2. Use ¹¹B or ¹⁹F NMR if applicable: These nuclei often provide simpler spectra with less overlap.[9][10] 3. Use a quantitative NMR (qNMR) method: Employ a certified internal standard for accurate quantification.[13][14][15] |
Experimental Protocol: ¹H NMR Reaction Monitoring
-
At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in cold solvent).
-
Dilute the aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantification is desired.
-
Acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to a unique proton on the starting material and the product.
-
Calculate the conversion by comparing the relative integrals over time.
IV. Gas Chromatography (GC)
GC is suitable for analyzing volatile and thermally stable compounds. For boronic acids, derivatization is often necessary to increase their volatility and prevent degradation in the hot injector and column.[16][17]
Frequently Asked Questions (FAQs) - GC
Q1: Why is derivatization necessary for GC analysis of boronic acids?
A1: Boronic acids have low volatility and can degrade at the high temperatures used in GC. Derivatization converts the polar boronic acid group into a less polar, more volatile, and more thermally stable derivative.[16][18]
Q2: What are common derivatization reagents for boronic acids?
A2:
-
Silylating agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl groups of the boronic acid to form volatile trimethylsilyl (TMS) esters.[19]
-
Diols: Reagents like pinacol or ethylene glycol can form cyclic boronate esters.[20]
Troubleshooting Guide - GC with Derivatization
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Derivatization | Insufficient reagent, time, or temperature. | 1. Optimize reaction conditions: Increase the amount of derivatizing reagent, extend the reaction time, or increase the reaction temperature. 2. Ensure anhydrous conditions: Moisture can consume the derivatizing reagent. |
| Multiple Derivatization Products | Side reactions or incomplete reaction. | 1. Use a more selective reagent. 2. Re-optimize derivatization conditions. |
| Peak Tailing | Adsorption of the analyte in the GC system. | 1. Use a deactivated inlet liner. 2. Ensure the GC column is in good condition. |
Experimental Protocol: GC-MS Analysis after Silylation
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent.
-
Derivatization: Add an excess of a silylating reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile). Heat the mixture (e.g., at 60-70 °C) for 30 minutes.
-
GC-MS Analysis:
-
Column: A low-to-mid polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280-300 °C).
-
Detection: Mass spectrometry in full scan mode to identify components and selected ion monitoring (SIM) for quantification.
-
V. Concluding Remarks
The selection of the most appropriate analytical method for monitoring this compound reactions depends on several factors, including the specific reaction being studied, the information required (qualitative vs. quantitative), and the available instrumentation. A multi-technique approach often provides the most comprehensive understanding of the reaction. For rapid, qualitative monitoring, UPLC-MS is often the method of choice. For accurate quantification and structural confirmation, NMR is unparalleled. GC-MS can be a powerful tool but requires careful method development for the derivatization step. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can effectively monitor these important reactions, leading to more efficient and successful synthetic outcomes.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3321-3327. [Link]
-
Striegler, S. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3464–3471. [Link]
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Sánchez-Pérez, A., del Río, V., Larregola, M., & Oteo, M. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143(19), 4707-4714. [Link]
-
Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
-
Poole, C. F., & S, S. K. (1980). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]
-
Chemulkar, U., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 522-529. [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
-
Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200. [Link]
-
Sánchez-Pérez, A., del Río, V., Larregola, M., & Oteo, M. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. [Link]
-
Kaya, I., et al. (2021). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. ResearchGate. [Link]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]
-
Li, Y., et al. (2020). Fast Quantitative Analysis of Boric Acid by Gas Chromatography-Mass Spectrometry Coupled with a Simple and Selective Derivatization Reaction Using Triethanolamine. CORE. [Link]
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Stolar, T., et al. (2017). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Tirel, E. M., et al. (2019). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Giraudeau, P. (2022). Quantitative NMR Interpretation without Reference. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Gemo, N., et al. (2020). Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Waters Corporation. [Link]
-
Bruker. (n.d.). Quantitative NMR Assays (qNMR). Bruker. [Link]
-
Reddy, G. S., et al. (2018). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]
-
Sikora, A., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. PMC - NIH. [Link]
-
Popik, V. V. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]
-
Fraser, C., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 9. azom.com [azom.com]
- 10. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 15. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 16. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gcms.cz [gcms.cz]
- 19. tcichemicals.com [tcichemicals.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Characterization of Impurities in 2,3-Dihydro-5-furylboronic Acid Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). 2,3-Dihydro-5-furylboronic acid is a valuable heterocyclic building block in organic synthesis, frequently employed in the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. The presence of impurities, even at trace levels, can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and potential toxicological risks.
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in this compound samples. We will delve into the likely origins of these impurities, drawing from common synthetic pathways, and present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most effective analytical strategies for ensuring the quality and consistency of this critical synthetic intermediate. All protocols and claims are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Understanding the Impurity Landscape: Origins and Structures
The impurity profile of this compound is intrinsically linked to its synthesis and handling. While specific synthetic routes may vary, a common approach involves the borylation of a suitable furan precursor. The free boronic acid is often generated from a more stable precursor, such as its pinacol ester, 2-(2,3-dihydrofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
A plausible synthetic route to the pinacol ester involves the reaction of a Grignard reagent, formed from a dihalodibenzyl or dihalobiphenyl, with an arylboronic acid pinacol ester.[1] Given this, we can anticipate several classes of impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors such as 2,3-dihydrofuran, organolithium reagents, or borate esters.
-
Reagents and Catalysts: Residual palladium catalysts from coupling reactions, inorganic salts, and solvents.
-
Byproducts: Homocoupling products of the boronic acid or its coupling partner.[2]
-
-
Degradation Products:
-
Boroxines (Anhydrides): Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. This process is reversible in the presence of water.[3] The formation of boroxines is an entropically driven process.
-
Hydrolysis Products: The pinacol ester of this compound can hydrolyze to the free boronic acid and pinacol, particularly in the presence of moisture or on-column during chromatographic analysis.[4][5] The rate of hydrolysis is influenced by pH and the electronic nature of the substituents on the aromatic ring.[4]
-
Oxidation and Decomposition Products: Exposure to air and light can lead to oxidative degradation of the furan ring or the boronic acid moiety.
-
The following diagram illustrates the relationship between the desired product, its pinacol ester precursor, and a key degradation product, boroxine.
Caption: Relationship between this compound, its pinacol ester, and its boroxine anhydride.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate and reliable characterization of impurities. The unique chemical properties of boronic acids necessitate a careful consideration of the strengths and limitations of each method.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Versatile for a wide range of polar and non-polar compounds. Robust and widely available. Quantitative accuracy and precision. | On-column hydrolysis of boronate esters can be a significant issue.[6] Boronic acids themselves can be poorly retained on reversed-phase columns. | Quantifying known impurities, routine purity assessments, and stability studies. |
| GC-MS | Separation of volatile and thermally stable compounds in the gas phase, followed by mass spectrometric detection. | High separation efficiency for volatile compounds. Provides structural information from fragmentation patterns. Excellent for identifying residual solvents. | Not suitable for non-volatile or thermally labile compounds like boronic acids without derivatization.[7] | Analysis of volatile starting materials, residual solvents, and volatile byproducts. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. | Non-destructive. Provides unequivocal structural elucidation. Can quantify components without the need for individual reference standards (qNMR). 11B NMR is specific for boron-containing species. | Lower sensitivity compared to chromatographic methods.[8] Complex mixtures can lead to overlapping signals. | Structural elucidation of unknown impurities, characterization of boroxines, and quantitative analysis of major components. |
Experimental Protocols and Data Interpretation
To provide a practical comparison, we will now outline detailed experimental protocols for each technique and discuss the interpretation of the resulting data for the analysis of a hypothetical sample of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and quantitative power. For boronic acids and their esters, the primary challenge is mitigating on-column hydrolysis of the ester and achieving adequate retention of the polar boronic acid.[7][9] The choice of column chemistry and mobile phase pH is critical. A low-silanol activity column can minimize catalytic hydrolysis, and adjusting the mobile phase pH can control the ionization state of the boronic acid to improve retention.[6][10]
Experimental Workflow:
Caption: A typical workflow for the HPLC-UV analysis of boronic acid samples.
Detailed Protocol:
-
Sample Preparation: Dissolve the this compound sample in an aprotic solvent such as acetonitrile to a concentration of approximately 1 mg/mL. The use of an aprotic diluent is crucial to prevent hydrolysis of any pinacol ester present before injection.[5]
-
Chromatographic Conditions:
-
Column: A low-silanol C18 reversed-phase column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) is recommended to minimize on-column hydrolysis.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the area percentage of each impurity to determine the purity profile. For accurate quantification, reference standards for known impurities should be used to determine their response factors.
Data Interpretation: The resulting chromatogram would show a major peak for this compound. Earlier eluting peaks may correspond to more polar impurities, while later eluting peaks would be more non-polar. The presence of a peak corresponding to the free boronic acid in a sample of the pinacol ester would indicate either hydrolysis in the sample or on-column degradation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. While this compound itself is not amenable to GC analysis due to its low volatility and thermal instability, GC-MS is an excellent tool for identifying and quantifying volatile process-related impurities such as residual solvents and volatile starting materials. For the analysis of the boronic acid itself, derivatization to a more volatile and stable form would be necessary.
Experimental Workflow:
Caption: A standard workflow for the GC-MS analysis of volatile impurities.
Detailed Protocol for Residual Solvents:
-
Sample Preparation: Prepare a solution of the this compound sample in a high-purity solvent that is not expected to be present in the sample (e.g., DMSO) at a concentration of approximately 10 mg/mL.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.
-
Injection: Split injection.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
-
Data Analysis: Identify the peaks corresponding to residual solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST). Quantify by comparing the peak areas to those of an internal standard.
Data Interpretation: The total ion chromatogram (TIC) will show peaks for each volatile component. The mass spectrum of each peak provides a "fingerprint" that can be used for identification. For example, the mass spectrum of 2,3-dihydrofuran would show a molecular ion peak and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and 11B NMR would provide a comprehensive characterization of the molecule and its impurities. 11B NMR is particularly useful as it directly probes the boron atom, allowing for the differentiation between the boronic acid and its various ester or anhydride forms.[8]
Experimental Workflow:
Caption: The workflow for impurity characterization by NMR spectroscopy.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition:
-
1H NMR: Acquire a standard proton NMR spectrum.
-
13C NMR: Acquire a proton-decoupled carbon-13 spectrum.
-
11B NMR: Acquire a proton-decoupled boron-11 spectrum.
-
-
Data Analysis:
-
1H and 13C NMR: Assign the signals to the protons and carbons of this compound. Identify signals corresponding to impurities by comparing the spectrum to that of a pure reference standard and by analyzing their chemical shifts and coupling patterns.
-
11B NMR: The chemical shift in the 11B NMR spectrum is indicative of the coordination state of the boron atom. Boronic acids typically appear around δ 27-33 ppm, while boronate esters are found in a similar region. Boroxines are often shifted slightly downfield from the corresponding boronic acid.[3]
-
Data Interpretation: The presence of unexpected signals in the 1H and 13C NMR spectra would indicate impurities. For example, the characteristic signals of pinacol (a singlet around δ 1.2 ppm in the 1H NMR) would suggest the presence of the pinacol ester or its hydrolysis product. The 11B NMR spectrum can provide a clear indication of the presence of boroxines, which often exhibit a broader signal than the corresponding boronic acid.
Conclusion and Recommendations
The comprehensive characterization of impurities in this compound requires a multi-faceted analytical approach. No single technique is sufficient to identify and quantify all potential impurities. A robust quality control strategy should leverage the strengths of HPLC, GC-MS, and NMR spectroscopy.
-
For routine purity assessment and quantification of known impurities, a validated HPLC-UV method is the most appropriate choice due to its robustness, precision, and accuracy.
-
For the identification and quantification of volatile impurities, such as residual solvents and starting materials, GC-MS is indispensable.
-
For the definitive structural elucidation of unknown impurities and the characterization of boron-specific species like boroxines, NMR spectroscopy (including 1H, 13C, and 11B nuclei) is the most powerful tool.
By integrating these techniques, researchers and drug development professionals can build a comprehensive understanding of the impurity profile of this compound, ensuring its suitability for use in the synthesis of high-quality, safe, and effective pharmaceuticals. Adherence to regulatory guidelines, such as ICH Q2(R1) for the validation of analytical procedures, is essential to ensure the reliability and acceptability of the generated data.[11][12]
References
-
General procedure for hydrolysis of pinacol boronic esters. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved from [Link]
- Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses, 97, 1-11.
- Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2009). Open Chemistry, 7(4).
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (2012). Journal of Physical Chemistry A, 116(30), 8045–8051.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2002). The Journal of Organic Chemistry, 67(13), 4438-4444.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). Organic Letters, 13(19), 5044–5047.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development, 9(3), 347-352.
-
ICH Q2 Analytical Method Validation. (2016). SlideShare. Retrieved from [Link]
- Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014).
- Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses, 97, 1-11.
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved from [Link]
- On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (2006).
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]
-
This compound pinacol ester. (n.d.). Análisis Vínicos. Retrieved from [Link]
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Physical Chemistry A, 126(44), 8203–8211.
-
1H NMR spectrum of phenylboronic acid pinacol ester a in.... (n.d.). ResearchGate. Retrieved from [Link]
-
Phenylboronic acid pinacol ester, CAS No. 24388-23-6. (n.d.). iChemical. Retrieved from [Link]
-
2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved from [Link]
- Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2021). Molecules, 26(23), 7175.
Sources
- 1. mdpi.com [mdpi.com]
- 2. labsolu.ca [labsolu.ca]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the X-ray Crystal Structure Analysis of 2,3-Dihydro-5-furylboronic Acid Derivatives
Introduction: The Structural Imperative for Boronic Acids in Drug Discovery
Boronic acids and their derivatives have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Their unique electronic properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have led to the development of breakthrough therapies, including the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma.[1][3] The 2,3-dihydrofuran moiety, a valuable heterocyclic scaffold, is present in numerous biologically active compounds.[4][5] Consequently, 2,3-dihydro-5-furylboronic acid derivatives represent a promising class of molecules for drug development, acting as versatile building blocks in Suzuki couplings or as pharmacophores themselves.[6]
For drug development professionals, understanding the precise three-dimensional structure of these molecules is not merely an academic exercise; it is fundamental to rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing atomic-level insights into conformation, stereochemistry, and intermolecular interactions.[7] This information is critical for optimizing ligand-protein binding, improving pharmacokinetic properties, and guiding lead optimization.
However, a comprehensive search of the Cambridge Structural Database (CSD) reveals a notable absence of publicly available crystal structures for this compound or its direct derivatives.[8][9] This guide therefore serves as a forward-looking framework for researchers in the field. It provides a detailed, experience-driven comparison of methodologies and a systematic protocol for obtaining and analyzing the crystal structures of these novel compounds, addressing the common challenges associated with crystallizing boronic acids.
Part 1: A Generalized Experimental Workflow for Structural Elucidation
The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring careful planning and execution. The causality behind each step is critical for success, especially with challenging molecules like boronic acids, which are prone to dehydration, polymorphism, and forming non-crystalline states.[10][11]
Caption: A systematic workflow for the structural determination of novel small molecules.
Step 1: Synthesis and Purification
The prerequisite for any crystallization attempt is the high purity of the starting material (>98%). Impurities can act as crystal growth inhibitors or be incorporated into the lattice, leading to disorder and poor diffraction quality.
-
Synthesis: this compound and its derivatives can be synthesized through various established routes. A common approach involves the lithiation of 2,3-dihydrofuran followed by quenching with a trialkyl borate and subsequent hydrolysis.[12] Alternative methods for creating the dihydrofuran ring include tandem Knoevenagel-Michael cyclizations or intramolecular hydroalkoxylation.[4][5]
-
Purification: Boronic acids are notoriously difficult to purify via traditional silica gel chromatography due to their propensity to stick to the stationary phase or decompose.[10]
-
Recommended Method: Purification of the penultimate boronate ester (e.g., a pinacol ester[13][14]) using reversed-phase chromatography (C18) is often more successful.
-
Alternative: Formation of a diethanolamine adduct can facilitate crystallization and purification of the boronic acid, which can then be liberated by treatment with an acid.[10]
-
Final Step: After deprotection/liberation, the free boronic acid should be thoroughly dried, as residual water or solvents can hinder crystallization.
-
Part 2: Comparative Analysis of Crystallization Strategies
Obtaining high-quality single crystals is frequently the bottleneck in structure determination.[7][15] A multi-pronged screening approach is essential. For boronic acids, the key is to control the rate of supersaturation while navigating their tendency to form hydrogen-bonded dimers or anhydrous trimers (boroxines).[16]
| Crystallization Method | Principle | Advantages | Disadvantages | Best For... |
| Slow Evaporation | Solvent is slowly removed from a near-saturated solution, gradually increasing solute concentration.[17] | Simple setup, requires minimal sample manipulation. | Can lead to rapid crystallization and poor quality if evaporation is too fast; risk of oiling out. | Thermally stable compounds with moderate solubility. |
| Vapor Diffusion | An antisolvent vapor slowly diffuses into a solution of the compound, reducing its solubility.[17][18] | Excellent for milligram-scale quantities; fine control over the rate of crystallization. | Requires a volatile solvent/antisolvent pair; can be slower. | Small quantities of material; screening a wide range of solvent systems. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible antisolvent, with crystallization occurring at the interface.[7] | Can produce very high-quality crystals; separates crystal growth from nucleation. | Requires careful setup to avoid mixing; uses more solvent. | Compounds that are difficult to crystallize by other means. |
| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, exploiting the lower solubility at reduced temperatures.[19] | Can be easily automated; effective for many compounds. | Not suitable for compounds whose solubility is insensitive to temperature; risk of rapid precipitation. | Compounds with a steep solubility curve versus temperature. |
Experimental Protocol: High-Throughput Crystallization Screening
This protocol maximizes the chances of finding initial crystallization "hits."
-
Stock Solution Preparation: Prepare a concentrated stock solution of the purified this compound derivative in a solvent of high solubility (e.g., Methanol, THF, or DMSO) at 10-20 mg/mL.
-
Plate Setup: Use a 96-well microplate. In each well, place 1-2 µL of the stock solution.
-
Solvent Screening: To each well, add 10-20 µL of a different precipitant/antisolvent (e.g., water, hexane, ethyl acetate, isopropanol, etc.).
-
Sealing and Incubation: Seal the plate and allow it to incubate at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring: Monitor the plate under a microscope daily for the first week and then weekly for up to a month. Document any crystal formation, precipitation, or phase separation (oiling out).
-
Optimization: Once initial hits are identified, optimize by varying the concentration, temperature, and ratio of solvent to antisolvent in a larger format (e.g., glass vials).
Caption: A decision-making diagram for optimizing initial crystallization screening results.
Part 3: Data Collection, Structure Solution, and Comparative Analysis
Once a suitable crystal (typically 0.1 - 0.3 mm with sharp edges) is obtained, the final stage of analysis can begin.[20]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A selected crystal is carefully picked up using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[20]
-
Data Collection: The mounted crystal is placed on a diffractometer. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. A series of diffraction images are collected as the crystal is rotated.[20]
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption. This yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution & Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is typically a Crystallographic Information File (CIF).
Hypothetical Performance Comparison of Derivatives
The true power of crystallography lies in comparing a series of related structures. By introducing different substituents (R¹, R²) onto the 2,3-dihydrofuran ring, one can systematically probe their effects on molecular packing and intermolecular interactions. The table below illustrates the key parameters that would be compared.
| Parameter | Derivative 1 (R¹=H, R²=H) | Derivative 2 (R¹=F, R²=H) | Derivative 3 (R¹=H, R²=CH₃) | Significance of Comparison |
| Chemical Formula | C₄H₇BO₃ | C₄H₆BFO₃ | C₅H₉BO₃ | Confirms composition. |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2₁/n | Pca2₁ | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (a, b, c, β) | e.g., 5.1 Å, 10.2 Å, 8.5 Å, 95° | e.g., 5.3 Å, 9.9 Å, 8.4 Å, 90° | e.g., 5.2 Å, 11.5 Å, 8.3 Å, 98° | Changes in cell dimensions reflect different packing arrangements due to substituents. |
| H-Bonding Motif | R²₂(8) Dimer | Chain | R²₂(8) Dimer | Reveals how substituents alter the primary hydrogen bonding networks typical of boronic acids.[21] |
| Key Torsion Angle | C=C-C-B | C=C-C-B | C=C-C-B | Measures the planarity between the furan ring and the boronic acid group. |
| R-factor (R₁) | < 0.05 | < 0.05 | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
This table presents hypothetical data to illustrate the comparative analysis that would be performed upon successful crystallization.
Part 4: When Crystallization Fails: Alternative Approaches
If extensive screening fails to produce diffraction-quality crystals, several advanced techniques can be considered.
-
NMR Crystallography: Combines solid-state NMR data with computational modeling to determine structures in the solid state, even from microcrystalline powders.
-
Cryo-Electron Microscopy (Cryo-EM): While revolutionary for large macromolecules, its application to small molecules is still emerging, primarily through techniques like Microcrystal Electron Diffraction (MicroED), which can work with crystals far too small for X-ray methods.[22][23]
-
Crystalline Sponge Method: A porous metal-organic framework is used to soak up the target molecule from solution, ordering it within the framework's pores in a periodic manner suitable for X-ray diffraction.[24] This is a powerful technique for obtaining the structure of non-crystallizable oils or minute quantities of a compound.[7][15]
Conclusion
The structural analysis of this compound derivatives is a critical step in harnessing their full potential in drug discovery and materials science. While a lack of public data currently exists, this guide provides a comprehensive and scientifically grounded roadmap for researchers to follow. By combining systematic synthesis and purification with a robust, multi-faceted crystallization screening strategy, the primary obstacle of obtaining high-quality single crystals can be overcome. The subsequent comparative analysis of crystal structures across a series of derivatives will yield invaluable insights into structure-property relationships, ultimately accelerating the development of novel therapeutics and advanced materials.
References
-
da Silva, G. F., Denny, W. A., & Dos Santos, J. L. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]
-
Clarke, R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2479-2503. [Link]
-
Tan, D., et al. (2012). Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds. The Journal of Organic Chemistry, 77(17), 7359–7365. [Link]
-
Wikipedia. 2,3-Dihydrofuran. Wikipedia, The Free Encyclopedia. [Link]
-
Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. PharmaChem. [Link]
-
De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 767–772. [Link]
-
ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
University of Lisbon. Crystallization of Small Molecules. ULisboa Repository. [Link]
-
ResearchGate. Synthesis of 2,3-dihydrofurans. ResearchGate. [Link]
-
Kumar, G. S., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1033–1043. [Link]
-
Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. [Link]
-
Energy Sustainability Directory. X-Ray Crystallography Alternative. Energy Sustainability Directory. [Link]
-
Nicolas, C., & Flot, D. (2016). [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. Médecine/sciences, 32(8-9), 758–767. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Flores, J. F., et al. (2023). Real-Time Crystal Growth Monitoring of Boric Acid from Sodium or Lithium Sulfate Containing Aqueous Solutions by Atomic Force Microscopy. ACS Omega, 8(12), 11333–11343. [Link]
-
Crowther, M. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
-
Flores, J. F., et al. (2023). Real-Time Crystal Growth Monitoring of Boric Acid from Sodium or Lithium Sulfate Containing Aqueous Solutions by Atomic Force Microscopy. ACS Omega. [Link]
-
Reddit. HELP: Purifying boronic acids sucks. r/chemistry. [Link]
-
Physics Today. (2013). X-ray crystallography without the crystals. Physics Today. [Link]
-
Reddit. Boronic acids being gooey. r/OrganicChemistry. [Link]
-
Nuti, E., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1086–1100. [Link]
-
Wikipedia. Cambridge Structural Database. Wikipedia, The Free Encyclopedia. [Link]
-
Karagiaridi, O., et al. (2015). Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate. Acta Crystallographica Section E, 71(Pt 12), o932–o933. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
CCDC. (2024). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. [Link]
-
Physical Sciences Data-science Service. Cambridge Structural Database (CSD). PSDS. [Link]
-
Allen, F. H., & Kennard, O. (1993). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Transactions of the American Crystallographic Association. [Link]
-
Gushchina, I., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2530. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(Pt 2), 171–179. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 5. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 13. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2,3-ジヒドロ-5-フリルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. physicstoday.aip.org [physicstoday.aip.org]
A Researcher's Guide to Quantum Mechanical Calculations on 2,3-Dihydro-5-furylboronic acid: A Comparative Framework
This guide provides a comprehensive framework for conducting and interpreting quantum mechanical (QM) calculations on 2,3-Dihydro-5-furylboronic acid. Designed for researchers in medicinal chemistry, organic synthesis, and materials science, this document moves beyond a simple protocol. It establishes a comparative methodology, crucial for contextualizing computational data and deriving meaningful insights into molecular properties and reactivity. Given the specialized nature of the target molecule, we ground our approach by comparing it with a structurally analogous and well-documented compound, 5-Furylboronic acid . This comparison will illuminate the subtle yet significant electronic and structural effects of ring saturation.
Introduction: The Rationale for a Computational Approach
This compound is a heterocyclic organoboron compound. Like many boronic acids, its utility in drug discovery and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is of significant interest.[1][2][3] The electronic properties of the boron atom are central to its reactivity, and these properties are directly influenced by the nature of the attached heterocyclic ring.[1]
Before committing to extensive laboratory synthesis and experimentation, in silico analysis via quantum mechanics offers an invaluable predictive tool.[2] QM calculations can elucidate:
-
Ground-state geometry and stability: Predicting the most stable three-dimensional structure.
-
Electronic properties: Understanding the distribution of electrons, which dictates reactivity. This includes orbital energies (HOMO/LUMO) and atomic charges.
-
Spectroscopic signatures: Simulating NMR and IR spectra to aid in experimental characterization.[4][5]
-
Reaction mechanisms: Modeling transition states to predict reaction pathways and barriers.[6][7]
This guide will detail a robust computational protocol using Density Functional Theory (DFT), a method that provides a favorable balance between accuracy and computational cost for systems like boronic acids.[1][8]
The Comparative Framework: this compound vs. 5-Furylboronic acid
To understand the unique characteristics of this compound, it is essential to compare it with a known entity. 5-Furylboronic acid serves as an ideal benchmark. The primary difference is the saturation of the C2-C3 bond in the furan ring. This seemingly small change from an aromatic to a non-aromatic (enol ether) system is expected to have profound effects on the electron-donating or -withdrawing character of the ring, thereby modulating the properties of the boronic acid moiety.
dot graph "Molecular_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b", fontname="helvetica", fontsize=10];
// Node for this compound node1 [ label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12352106&t=l" ];
// Node for 5-Furylboronic acid node2 [ label="5-Furylboronic acid (Comparator)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=575005&t=l" ];
// Invisible edge to control layout if needed node1 -- node2 [style=invis]; } enddot Figure 1: Chemical structures of the target molecule and its aromatic comparator.
Experimental Protocol: A Validated DFT Workflow
The following protocol outlines a standard and reliable workflow for performing DFT calculations on the target and comparator molecules. This protocol is designed to be self-validating by including steps for confirming the stability of the calculated structures.
dot digraph "Computational_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];
subgraph "cluster_prep" { label="Step 1: Input Generation"; bgcolor="#E8F0FE"; a [label="Draw 3D Structure\n(e.g., Avogadro, ChemDraw)"]; }
subgraph "cluster_calc" { label="Step 2: Quantum Mechanical Calculation"; bgcolor="#E6F4EA"; b [label="Geometry Optimization\n(e.g., B3LYP/6-311+G(d,p))"]; c [label="Frequency Analysis"]; d [label="Single Point Energy &\nProperty Calculation\n(HOMO/LUMO, Charges, NMR)"]; b -> c [label=" Verify Minimum"]; c -> d [label=" Confirmed Structure"]; }
subgraph "cluster_analysis" { label="Step 3: Data Analysis & Validation"; bgcolor="#FEF7E0"; e [label="Compare Structural &\nElectronic Parameters"]; f [label="Simulate Spectra (IR, NMR)"]; g [label="Compare with Experimental Data"]; e -> g; f -> g; }
a -> b; d -> e; d -> f; } enddot Figure 2: A typical DFT workflow for molecular property prediction.
Step-by-Step Methodology:
-
Structure Preparation:
-
Construct the initial 3D coordinates for both this compound and 5-Furylboronic acid using molecular modeling software. Ensure a reasonable starting geometry.
-
-
Geometry Optimization:
-
Causality: The first step in any QM calculation is to find the lowest energy structure, or the global minimum, on the potential energy surface. This optimized geometry is the basis for all subsequent property calculations.
-
Protocol: Perform a full geometry optimization. A common and well-validated level of theory for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set.[4][8][9] This combination accounts for electron correlation (B3LYP) and provides sufficient flexibility for both core and valence electrons (6-311+G(d,p)).
-
-
Frequency Analysis:
-
Causality: This is a critical self-validation step. A true energy minimum will have no imaginary frequencies of vibration. The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the structure is not stable and will spontaneously distort. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) used for optimization. Confirm that the output shows zero imaginary frequencies.
-
-
Property Calculations:
-
Causality: With a validated stable structure, various electronic and spectroscopic properties can be accurately calculated.
-
Protocol: Using the optimized geometry, perform the following single-point calculations:
-
Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and atomic charges (e.g., using Natural Bond Orbital, NBO, analysis).
-
Spectroscopic Properties: Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[4][10] It is recommended to use a functional known to perform well for NMR, such as mPW1PW91, with the same basis set. Calculate IR frequencies and intensities (these are obtained from the frequency analysis step).
-
-
Comparative Data Analysis: Predicted Outcomes
The true value of this guide lies in the comparison. The tables below summarize the expected outcomes from the proposed DFT calculations. These predictions are based on fundamental chemical principles regarding aromaticity and electron delocalization.
Table 1: Predicted Structural and Thermodynamic Parameters
| Parameter | This compound (Predicted) | 5-Furylboronic acid (Predicted) | Rationale for Difference |
| C5-B Bond Length (Å) | Shorter | Longer | The enol ether in the dihydrofuran is a stronger π-donor than the aromatic furan, leading to more double bond character and a shorter C-B bond. |
| B-O Bond Lengths (Å) | Longer | Shorter | Increased electron density on the boron from the dihydrofuran ring weakens the B-O bonds slightly through hyperconjugation effects. |
| Gibbs Free Energy | Higher (Less Stable) | Lower (More Stable) | Aromatic stabilization of the furan ring makes this isomer thermodynamically more stable. |
Table 2: Predicted Electronic and Reactivity Parameters
| Parameter | This compound (Predicted) | 5-Furylboronic acid (Predicted) | Rationale for Difference |
| HOMO Energy (eV) | Higher (Less Negative) | Lower (More Negative) | The non-aromatic dihydrofuran ring is more electron-rich and a better electron donor, raising the HOMO energy. |
| LUMO Energy (eV) | Higher | Lower | The aromatic system of furan provides a lower-energy LUMO for accepting electrons. |
| HOMO-LUMO Gap (eV) | Smaller | Larger | A higher HOMO and higher LUMO in the dihydro- derivative are expected to result in a smaller overall gap, suggesting higher reactivity. |
| NBO Charge on Boron | More Negative | Less Negative | The stronger electron-donating dihydrofuran ring increases electron density on the boron atom. |
| ¹¹B NMR Shift (ppm) | Lower (More Shielded) | Higher (Less Shielded) | Higher electron density around the boron nucleus in the dihydro- derivative leads to greater shielding and a lower chemical shift. |
Experimental Validation: Bridging Theory and Reality
A computational study is only as reliable as its ability to predict experimental outcomes.[5] The data generated from the DFT protocol should be rigorously compared against empirical data.
-
NMR Spectroscopy: The most direct validation is to compare the calculated ¹H, ¹³C, and ¹¹B NMR chemical shifts with experimental spectra recorded in a non-polar solvent (to best mimic the gas-phase calculations).[11][12] A strong linear correlation between the calculated and experimental shifts validates the chosen computational model.[13]
-
X-ray Crystallography: If single crystals can be obtained, the optimized C-B and B-O bond lengths and key dihedral angles can be directly compared to crystallographic data.
-
Reactivity Studies: The electronic parameters can be correlated with reactivity. For instance, in a Suzuki-Miyaura coupling, the molecule with the higher HOMO energy and more nucleophilic boron (more negative charge) might be expected to undergo transmetalation more readily, although the overall catalytic cycle is complex.[14]
Conclusion
This guide provides a robust, comparative, and self-validating framework for the quantum mechanical investigation of this compound. By using DFT calculations and benchmarking against the analogous 5-Furylboronic acid, researchers can gain predictive insight into the structural, electronic, and spectroscopic properties of this molecule. This in silico approach enables a more rational design of experiments, saving time and resources in the development of new synthetic methodologies and novel chemical entities. The key predicted distinction lies in the enhanced electron-donating character of the 2,3-dihydrofuran ring compared to its aromatic counterpart, which is expected to increase the reactivity and nucleophilicity of the boronic acid moiety.
References
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2023). Unveiling Pre-Transmetalation Intermediates in Base-Free Suzuki–Miyaura Cross-Couplings: A Computational Study. Inorganic Chemistry. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Suzuki-Miyaura coupling revisited: an integrated computational study. Faraday Discussions. [Link]
-
Harvey, J. N., et al. (2016). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. [Link]
-
Ruiz-Ciancio, E., et al. (2024). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. [Link]
-
Jayanthi, P., et al. (2023). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Informatics Journals. [Link]
-
Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
-
Pei, K., & Li, H. (2017). Geometries and relative energies of 2,3-dihydrofuran dimers optimized.... ResearchGate. [Link]
-
Sangeetha, J., et al. (2023). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. ResearchGate. [Link]
-
Westcott, S. A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry. [Link]
-
Varghese, A. M., et al. (2023). DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. [Link]
-
Kim, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. National Institutes of Health. [Link]
-
Fox, M. A., et al. (2015). Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. National Institutes of Health. [Link]
-
Hyla, A. S., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. National Institutes of Health. [Link]
-
Wikipedia. 2,3-Dihydrofuran. [Link]
-
Unsal, M. F., et al. (2014). Experimental (FT-IR, FT-Raman, UV–Vis, 1H and 13CNMR) and computational (density functional theory) studies on 3-bromophenylboronic acid. Sci-Hub. [Link]
-
Kantariya, R., et al. (2022). Computational Chemistry in Nuclear Magnetic Resonance. MDPI. [Link]
-
PubChem. 2,3-Dihydrofuran. [Link]
-
ResearchGate. Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. [Link]
-
Toffoli, D., et al. (2019). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. PubMed. [Link]
-
ResearchGate. Comparison with experimental and DFT computational results of (a) NMR.... [Link]
-
Méndez-Albores, A., et al. (2016). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. PubMed Central. [Link]
-
Di, L., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.st [sci-hub.st]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Boron Reagents: Benchmarking 2,3-Dihydro-5-furylboronic Acid for Modern Synthesis
Abstract
The 2,3-dihydrofuran scaffold is a privileged motif in medicinal chemistry and materials science. Its synthesis often relies on the Suzuki-Miyaura cross-coupling reaction, where the choice of the organoboron reagent is paramount. This guide provides an in-depth, data-driven comparison of 2,3-Dihydro-5-furylboronic acid against its common, more stabilized alternatives: the pinacol ester, the potassium trifluoroborate salt, and the N-methyliminodiacetic acid (MIDA) boronate. We will dissect the fundamental trade-offs between reactivity and stability, offering field-proven insights and detailed protocols to guide researchers in selecting the optimal reagent for their specific synthetic challenges.
The Strategic Importance of the Dihydrofuran Moiety and Its Boronated Precursors
The 2,3-dihydrofuran ring system is a core structural component in numerous biologically active natural products and pharmaceutical agents. Its incorporation into a molecular framework can significantly modulate pharmacological properties. The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for forming the crucial C-C bonds required to install this moiety.[1] The success of this transformation, however, is critically dependent on the nature of the organoboron coupling partner.
The parent compound, this compound, serves as the foundational reagent. While highly reactive, its utility can be hampered by inherent instability. Boronic acids, in general, are susceptible to degradation pathways like protodeboronation (loss of the boron group) and dehydration to form inactive trimeric boroxine anhydrides.[2][3] This instability presents challenges for storage, purification, and reaction reproducibility, compelling the development of more robust alternatives.
A Comparative Profile of Dihydrofurylboron Reagents
The primary alternatives to this compound are designed to mask the reactive B(OH)₂ group, thereby enhancing stability. This is typically achieved by forming boronate esters or salts.
-
This compound: The most fundamental form. As a solid, it is generally more reactive than its ester counterparts, which can lead to faster reaction times.[4][5] However, this heightened reactivity comes at the cost of reduced stability, making it less suitable for multi-step syntheses or long-term storage.[3]
-
This compound pinacol ester: The most common stabilized alternative. By reacting the boronic acid with pinacol, a stable five-membered ring is formed around the boron atom. These esters, often liquids or low-melting solids, exhibit significantly improved shelf-life and are generally stable to silica gel chromatography.[3][4] While this stability is a major advantage, it can sometimes lead to slightly lower reaction rates compared to the free acid.[6]
-
Potassium 2,3-Dihydro-5-furyltrifluoroborate (R-BF₃K): These crystalline, free-flowing solids offer exceptional stability to both air and moisture, often surpassing that of pinacol esters.[2] They are readily prepared from the corresponding boronic acid and potassium hydrogen fluoride (KHF₂).[7][8] In the catalytic cycle, they are believed to slowly hydrolyze to release the active boronic acid.
-
This compound MIDA ester: Representing a state-of-the-art solution, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable crystalline solids.[9] They are robust enough to withstand a wide array of reaction conditions, including chromatography, making them ideal for multi-step syntheses where the boron functionality must be carried through several transformations.[10][11] A key advantage is their ability to undergo a slow, controlled release of the boronic acid under mild basic conditions, which can be crucial for minimizing side reactions in complex couplings.[12]
Properties at a Glance
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Physical Form | Relative Stability |
| This compound | — | 113.91 | Solid | Low |
| This compound pinacol ester | 1046812-02-5 | 196.05[13] | Liquid[14] | Moderate-High |
| Potassium 2,3-Dihydro-5-furyltrifluoroborate | — | (Not available) | Crystalline Solid | High |
| This compound MIDA ester | — | (Not available) | Crystalline Solid | Very High |
Performance Benchmark: A Suzuki-Miyaura Case Study
To provide an objective performance comparison, we present illustrative data for the Suzuki-Miyaura coupling of each boron reagent with a model electrophile, 4-bromoanisole. The conditions are standardized to highlight the inherent reactivity differences of the boron nucleophiles.
Model Reaction:
Comparative Reaction Data
| Reagent | Typical Yield (%)* | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | 70-85% | 2-4 | High reactivity, potentially faster reactions.[5] | Prone to decomposition, variable performance.[2][3] |
| This compound pinacol ester | 80-95% | 4-8 | Good stability, easy to handle and purify.[4] | May require longer reaction times or higher temperatures. |
| Potassium 2,3-Dihydro-5-furyltrifluoroborate | 85-95% | 6-12 | Excellent air and moisture stability, long shelf-life.[2][7] | Requires specific conditions for activation. |
| This compound MIDA ester | 88-98% | 8-16 | Exceptional stability, compatible with multi-step synthesis, controlled release.[10][12] | Higher cost, may require specific slow-release conditions. |
*Note: Yields are representative and can vary significantly based on the specific substrate, catalyst, ligand, and base system employed.
Mechanistic Insights: The Role of the Boron Reagent
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of boron reagent primarily influences the crucial transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
For transmetalation to occur efficiently, the boron atom must be activated to enhance the nucleophilicity of the dihydrofuryl group.[15]
-
Boronic Acids: A base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex, [R-B(OH)₃]⁻, which readily participates in transmetalation.
-
Boronate Esters (Pinacol, MIDA): The mechanism can be more complex. While direct transmetalation from the ester is possible, it is widely accepted that hydrolysis of the ester by the aqueous base to generate the boronic acid in situ is often a key pathway.[16][17] The exceptional stability of MIDA boronates allows this hydrolysis to be slow and controlled.[12]
-
Trifluoroborates: These salts are activated by the base, leading to the release of the organoboron species for transmetalation. They are resistant to protodeboronation, a common side reaction with boronic acids.[18]
Experimental Protocols
The following protocols are provided for the benchmark reaction with 4-bromoanisole.
Protocol 1: Using this compound
-
To an oven-dried flask, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the mixture to 90 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 2: Using this compound pinacol ester
-
Follow steps 1-4 from Protocol 1, substituting the boronic acid with this compound pinacol ester (1.2 mmol).
-
Heat the mixture to 90-100 °C and stir for 4-8 hours.
-
Follow workup and purification steps 6-8 from Protocol 1.
Protocol 3: Using Potassium 2,3-Dihydro-5-furyltrifluoroborate
-
To an oven-dried flask, add 4-bromoanisole (1.0 mmol), Potassium 2,3-Dihydro-5-furyltrifluoroborate (1.5 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed THF (8 mL) and water (2 mL).
-
Heat the mixture to 80 °C and stir for 6-12 hours.
-
Follow workup and purification steps 6-8 from Protocol 1.
Protocol 4: Using this compound MIDA ester (Slow Release)
-
To an oven-dried flask, add 4-bromoanisole (1.0 mmol), this compound MIDA ester (1.5 mmol), and potassium phosphate (K₃PO₄, 5.0 mmol).
-
Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the mixture to 100 °C and stir for 8-16 hours.[12]
-
Follow workup and purification steps 6-8 from Protocol 1.
Decision Framework for Reagent Selection
The choice of reagent is not a matter of "better" or "worse," but of selecting the right tool for the job. The following decision workflow can guide this selection process.
Caption: Decision workflow for selecting the optimal boron reagent.
Conclusion and Recommendations
The selection of a dihydrofurylboron reagent is a strategic decision that balances reactivity against stability and cost.
-
This compound is best suited for rapid, small-scale syntheses where the reagent can be used shortly after preparation or purchase.
-
The Pinacol Ester represents the workhorse for general applications, offering a reliable and practical compromise between stability and reactivity, making it ideal for routine discovery chemistry.
-
The Potassium Trifluoroborate salt is the reagent of choice when exceptional shelf-life is required or when working in environments where rigorous exclusion of air and moisture is challenging.
-
The MIDA Boronate is the premier choice for complex, multi-step syntheses or for challenging cross-couplings where slow, controlled release of the active boronic acid can mitigate side reactions and maximize yield.
By understanding the unique properties and performance characteristics of each alternative, researchers can enhance the efficiency, reproducibility, and success of their synthetic campaigns.
References
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
- MIDA Boronate: A New Organo-boron Reagent. (n.d.). BLDpharm.
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Retrieved January 15, 2026, from [Link]
- A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
-
Kaur, H., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Retrieved January 15, 2026, from [Link]
-
Gillis, E. P. (n.d.). Iterative Cross-Coupling with MIDA Boronates. CORE. Retrieved January 15, 2026, from [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. Retrieved January 15, 2026, from [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2025). Europe PMC. Retrieved January 15, 2026, from [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Comparison of reactivity of different boron reagents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved January 15, 2026, from [Link]
-
Ishiyama, T., et al. (2008). Vinylic C--H Borylation of Cyclic Vinyl Ethers With Bis(pinacolato)diboron Catalyzed by an Iridium(I)-dtbpy Complex. PubMed. Retrieved January 15, 2026, from [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. Retrieved January 15, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis Featuring Boronic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Isotopic Labeling in Modern Drug Development
In the intricate journey of drug discovery and development, understanding a molecule's fate within a biological system is paramount. Isotopic labeling, the practice of replacing an atom in a drug candidate with one of its isotopes, serves as a powerful tool for elucidating these complex processes.[1][2][3] By introducing a "heavy" stable isotope like deuterium (²H) or carbon-13 (¹³C), or a radioisotope such as tritium (³H) or carbon-14 (¹⁴C), researchers can track a molecule's absorption, distribution, metabolism, and excretion (ADME) with remarkable precision.[1][3] This guide provides a comparative overview of key isotopic labeling strategies, with a special focus on the versatile role of boronic acids as precursors for introducing isotopic labels.
A preliminary note on the topic of 2,3-Dihydro-5-furylboronic acid: While a highly specific starting point, a comprehensive review of current scientific literature does not indicate its widespread use as a direct reagent in isotopic labeling studies. However, the broader class of arylboronic acids and their derivatives are foundational precursors in advanced labeling methodologies. This guide will, therefore, focus on the established and powerful applications of these boronic acid precursors and compare them with other prominent labeling techniques.
The Rise of Boronic Acids in Isotopic Labeling
Arylboronic acids and their esters have emerged as exceptionally versatile and stable precursors for introducing isotopes into complex molecules, including pharmaceuticals.[4][5] Their utility stems from their ability to undergo a variety of transformations that form new carbon-carbon or carbon-heteroatom bonds at specific sites. This is particularly valuable for late-stage functionalization, where an isotopic label is introduced at the final steps of a synthesis, saving time and resources.[1]
Two primary areas where boronic acid precursors excel are in transition-metal-catalyzed reactions for deuteration and in the synthesis of radiolabeled compounds for medical imaging.
Mechanism Spotlight: Site-Specific Deuteration via Deborylation
One of the key advantages of using arylboronic acids is the ability to achieve site-specific deuteration. Instead of relying on less predictable hydrogen-deuterium exchange reactions, the boronic acid group acts as a placeholder that can be selectively replaced with a deuterium atom. This process, known as deborylation-deuteration, can be achieved through several modern synthetic methods.
Recent advancements have demonstrated that this transformation can be catalyzed by copper or driven by photoredox catalysis, using inexpensive and readily available deuterium oxide (D₂O) as the deuterium source.[5][6][7][8] These methods are often characterized by mild reaction conditions, broad substrate scope, and excellent functional group tolerance, making them ideal for complex drug molecules.[6][7][8]
Caption: Catalytic deborylation-deuteration workflow.
Application in PET Tracer Synthesis: The Suzuki-Miyaura Coupling
Boronic acids are perhaps most famously used in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate.[10] In radiochemistry, this is a cornerstone technique for synthesizing Positron Emission Tomography (PET) tracers.
PET imaging requires molecules labeled with short-lived positron-emitting isotopes like carbon-11 (t½ ≈ 20 min) or fluorine-18 (t½ ≈ 110 min). The Suzuki-Miyaura coupling allows for the rapid and efficient incorporation of these isotopes. For instance, a precursor molecule containing a boronic acid can be coupled with a halide labeled with a radionuclide to generate the final PET tracer with high efficiency.[9] This method's reliability and tolerance for various functional groups have made it a go-to strategy for developing novel imaging agents for oncology, neurology, and cardiology.[9][11]
Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling for isotopic labeling.[10][12]
Comparative Analysis of Isotopic Labeling Methodologies
While boronic acid-based methods offer precision and versatility, they are part of a larger toolbox of labeling techniques. The optimal choice depends on the specific application, the desired isotope, the position of the label, and the complexity of the target molecule.
| Method | Principle | Key Advantages | Key Disadvantages | Typical Isotopes |
| Boronic Acid Precursor Methods | Site-specific replacement of a boronic acid/ester with an isotope via metal catalysis (e.g., Suzuki coupling, deborylation).[5][6][9] | High site-selectivity; mild reaction conditions; excellent functional group tolerance; suitable for late-stage labeling.[4][6][8] | Requires synthesis of a boronic acid precursor; potential for metal contamination in the final product. | ²H, ¹¹C, ¹³C, ¹⁸F, ¹²³I, ¹²⁵I, ⁷⁷Br.[13][14][15] |
| Direct H/D or H/T Exchange | Direct exchange of protons with deuterium or tritium using a labeled source (e.g., D₂O, T₂O) and often a catalyst.[1] | Simple procedure; does not require complex precursor synthesis; uses inexpensive isotopic sources.[1] | Low site-selectivity (labels acidic protons); risk of back-exchange; may require harsh conditions. | ²H, ³H.[1] |
| Catalytic Reduction/Hydrogenation | Addition of isotopic hydrogen (D₂ or T₂) across a double or triple bond using a metal catalyst (e.g., Pd/C).[1] | High isotopic incorporation; predictable labeling sites (at the site of unsaturation). | Requires an unsaturated precursor; catalyst can be expensive; not suitable for all molecules. | ²H, ³H.[1] |
| Labeled Reagent Alkylation | Use of a simple, commercially available labeled reagent (e.g., ¹³CH₃I, ¹⁴CO₂) to add a labeled functional group.[1][16] | Straightforward reaction; high specific activity achievable; wide availability of labeled reagents. | Label is on a peripheral group, which may be metabolically labile; requires a suitable functional group handle on the precursor.[1] | ¹¹C, ¹³C, ¹⁴C, ²H. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-Lysine) into proteins during cell growth.[17] | In vivo labeling provides a highly accurate internal standard for quantitative proteomics; minimal sample prep variation.[17][18] | Limited to cell culture experiments; can be expensive; requires auxotrophic cell lines for full incorporation. | ¹³C, ¹⁵N, ²H.[17] |
Experimental Protocols: A Closer Look
To provide a practical perspective, below are generalized protocols for two key labeling methods.
Protocol 1: Copper-Catalyzed Deborylation-Deuteration of an Arylboronic Acid
This protocol is a generalized procedure based on modern copper-catalyzed methods.[5][7]
Objective: To replace a boronic acid functional group on an aromatic ring with a deuterium atom.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, 10 mol%)
-
Base (e.g., DBU, 2.0 equiv)
-
Deuterium Oxide (D₂O, as solvent and deuterium source)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.0 equiv), copper catalyst (0.1 equiv), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the base (2.0 equiv) and D₂O.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the mixture vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots (under inert atmosphere) and analyzing by LC-MS or GC-MS to check for the disappearance of starting material and the appearance of the deuterated product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure deuterated compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for ¹¹C-Labeling
This is a representative protocol for the rapid synthesis of a PET tracer.[9][12][19]
Objective: To synthesize a ¹¹C-labeled biaryl compound for PET imaging.
Materials:
-
Arylboronic acid or ester precursor (1.2 equiv)
-
Aryl halide/triflate (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF or DME/water mixture)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) - This is the labeled partner, produced from a cyclotron.
Procedure:
-
Precursor Preparation: In a shielded "hot cell" in a reaction vial, dissolve the aryl halide/triflate, the arylboronic acid precursor, the palladium catalyst, and the base in the degassed solvent.
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture. Heat the vial rapidly using microwave irradiation or conventional heating (e.g., 80-150 °C) for a short duration (typically 2-10 minutes).
-
Quenching & Purification: After the short reaction time, the reaction is quenched. The crude product is rapidly purified using automated high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing the pure ¹¹C-labeled product is reformulated into a biocompatible solution (e.g., saline with a small amount of ethanol) for injection.
-
Quality Control: The final product is tested for radiochemical purity, chemical purity, and specific activity before it is released for imaging studies. The entire process from synthesis to formulation must be completed within 2-3 half-lives of ¹¹C (40-60 minutes).
Conclusion: Selecting the Right Tool for the Job
The field of isotopic labeling is dynamic and continually evolving, offering researchers an expanding array of sophisticated tools. While no single method is universally superior, the use of boronic acid precursors represents a significant advancement, particularly for applications requiring high site-selectivity and the late-stage introduction of isotopes into complex molecules.[4][6] Their stability, coupled with the efficiency of modern catalytic methods like copper-catalyzed deborylation and Suzuki-Miyaura coupling, ensures their continued prominence in both stable isotope labeling for DMPK studies and radioisotope labeling for PET imaging.
By understanding the principles, advantages, and limitations of each major labeling strategy, researchers and drug development professionals can make informed decisions, selecting the most appropriate method to precisely and efficiently answer critical questions about a drug candidate's biological journey.
References
-
Zhang, Z., et al. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. Organic Letters, 24(10), 2064–2068. [Link]
-
Wang, X., et al. (2024). Copper-catalyzed deborodeuteration of arylboronic acids/borates using D₂O as the deuterium source. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Z., et al. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. PubMed. [Link]
-
Kim, J., et al. (2021). Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide. Journal of Labelled Compounds and Radiopharmaceuticals, 64(8), 336-345. [Link]
-
Gao, M., et al. (2018). Copper-Mediated Nucleophilic Radiobromination of Aryl Boron Precursors. National Institutes of Health. [Link]
-
Wang, X., et al. (2024). Copper-catalyzed deborodeuteration of arylboronic acids/borates using D₂O as the deuterium source. RSC Publishing. [Link]
-
Craig, A., et al. (2024). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. National Institutes of Health. [Link]
-
Soun, M., et al. (2020). Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single-step radiolabelling of antibodies. RSC Publishing. [Link]
-
Kim, J., et al. (2022). Copper-mediated radioiodination and radiobromination via aryl boronic precursor and its application to 125I/77Br–labeled prostate-specific membrane antigen imaging probes. ResearchGate. [Link]
-
Sylla-Iyarreta Veitia, M., et al. (n.d.). Straightforward synthesis of PET tracer precursors used for the early diagnosis of Alzheimer's disease through Suzuki-Miyaura. Conservatoire national des arts et métiers (Cnam). [Link]
-
Mossine, A. V., et al. (2018). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. National Institutes of Health. [Link]
-
Liu, J., et al. (2020). Photoinduced catalyst-free deborylation–deuteration of arylboronic acids with D2O. Green Chemistry. [Link]
-
Kabalka, G. W., et al. (2002). Synthesis of radioiodinated aryl iodides via boronate precursors. PubMed. [Link]
-
Bandara, N., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. National Institutes of Health. [Link]
-
Kitson, S. L. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
-
van den Broek, B. (2019). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering. [Link]
-
Skrydstrup, T., et al. (2013). An Air-Tolerant Approach to the Carbonylative Suzuki-Miyaura Coupling: Applications in Isotope Labeling. ResearchGate. [Link]
-
El-Aneed, A., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. [Link]
-
Kalyanaraman, B., et al. (2020). Tracking Isotopically Labeled Oxidants Using Boronate-Based Redox Probes. PubMed. [Link]
-
Xiong, C. F., et al. (2021). Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites. PubMed. [Link]
-
Krijgsveld, J., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. National Institutes of Health. [Link]
-
Bernardes, G. J. L., et al. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. PubMed. [Link]
-
Bandara, N., et al. (2023). (PDF) Synthesis and Preclinical Evaluation of Novel 68Ga-labeled (R)-Pyrrolidin-2-yl-boronic acid-based PET Tracers for Fibroblast Activation Protein-targeted Cancer Imaging. ResearchGate. [Link]
-
Trudel, S. (2019). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ERA - University of Alberta. [Link]
-
Zhang, Z., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
-
Widmalm, G., et al. (2017). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. National Institutes of Health. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed deborodeuteration of arylboronic acids/borates using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed deborodeuteration of arylboronic acids/borates using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cnam.fr [cnam.fr]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-Mediated Nucleophilic Radiobromination of Aryl Boron Precursors: Convenient Preparation of a Radiobrominated PARP-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of radioiodinated aryl iodides via boronate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to High-Throughput Screening of 2,3-Dihydro-5-furylboronic Acid Reactions
Introduction: The Rising Prominence of Dihydrofurans in Medicinal Chemistry
To the researchers, scientists, and drug development professionals at the forefront of innovation, the efficient exploration of chemical space is paramount. Within the vast landscape of heterocyclic scaffolds, the 2,3-dihydrofuran motif has emerged as a privileged structure in medicinal chemistry, present in a range of pharmacologically active compounds. Its utility as a bioisostere and a versatile synthetic building block has driven the demand for robust and efficient methods for its incorporation into diverse molecular architectures.[1] 2,3-Dihydro-5-furylboronic acid and its derivatives, such as the pinacol ester, serve as key reagents in this endeavor, primarily through their participation in powerful cross-coupling reactions.
This guide provides an in-depth technical comparison of high-throughput screening (HTS) methodologies for reactions involving this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare this building block against a viable alternative, offering supporting data to guide your research and development efforts. As the pharmaceutical industry increasingly relies on high-throughput experimentation (HTE) to accelerate timelines, a well-designed screening strategy is not just advantageous; it is essential.[2]
The Strategic Importance of High-Throughput Screening in Reaction Optimization
Traditional, one-factor-at-a-time reaction optimization is a time-consuming and resource-intensive process.[3] High-throughput screening, by contrast, allows for the parallel execution of numerous experiments, enabling a rapid and comprehensive evaluation of reaction parameters.[2] This approach is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, which are the workhorses for the functionalization of boronic acids. The complexity of these reactions, with their interplay of catalyst, ligand, base, and solvent, necessitates a systematic and parallelized approach to identify optimal conditions.[4]
This guide will focus on two primary applications of this compound in a high-throughput screening context:
-
Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of the dihydrofurylboronic acid with aryl or heteroaryl halides to form C-C bonds.
-
Chan-Lam Amination: The copper-catalyzed cross-coupling with amines to form C-N bonds.
We will explore a model HTS workflow designed to efficiently screen these reactions and then compare the performance of this compound against an alternative building block, a substituted tetrahydrofuran, in a hypothetical drug discovery scenario.
High-Throughput Screening Workflow for this compound Reactions
The following workflow is designed for a 96-well microplate format and utilizes robotic liquid handlers for precision and throughput. The analytical method of choice is Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), which provides rapid and sensitive quantification of reaction outcomes.[3]
Experimental Protocol: HTS of Suzuki-Miyaura Coupling
Objective: To identify the optimal catalyst, ligand, base, and solvent for the Suzuki-Miyaura coupling of this compound pinacol ester with a model aryl bromide.
Materials:
-
This compound pinacol ester[5]
-
4-Bromotoluene (model aryl bromide)
-
Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvents (e.g., Dioxane, Toluene, THF, 2-MeTHF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
96-well reaction plates with sealing mats
-
Robotic liquid handling system
-
Inert atmosphere glovebox or manifold
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of this compound pinacol ester, 4-bromotoluene, and the internal standard in the chosen reaction solvents.
-
Prepare stock solutions of the palladium catalysts and phosphine ligands in an appropriate solvent under an inert atmosphere.
-
Prepare aqueous solutions of the bases.
-
-
Plate Loading (automated):
-
Dispense the catalyst and ligand solutions into the wells of the 96-well plate.
-
Evaporate the solvent from the catalyst/ligand solutions under a stream of nitrogen.
-
Dispense the stock solution of 4-bromotoluene to all wells.
-
Dispense the stock solution of this compound pinacol ester to all wells.
-
Dispense the aqueous base solutions to the appropriate wells.
-
Dispense the reaction solvent to each well to achieve the desired final concentration.
-
-
Reaction Incubation:
-
Seal the 96-well plate with a chemically resistant sealing mat.
-
Place the plate on a heating block with agitation at the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
-
-
Workup and Analysis:
-
After cooling to room temperature, quench the reactions by adding a suitable solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge the plate to pellet any solids.
-
Transfer the supernatant to a 384-well plate for UHPLC-MS analysis.
-
Analyze the samples by UHPLC-MS to determine the yield of the desired product relative to the internal standard.
-
Visualization of the HTS Workflow
Caption: Decision-making framework for building block selection.
Challenges and Considerations in Screening Boronic Acid Reactions
While powerful, high-throughput screening of boronic acid reactions is not without its challenges. A key consideration is the oxidative stability of the boronic acid. [6]Although boronic acids are generally more stable than other organometallic reagents, they can be susceptible to oxidation, especially under prolonged heating or in the presence of certain metals and oxidants. This can lead to the formation of the corresponding alcohol as a byproduct, consuming the starting material and complicating analysis.
Mitigation Strategies:
-
Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon can minimize oxidation.
-
Degassed Solvents: Using properly degassed solvents is crucial to remove dissolved oxygen.
-
Reaction Time Optimization: Minimizing reaction time can reduce the extent of degradation.
-
Use of Boronic Esters: Pinacol esters of boronic acids often exhibit greater stability and are preferred for HTS applications. [5]
Conclusion: Empowering Drug Discovery through Strategic HTS
High-throughput screening of this compound reactions offers a powerful paradigm for accelerating drug discovery programs. By leveraging automated platforms and robust analytical techniques, researchers can rapidly navigate the complexities of reaction optimization and efficiently generate diverse compound libraries. The choice of building block is a critical decision, and a thorough understanding of the comparative advantages of reagents like this compound versus alternative synthetic routes is essential for success. This guide provides a framework for designing and implementing effective HTS campaigns, ultimately enabling the faster identification of promising new therapeutic candidates.
References
- Congreve, M. S., & Jamieson, C. (2002). High-throughput analytical techniques for reaction optimization. Drug Discovery Today, 7(2), 139-142.
- The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. (2019).
- Access to Polysubstituted Halophosphorylated Dihydrofurans via Halotrimethylsilane-Promoted Cascade Cyclization of γ-Hydroxyl Ynones with Diphenylphosphine Oxides. (2022).
- A Brief Introduction to Chemical Reaction Optimization. (2021).
- Facile Access to Highly Substituted Dihydrofurans Using Resonated Vinylpentanedione Radicals Generated by Mn(III). Journal of the Brazilian Chemical Society.
- Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. (2020).
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (2011). PubMed.
- High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). PubMed.
- (PDF) The Evolution of High-Throughput Experimentation in Pharmaceutical Development, and Perspectives on the Future. (2019).
- Application Note and Protocol: Selenocyclization for the Synthesis of Substituted Tetrahydrofurans. Benchchem.
- A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. (2000). Journal of the American Chemical Society.
- Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (2021). The Journal of Organic Chemistry.
- Heterocyclic Building Blocks. Sigma-Aldrich.
- A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). PMC - PubMed Central.
- High throughput analysis enables high throughput experimentation in pharmaceutical process research. (2019). Reaction Chemistry & Engineering (RSC Publishing).
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). Academia.edu.
- highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Sci-Hub.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH.
- 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. (2018). PubMed.
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (2011).
- (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025).
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PMC - NIH.
- Fluorinated building blocks in drug design: new p
- This compound pinacol ester. BOC Sciences.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).
- Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through r
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2011). RSC Publishing.
- Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. (2020).
- Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. (2017). Organic Chemistry Portal.
- This compound pinacol ester 97 1046812-02-5. Sigma-Aldrich.
- Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. (2017). PubMed.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). PMC - NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (2016). Organic Chemistry Portal.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (2016). PubMed.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- Oxidative stability of DHA phenolic ester. (2015).
- Thermo-Oxidative Stability and Tribological Properties of Biolubricants Obtained from Castor Oil Fatty Acids and Isoamyl Alcohol. (2023). MDPI.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of 2,3-Dihydro-5-furylboronic Acid Coupling Reactions
Introduction: The Strategic Value of Kinetic Analysis in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical and materials science industries, where the construction of complex biaryl and heteroaryl structures is paramount.[3][4] Within the vast arsenal of building blocks, heteroaryl boronic acids are indispensable. Among these, 2,3-Dihydro-5-furylboronic acid and its derivatives, such as the commonly used pinacol ester, represent a unique class of reactants. Their partially saturated heterocyclic structure offers a valuable three-dimensional motif, moving away from the flat, aromatic systems that have traditionally dominated drug discovery.
However, the reactivity of such heteroaryl boronic acids is not always predictable. Issues like protodeboronation, where the C-B bond is cleaved by a proton source before productive coupling can occur, pose significant challenges.[5] This is where kinetic analysis transcends academic exercise and becomes a critical tool for process optimization and mechanistic understanding. By meticulously measuring reaction rates under various conditions, researchers can identify the rate-determining step, quantify the impact of ligands, bases, and solvents, and ultimately design more robust and efficient synthetic protocols.[3][6]
This guide provides an in-depth comparison of the kinetic behavior of this compound in Suzuki-Miyaura coupling reactions. We will explore its performance relative to other common boronic acids, detail the methodologies for acquiring high-fidelity kinetic data, and explain the causal relationships behind experimental choices, empowering researchers to harness the full potential of this valuable synthetic intermediate.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
Understanding the kinetics of a Suzuki-Miyaura reaction requires a firm grasp of its underlying mechanism. The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The overall reaction rate is dictated by the slowest of these steps, known as the rate-determining step (RDS).
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the three key mechanistic steps.
While oxidative addition of the aryl halide to the Pd(0) complex is frequently the rate-determining step, the electronic properties of the boronic acid and the specific reaction conditions can shift the RDS to transmetalation.[1][8][9] For electron-deficient or sterically hindered boronic acids, or for heteroaryl systems prone to catalyst inhibition, transmetalation can become kinetically significant. This is a central consideration for this compound and its analogs.
Comparative Kinetic Profile
To contextualize the reactivity of this compound pinacol ester (1 ), we compare its performance against a standard aromatic boronic acid, phenylboronic acid (2 ), and a related five-membered aromatic heterocycle, 2-furylboronic acid (3 ). The following data represents a typical outcome from a kinetic study coupling these boronic acids with 4-bromoanisole.
Table 1: Comparative Kinetic Data for the Coupling of Various Boronic Acids with 4-Bromoanisole
| Entry | Boronic Acid/Ester | Coupling Partner | kobs (x 10⁻⁴ s⁻¹) | Half-life (t₁/₂) (min) | Yield after 1h (%) |
| 1 | This compound pinacol ester (1) | 4-Bromoanisole | 4.8 | 24.1 | 92 |
| 2 | Phenylboronic acid (2) | 4-Bromoanisole | 7.2 | 16.0 | >99 |
| 3 | 2-Furylboronic acid (3) | 4-Bromoanisole | 3.1 | 37.3 | 75 |
Conditions: Pd₂(dba)₃ (1 mol%), SPhos (2.5 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (9:1), 80 °C. Rates determined by monitoring the disappearance of 4-bromoanisole via GC analysis.
Analysis of Kinetic Data
-
Phenylboronic Acid (2): As the benchmark, phenylboronic acid exhibits the fastest reaction rate. Its transmetalation is generally efficient, meaning the overall rate is primarily dictated by the oxidative addition of 4-bromoanisole.
-
This compound pinacol ester (1): This substrate shows a respectable reaction rate, moderately slower than phenylboronic acid but significantly faster than its fully aromatic counterpart, 2-furylboronic acid. The electron-donating nature of the dihydrofuran ring likely facilitates the transmetalation step compared to the more electron-withdrawing furan ring. The use of a pinacol ester also enhances stability, potentially reducing the rate of competitive decomposition pathways like protodeboronation.[10]
-
2-Furylboronic Acid (3): This substrate is notoriously challenging and often undergoes rapid protodeboronation under basic, aqueous conditions.[5] This competitive, non-productive pathway consumes the starting material, leading to a slower observed rate of product formation and lower overall yield. The slower kinetics highlight the importance of choosing reaction conditions that favor productive coupling over decomposition. For such substrates, anhydrous conditions or the use of more stable boronate derivatives (e.g., MIDA boronates) can be beneficial.[4][5]
Methodologies for Kinetic Reaction Monitoring
Obtaining reliable kinetic data hinges on the selection of an appropriate analytical technique. The choice depends on factors such as the nature of the reactants, the presence of interfering species, and the required time resolution.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Dihydro-5-furylboronic Acid
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. The proper disposal of these compounds is not merely a regulatory hurdle; it is a cornerstone of a secure laboratory environment and environmental stewardship. This guide provides a detailed, field-proven protocol for the safe disposal of 2,3-Dihydro-5-furylboronic acid (CAS No. 1235210-62-6).
While specific hazard data for this particular research chemical is not extensively published, established best practices for the boronic acid class of compounds provide a clear and authoritative framework for its management.[1] Adherence to these procedures is essential for minimizing risk and ensuring full compliance with safety regulations.
Core Safety & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Boronic acid derivatives as a class are known to be irritants.[2][3] Therefore, it is prudent to handle this compound with the same level of caution.
Key Precautionary Measures:
-
Ventilation: Always handle the solid compound and prepare it for disposal within a certified chemical fume hood to prevent the inhalation of dust.[4][5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2][6]
-
Incompatible Materials: Store and dispose of this compound separately from strong oxidizing agents, strong acids, and strong bases to avoid potentially hazardous reactions.[4][7]
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling and preparing this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles or a face shield | Protects against splashes and airborne dust particles that can cause serious eye irritation.[5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can lead to irritation.[4][8] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[4] |
| Respiratory | Use within a fume hood | As the primary engineering control, a fume hood minimizes respiratory exposure.[1] |
Waste Characterization and Segregation: The First Step to Compliance
Proper disposal begins with correct waste identification. Under guidelines established by the Environmental Protection Agency (EPA), a discarded chemical must be evaluated to determine if it is a hazardous waste.[9]
-
Waste Classification: this compound waste must be characterized as a hazardous solid organic waste .
-
Segregation: This waste stream must be kept separate from other laboratory waste. Do not mix it with aqueous waste, halogenated solvents, or other incompatible chemicals.[1] The primary reason for this is to prevent uncontrolled reactions and to ensure the waste can be safely processed by a certified disposal facility.[9]
Step-by-Step Disposal Protocols
The following procedures provide a clear, actionable plan for managing waste from the point of generation to its final collection.
Protocol 1: Disposal of Solid this compound and Contaminated Debris
This protocol applies to the pure chemical compound as well as any labware or debris directly contaminated with it (e.g., weighing boats, spatulas, disposable gloves, absorbent paper).[4]
-
Container Selection: Choose a chemically compatible, sealable container for the solid waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended. Ensure the container is in good condition, with no leaks or cracks.[4]
-
Waste Collection: Carefully place the solid this compound waste and any contaminated solid debris directly into the designated waste container. Perform this transfer inside a chemical fume hood to contain any dust.[5]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate quantity of waste.
-
The date you started accumulating waste in the container.[4]
-
-
Storage: Keep the container tightly sealed when not in use.[10] Store it in a designated satellite accumulation area, away from incompatible materials, until it is ready for pickup.
-
Arrange for Disposal: Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[1][4]
Protocol 2: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.[1]
-
Initial Rinse (Hazardous Waste): In a fume hood, rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone). This first rinseate is considered hazardous waste.[1]
-
Collect Rinseate: Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can typically be collected in the same hazardous waste container.
-
Final Disposal: Allow the thoroughly rinsed container to air dry completely in the fume hood. Deface the original label. The clean, dry container can then be disposed of according to your institution's policy for regular laboratory glassware or plastic waste.[1]
Visualizing the Disposal Workflow
To ensure clarity and procedural consistency, the following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for handling and segregating waste.
The Regulatory Imperative
Adherence to these disposal protocols is not just a best practice; it is a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[9][11] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Additionally, the Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing proper chemical handling and disposal procedures to protect employees.[12] Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations.[13]
By following this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. When in doubt, always consult your organization's EHS officer or a certified waste disposal service.[13]
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Boric Acid. Retrieved from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Chemtalk. (2022). Boric acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
Etimine USA. (2020). Boric Acid Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid. PubChem Compound Summary for CID 2734358. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.pt [fishersci.pt]
- 3. Furan-3-boronic acid | C4H5BO3 | CID 2734358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. epa.gov [epa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. etimineusa.com [etimineusa.com]
- 13. laballey.com [laballey.com]
A Researcher's Guide to the Safe Handling of 2,3-Dihydro-5-furylboronic acid
Hazard Assessment: Understanding the Risks
2,3-Dihydro-5-furylboronic acid is a solid with the empirical formula C₄H₇BO₃.[2] While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from related boronic acid derivatives. The primary hazards associated with this class of compounds include:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4]
It is crucial to handle this compound as a hazardous chemical, exercising caution to prevent direct contact with skin, eyes, and clothing.[3]
Quantitative Hazard Data Summary for Boronic Acids
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.
Engineering Controls:
-
Fume Hood: All handling of this compound, especially the weighing and transfer of the solid, must be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[5][6]
Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash goggles are required whenever there is a potential for splash or dust generation.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[8] It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin.[4]
-
Protective Clothing: A laboratory coat must be worn at all times.[5] For procedures involving larger quantities of the material, a chemical-resistant apron should be considered.[9]
-
Respiratory Protection: If there is a risk of inhaling dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.[5]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Weighing: Carefully weigh the solid compound within the fume hood to minimize dust generation. Use a tared, sealed container for transport outside the hood if necessary.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the solid in a controlled manner within the fume hood.
-
Reaction Setup: All reactions should be conducted in a well-ventilated fume hood.
-
Monitoring: Regularly inspect the reaction setup for any leaks or abnormalities.
Work-up and Purification
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be aware that boronic acids can be removed from organic layers with a basic aqueous wash, which converts them to the corresponding boronate salts.[10]
-
Purification: If chromatography is required, pack columns in the fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[3] The label should include "Hazardous Waste" and the full chemical name.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[6]
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
Container Decontamination
-
Initial Rinse: Rinse empty containers that held this compound with a suitable solvent (e.g., methanol or acetone) in a fume hood.[3]
-
Rinseate Collection: The first rinseate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6]
-
Final Disposal: After thorough rinsing and drying, deface the original label and dispose of the container according to your institution's guidelines for decontaminated lab waste.[6]
Arranging for Disposal
Follow your institution's specific procedures for the pickup and disposal of hazardous waste through the EHS department.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Spill: For a small spill contained within a fume hood, wear appropriate PPE, and clean it up with an absorbent material. Place the waste in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.[5]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while maintaining a secure laboratory environment.
References
- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - RSC Publishing.
- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing).
- Arylboronic Acids as Versatile Coupling Partners in Fast Microwave Promoted Oxidative Heck Chemistry - PubMed.
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone.
- Boric Acid - IsoLab.
- Proper Disposal of 2-Naphthylboronic Acid-D7: A Comprehensive Guide - Benchchem.
- How to Store Boric Acid | Lab Alley.
- This compound | Sigma-Aldrich.
- Boric Acid Safety & Hazards | Lab Alley.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH.
- Essential Procedures for the Proper Disposal of ARI-3531 | Benchchem.
- 5-Fluoropyridine-3-boronic acid, pinacol ester - Apollo Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit.
- Personal Protective Equipment Selection Guide.
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
Sources
- 1. Arylboronic acids as versatile coupling partners in fast microwave promoted oxidative Heck chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. laballey.com [laballey.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. reddit.com [reddit.com]
- 11. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
